Ethyl 6-isocyanatohexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-isocyanatohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)6-4-3-5-7-10-8-11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBSYCOBSMTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392535 | |
| Record name | Ethyl 6-isocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5100-36-7 | |
| Record name | Ethyl 6-isocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-isocyanatohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 6-isocyanatohexanoate: An In-depth Technical Guide
Sources
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Ethyl 6-isocyanatohexanoate molecular weight and formula
An In-Depth Technical Guide to Ethyl 6-isocyanatohexanoate: Properties, Synthesis, and Applications in Bioconjugation and Drug Development
Introduction
This compound is a heterobifunctional organic compound of significant interest to researchers in chemistry, materials science, and particularly in the field of drug development. Its molecular architecture, featuring a reactive isocyanate group at one end and a stable ethyl ester at the other, makes it a valuable crosslinking agent and surface modifier. The isocyanate moiety provides a highly efficient handle for covalently reacting with nucleophiles, most notably primary amines found in biomolecules like proteins and peptides. This guide offers a comprehensive overview of its chemical properties, synthesis, reaction mechanisms, and applications, with a focus on its utility for professionals in the life sciences.
Part 1: Core Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is critical for its successful application. This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1][2] The isocyanate group readily reacts with water, which necessitates handling and storage under anhydrous conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NO₃ | [3][4][5] |
| Molecular Weight | 185.22 g/mol | [1][4][6] |
| IUPAC Name | This compound | [3] |
| CAS Number | 5100-36-7 | [3][4][6] |
| Linear Formula | OCN(CH₂)₅CO₂C₂H₅ | [6] |
| SMILES String | CCOC(=O)CCCCCN=C=O | [5][6] |
| Boiling Point | 253 °C (lit.) | [1][6][7] |
| Density | 1.032 g/mL at 25 °C (lit.) | [1][6][7] |
| Refractive Index (n20/D) | 1.439 (lit.) | [1][6][7] |
| Storage Temperature | 2-8°C | [1][6] |
Part 2: Synthesis and Reaction Mechanism
Synthesis Pathway
The most common laboratory and industrial synthesis of this compound involves the reaction of its corresponding primary amine precursor, ethyl 6-aminohexanoate, with phosgene (COCl₂) or a safer phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).[1] The primary amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.
Causality: The choice of phosgene or its equivalents is dictated by its high reactivity, which is necessary to convert the relatively stable primary amine into the high-energy isocyanate functional group. The reaction is typically performed in an inert solvent to prevent side reactions.
Caption: Synthesis from ethyl 6-aminohexanoate.
Core Reaction Mechanism: Amine Acylation
The utility of this compound in bioconjugation stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This carbon is readily attacked by nucleophiles. Primary amines (-NH₂), such as the epsilon-amino group of lysine residues in proteins, are excellent nucleophiles for this reaction. The attack results in the formation of a highly stable urea bond (-NH-CO-NH-), covalently linking the molecule to the amine-containing substrate.
Expertise Insight: This reaction is highly efficient and proceeds rapidly under mild, non-aqueous, or controlled aqueous conditions (pH 7.0-8.5). The reaction's specificity towards primary amines is a key advantage, although reactions with other nucleophiles like thiols or hydroxyl groups can occur, they are generally much slower.
Caption: Formation of a stable urea bond.
Part 3: Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound makes it an ideal tool for conjugating different molecular entities. It can serve as a linker to attach small-molecule drugs, imaging agents, or polyethylene glycol (PEG) chains to proteins, antibodies, or nanoparticles. For instance, it has been used in the synthesis of derivatives of the chemotherapy agent 5-fluorouracil.[1]
Experimental Protocol: Protein Labeling Workflow
This protocol describes a general procedure for labeling a protein with a hypothetical small molecule (SM) that has been pre-functionalized with this compound.
Trustworthiness Statement: This protocol is designed as a self-validating system. Each step includes rationale, and the final characterization steps are essential to confirm the success of the conjugation and the purity of the final product.
Step 1: Reagent Preparation
-
Protein Solution: Prepare a solution of the target protein (e.g., Bovine Serum Albumin) at a concentration of 5-10 mg/mL in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.5.
-
Rationale: Amine-containing buffers (e.g., Tris) will compete with the protein for reaction with the isocyanate and must be avoided. The slightly basic pH deprotonates lysine residues, enhancing their nucleophilicity.
-
-
Linker Solution: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to a stock concentration of 100 mM.
-
Rationale: The linker is moisture-sensitive. Using a dry solvent and preparing the solution just before use minimizes hydrolysis of the isocyanate group.
-
Step 2: Conjugation Reaction
-
Add a 10- to 20-fold molar excess of the linker solution to the gently stirring protein solution.
-
Rationale: A molar excess drives the reaction towards completion, ensuring a higher degree of protein labeling. The optimal ratio may need to be determined empirically.
-
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.
-
Rationale: Room temperature allows for a faster reaction rate, while 4°C can be used for sensitive proteins to maintain their structural integrity.
-
Step 3: Quenching and Purification
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to a final concentration of 50 mM to consume any unreacted linker.
-
Remove unreacted linker and byproducts by subjecting the reaction mixture to dialysis against PBS or by using a size-exclusion chromatography (SEC) column.
-
Rationale: Purification is critical to remove small molecules that could interfere with downstream applications or cause toxicity.
-
Step 4: Characterization
-
Confirm conjugation using MALDI-TOF mass spectrometry by observing an increase in the protein's molecular weight corresponding to the number of attached linkers.
-
Assess the purity and aggregation state of the final conjugate using SDS-PAGE and analytical SEC.
Caption: Experimental workflow for protein modification.
Part 4: Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling.
| Hazard Class | Description | Reference(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [6][8] |
| Irritation | Causes serious eye irritation. | [8] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | [6] |
Safe Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][12]
-
Keep away from moisture and incompatible materials such as water, strong acids, strong bases, and alcohols.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12]
Conclusion
This compound is a potent and versatile chemical tool for researchers engaged in bioconjugation, drug delivery, and materials science. Its straightforward reactivity with primary amines to form stable urea linkages provides a reliable method for modifying biomolecules and surfaces. While its hazardous nature and moisture sensitivity demand careful handling, a comprehensive understanding of its properties and adherence to established protocols enable its safe and effective use, empowering innovative research and development.
References
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National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]
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Cheméo. Chemical Properties of this compound (CAS 5100-36-7). [Link]
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Chemdad. This compound Chemical Properties. [Link]
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ChemBK. This compound - Risk and Safety. [Link]
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STAR Protocols. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. [Link]
- Google Patents.
-
Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org. Synth. 2016, 93, 223-233. [Link]
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Ethyl 6-isocyanatohexanoate spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-Isocyanatohexanoate
Abstract
This compound, a bifunctional molecule incorporating both an ester and a highly reactive isocyanate group, serves as a valuable building block in organic synthesis, particularly in the development of polymers and pharmaceuticals. Its utility is predicated on its defined structure and purity, necessitating robust analytical characterization. This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the unambiguous identification and quality assessment of this compound. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate its molecular architecture. This document is intended for researchers and drug development professionals, offering field-proven insights into spectral interpretation and experimental methodology.
Molecular Structure and Spectroscopic Overview
The structure of this compound (C₉H₁₅NO₃, MW: 185.22 g/mol ) dictates its spectroscopic signature. Understanding the distinct chemical environments of its protons and carbons is fundamental to interpreting the resulting spectra.
Caption: Labeled structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By placing the molecule in a strong magnetic field and irradiating it with radiofrequency pulses, we can observe the resonance of NMR-active nuclei like ¹H and ¹³C, providing detailed structural information.[2][3]
¹H NMR Spectroscopy
Principle & Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms, such as oxygen, withdraw electron density, "deshielding" nearby protons and shifting their resonance downfield (to a higher δ value). Spin-spin coupling, observed as signal splitting, reveals the number of protons on adjacent carbons (n+1 rule), thus establishing connectivity.[4][5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's spectrum.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0 ppm.
-
Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution. The experiment involves shimming the magnetic field for homogeneity, tuning the probe, and applying a standard one-pulse sequence.
Predicted ¹H NMR Data & Interpretation (300 MHz, CDCl₃)
| Signal Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ (C²) | Adjacent to the electron-withdrawing ester oxygen (deshielded) and split by the three methyl protons. |
| b | 3.30 | Triplet (t) | 2H | -CH₂ -NCO (C⁸) | Adjacent to the electronegative nitrogen of the isocyanate group, resulting in a downfield shift. Split by the two protons on C⁷. |
| c | 2.30 | Triplet (t) | 2H | -CH₂ -C(O)O- (C⁴) | Alpha to the carbonyl group, which is electron-withdrawing. Split by the two protons on C⁵. |
| d | 1.65 | Multiplet (m) | 4H | -C(O)-CH₂-CH₂ -CH₂ - (C⁵, C⁷) | Protons on the central part of the alkyl chain. Overlapping signals are expected due to similar chemical environments. |
| e | 1.40 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂-NCO (C⁶) | Alkyl chain proton, slightly deshielded compared to a standard alkane due to proximity to two functional groups. |
| f | 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (C¹) | Standard alkyl proton signal, split into a triplet by the adjacent methylene (C²) protons. |
¹³C NMR Spectroscopy
Principle & Causality: ¹³C NMR provides a map of the carbon backbone. Like ¹H NMR, chemical shifts are influenced by the electronic environment, with a much wider spectral window (~220 ppm).[6] Carbonyl carbons are significantly deshielded and appear far downfield. Standard spectra are often acquired with broadband proton decoupling, meaning each unique carbon environment appears as a single line (singlet).[6]
Experimental Protocol: ¹³C NMR The protocol is analogous to ¹H NMR, using the same sample. The spectrometer is simply tuned to the ¹³C frequency (e.g., ~75 MHz on a 300 MHz instrument).[6] A broadband proton-decoupled pulse sequence is typically employed for simplicity and sensitivity enhancement.
Predicted ¹³C NMR Data & Interpretation (75 MHz, CDCl₃)
| Signal Label (Fig. 1) | Predicted δ (ppm) | Assignment | Rationale |
| 1 | 173.5 | C =O (Ester) (C³) | Carbonyl carbons are highly deshielded and appear in the 170-220 ppm range.[6] |
| 2 | 124.5 | -N=C =O (Isocyanate) (C¹⁰) | The sp-hybridized carbon of the isocyanate group is deshielded, typically appearing in this region. |
| 3 | 60.5 | -O-C H₂- (C²) | Carbon directly attached to the ester oxygen is deshielded. |
| 4 | 43.0 | -C H₂-NCO (C⁸) | Carbon adjacent to the nitrogen atom. |
| 5 | 34.0 | -C H₂-C(O)O- (C⁴) | Carbon alpha to the ester carbonyl. |
| 6 | 28.5 | -C H₂- (C⁶) | Methylene carbon in the alkyl chain. |
| 7 | 26.0 | -C H₂- (C⁷) | Methylene carbon in the alkyl chain. |
| 8 | 24.5 | -C H₂- (C⁵) | Methylene carbon in the alkyl chain. |
| 9 | 14.2 | -C H₃ (C¹) | Terminal methyl carbon of the ethyl group, least deshielded. |
Infrared (IR) Spectroscopy
Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present.[7] A strong dipole moment change during the vibration results in a strong absorption band.
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Background Scan: A background spectrum is collected using the clean, empty ATR crystal. This is crucial to subtract signals from atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.[8]
-
Sample Application: A single drop of neat liquid this compound is placed directly onto the ATR crystal.[9][10]
-
Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[7] The spectral range is typically 4000-400 cm⁻¹.[7]
IR Spectral Data & Interpretation
The gas-phase IR spectrum for this compound is available in the NIST database and shows highly characteristic peaks.[11]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2270 | Strong, Sharp | -N=C=O Asymmetric Stretch | This is the hallmark peak for an isocyanate functional group. Its intensity and unique position make it an unmistakable diagnostic tool. |
| ~1735 | Strong, Sharp | -C=O Ester Stretch | A classic, strong absorption for the carbonyl group in a saturated aliphatic ester.[12][13] |
| 2940, 2860 | Medium | C-H Aliphatic Stretch | Characteristic of sp³ C-H bonds in the methylene and methyl groups. |
| ~1250 | Strong | C-O Ester Stretch | Associated with the stretching of the C-O single bond in the ester moiety.[14] |
Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[15] In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be pieced together to confirm the structure.[16]
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via direct injection or through a gas chromatograph (GC) inlet, where it is vaporized.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of 70 eV electrons, leading to the ejection of an electron to form a molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance against m/z.
-
Calibration: The mass analyzer must be calibrated with a known reference compound to ensure accurate mass measurements.[17]
Predicted Fragmentation Analysis
The molecular ion (M⁺˙) is expected at m/z = 185. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangements.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment Ion | Formula | Description of Loss / Formation |
| 185 | [M]⁺˙ | [C₉H₁₅NO₃]⁺˙ | Molecular Ion |
| 156 | [M - C₂H₅]⁺ | [C₇H₁₀NO₃]⁺ | Loss of the ethyl radical from the ester. |
| 140 | [M - OC₂H₅]⁺ | [C₇H₁₀NO₂]⁺ | α-cleavage with loss of the ethoxy radical. |
| 114 | [C₆H₁₀O₂]⁺˙ | [C₆H₁₀O₂]⁺˙ | Product of McLafferty rearrangement (loss of C₂H₄) followed by loss of the isocyanate radical. |
| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Hexenyl cation from cleavage of the alkyl chain. |
Synthesis and Purity Considerations
A common laboratory synthesis involves the reaction of ethyl 6-aminohexanoate hydrochloride with phosgene or a phosgene equivalent like triphosgene.[18]
Potential Impurities:
-
Starting Material: Unreacted ethyl 6-aminohexanoate.
-
Dimer/Trimer: Isocyanates can react with themselves, especially in the presence of moisture or catalysts.
-
Urea derivatives: Reaction with water (moisture) will form an unstable carbamic acid, which decomposes to the primary amine and CO₂. The amine can then react with another isocyanate molecule to form a disubstituted urea.
These impurities would be readily detectable by the spectroscopic methods described. For instance, a primary amine impurity would show characteristic N-H stretches in the IR spectrum (~3300-3500 cm⁻¹) and a broad singlet in the ¹H NMR spectrum.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and orthogonal toolkit for the comprehensive structural verification of this compound. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework and connectivity. The IR spectrum provides definitive evidence for the key isocyanate and ester functional groups through their strong, characteristic absorptions. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the assigned structure. Together, these techniques form a self-validating system for ensuring the identity and purity of this important chemical intermediate.
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The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
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Physical properties of Ethyl 6-isocyanatohexanoate (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of Ethyl 6-isocyanatohexanoate
Introduction: Characterizing a Versatile Bifunctional Linker
This compound is a hetero-bifunctional organic compound featuring both an isocyanate group (-N=C=O) and an ethyl ester group. This unique structure makes it a valuable reagent in the synthesis of more complex molecules, particularly in the fields of bioconjugation, polymer science, and pharmaceutical development. The isocyanate moiety provides a reactive handle for coupling with nucleophiles such as amines and alcohols, while the ester group can be hydrolyzed to a carboxylic acid for further functionalization.
Accurate knowledge of its physical properties is not merely academic; it is fundamental to its practical application. Properties such as boiling point and density are critical for purification, reaction engineering, quality control, and the development of robust, scalable synthetic protocols. This guide provides a detailed examination of these core physical characteristics, grounded in established literature values and supplemented with field-proven methodologies for their empirical verification.
Section 1: Boiling Point Analysis
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For a compound like this compound, this parameter is paramount for designing purification protocols, such as distillation, and for defining safe upper-temperature limits for reactions to prevent degradation or unwanted side reactions.
Reported Boiling Point Data
This compound is a relatively high-boiling-point liquid. The literature reports its boiling point under both atmospheric and reduced pressure, which is a common practice for compounds that may decompose at their atmospheric boiling point.
| Parameter | Value | Conditions | Source(s) |
| Boiling Point | 253 °C | Atmospheric Pressure (lit.) | [1][2][3] |
| Boiling Point | 127-128 °C | 12 mmHg (lit.) | [1] |
| Boiling Point | 548.28 K (275.13 °C) | Atmospheric Pressure (Calculated) | [4] |
The significant reduction in boiling point under vacuum (127-128 °C at 12 mmHg) is a critical piece of data. Isocyanates can undergo self-polymerization or degradation at elevated temperatures. Therefore, purification by vacuum distillation is the preferred industrial and laboratory method to obtain high-purity material while minimizing thermal stress on the compound.
Experimental Protocol: Boiling Point Determination via Vacuum Distillation
This protocol describes the determination of the boiling point of this compound under reduced pressure. The choice of vacuum distillation is a deliberate one, predicated on the need to prevent thermal decomposition, a known risk for isocyanates.
Causality and Trustworthiness: This method is self-validating. A stable temperature plateau during distillation, correlated with a stable vacuum pressure, confirms that the true boiling point at that pressure has been reached. Any fluctuation indicates impurities or decomposition. All glassware must be rigorously dried to prevent reaction of the isocyanate group with moisture, which would alter the compound's identity and boiling point.[5]
Materials:
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Calibrated thermometer or thermocouple
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Manometer or vacuum gauge
-
This compound sample
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[6]
-
Sample Preparation: Add the this compound sample and a few boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
System Evacuation: Close the system and slowly apply vacuum. A cold trap (e.g., with dry ice/acetone) should be placed between the apparatus and the pump to protect the pump from corrosive vapors.
-
Heating: Once the desired pressure is reached and stable (e.g., 12 mmHg), begin gently heating the flask using the heating mantle. Initiate stirring if using a stir bar.
-
Observation and Data Collection: Observe the temperature as the liquid begins to boil and condensate appears on the condenser. The boiling point is the temperature at which the vapor temperature remains constant while the liquid is actively distilling into the receiving flask. Record this stable temperature and the corresponding pressure from the manometer.[7]
-
Shutdown: Once the distillation is complete or the desired amount of distillate is collected, turn off the heater and allow the system to cool completely before slowly and carefully re-introducing air to the apparatus.
Workflow for Boiling Point Determination
The following diagram illustrates the logical flow of the vacuum distillation process for purifying and characterizing this compound.
Caption: Logical workflow for the experimental determination of boiling point under reduced pressure.
Section 2: Density Analysis
Density, the mass per unit volume of a substance, is a fundamental physical property used for substance identification, purity assessment, and formulation calculations in drug development and materials science.
Reported Density Data
The density of this compound has been determined and reported in the literature, providing a reliable benchmark for quality control.
| Parameter | Value | Conditions | Source(s) |
| Density | 1.032 g/mL | at 25 °C (lit.) | [1][2][3] |
This value indicates that the compound is slightly denser than water at room temperature. Accurate density measurements are crucial for converting between mass and volume, which is a daily necessity in any research lab.
Experimental Protocol: Density Determination Using a Graduated Cylinder
This protocol provides a straightforward and reliable method for determining the density of a liquid sample. For higher precision, a pycnometer would be used, but this method is sufficient for most verification purposes.
Causality and Trustworthiness: The accuracy of this method hinges on two factors: the precision of the mass measurement and the accuracy of the volume reading. Using a calibrated analytical balance provides a trustworthy mass value. The volume measurement is subject to the precision of the graduated cylinder and the technician's ability to correctly read the meniscus. Performing the measurement in duplicate or triplicate and averaging the results provides a self-validating system to ensure reproducibility.[8]
Materials:
-
Calibrated analytical balance (readable to at least 0.001 g)
-
Dry, clean 10 mL or 25 mL graduated cylinder
-
This compound sample
-
Thermometer
-
Pipette or dropper
Procedure:
-
Mass of Empty Cylinder: Place the clean, dry graduated cylinder on the analytical balance and tare it, or record its mass to the nearest milligram.
-
Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder using a pipette. Aim for a volume that can be read accurately (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.
-
Mass of Filled Cylinder: Place the graduated cylinder containing the liquid onto the same analytical balance and record the new mass.
-
Temperature Control: Measure and record the temperature of the sample, as density is temperature-dependent. The measurement should be performed at or corrected to the standard temperature of 25 °C.
-
Calculation:
-
Calculate the mass of the liquid: Mass_liquid = Mass_filled - Mass_empty.
-
Calculate the density: Density = Mass_liquid / Volume_liquid.
-
-
Repeatability: Repeat the procedure at least two more times and calculate the average density. The results should be within a narrow range (e.g., ±0.005 g/mL) to be considered trustworthy.
Conclusion
The physical properties of this compound, specifically its boiling point of 253 °C at atmospheric pressure (127-128 °C at 12 mmHg) and its density of 1.032 g/mL at 25 °C, are cornerstone data for its effective use in research and development.[1][2][3] The protocols outlined in this guide provide robust, field-tested methods for verifying these properties, emphasizing the importance of procedural choices, such as vacuum distillation, to maintain the integrity of this reactive and valuable compound. Adherence to these methodologies will ensure high-quality results and contribute to the successful application of this compound in the synthesis of novel materials and therapeutics.
References
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ChemBK. (2024). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5100-36-7). Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
Isocyanates: Physical & Chemical Properties. (2011). Retrieved from [Link]
-
Busch Group. (n.d.). A 200 - Distillates (petroleum), hydrotreated heavy paraffinic, Baseoil - unspecified. Retrieved from [Link]
-
Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
-
Simpson, J. (2016, June 20). How to Measure the Density of a Liquid [Video]. YouTube. Retrieved from [Link]
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- 8. youtube.com [youtube.com]
The Solubility Profile of Ethyl 6-isocyanatohexanoate: A Guide to Solvent Selection and Experimental Determination
An In-depth Technical Guide for Researchers
Abstract
Ethyl 6-isocyanatohexanoate is a bifunctional molecule of significant interest in polymer synthesis and drug development, featuring both an ester and a highly reactive isocyanate group. Its utility is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple miscibility to address the critical interplay between dissolution and chemical reactivity. We will explore the theoretical principles guiding solvent selection, present a qualitative solubility profile based on available data, and detail a rigorous, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to handle and deploy this versatile chemical compound effectively and safely.
Introduction to this compound
This compound (CAS No. 5100-36-7) is a colorless to pale yellow liquid with a molecular weight of 185.22 g/mol .[1][2][3] Its chemical structure, OCN-(CH₂)₅-CO₂C₂H₅, confers a dual reactivity; the isocyanate moiety (-N=C=O) is a potent electrophile, while the ethyl ester group offers a site for hydrolysis or transesterification under specific conditions. This bifunctionality makes it a valuable building block in the synthesis of polyurethanes, biodegradable polymers, and for modifying biological molecules.[1][4]
A summary of its key physical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5100-36-7 | [2][3] |
| Molecular Formula | C₉H₁₅NO₃ | [2][5] |
| Molecular Weight | 185.22 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 253 °C (lit.) | [3][4] |
| Density | 1.032 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.439 (lit.) | [3][4] |
| Storage Temperature | 2-8°C | [3] |
The Core Challenge: Reactivity vs. True Solubility
The paramount consideration when discussing the "solubility" of an isocyanate is its extreme reactivity toward nucleophiles, particularly protic solvents (those containing acidic protons, like O-H or N-H bonds). The isocyanate group readily reacts with water, alcohols, and amines.[6] This is not a simple dissolution process; it is an irreversible chemical transformation.
Therefore, the central challenge is to distinguish between solvents that act as inert carriers (true solubility) and those that act as reactants. Failure to make this distinction can lead to failed syntheses, impure products, and the misinterpretation of experimental results.
Qualitative and Predicted Solubility Profile
The molecule possesses a polar ester group and a very polar isocyanate group, but also a nonpolar five-carbon aliphatic chain. This amphiphilic nature suggests it will be most soluble in solvents of intermediate to high polarity.
Table 2: Predicted Solubility and Compatibility of this compound
| Solvent Class | Examples | Predicted Solubility | Compatibility & Causality |
| Protic (Reactive) | Water, Ethanol, Methanol, Isopropanol, Amines | High (but reactive) | Incompatible for stable solutions. The solvent's active hydrogen will readily attack the isocyanate carbon, forming urethanes (with alcohols) or ureas (with water/amines). This is a chemical reaction, not dissolution.[6] |
| Aprotic Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Acetonitrile | High | Generally Compatible. These solvents lack active hydrogens and can solvate the polar ends of the molecule effectively. They are good choices for reaction media, provided they are anhydrous. |
| Aprotic Nonpolar | Toluene, Hexane, Cyclohexane | Moderate to Low | Compatible but lower solubility. Solubility is driven by the aliphatic chain. The polar functional groups limit miscibility. Anhydrous conditions are still required as residual water will cause degradation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Compatible but use with caution. These solvents offer good solubility. However, they must be anhydrous and free of acidic impurities which can catalyze isocyanate side reactions. |
It is reported to be soluble in organic solvents like ethanol, ether, and ketones.[1] While solubility in ethanol is noted, it is critical to understand this involves a reaction. A calculated Log10 of water solubility is -5.95, indicating very low predicted solubility in water, though hydrolysis remains a primary concern.[5]
Experimental Protocol: Gravimetric Determination of Solubility in Anhydrous Solvents
This protocol describes a self-validating method to determine the solubility of this compound. The core principle is to create a saturated solution, separate the undissolved solute, and quantify the amount of solute in a known volume of the supernatant by solvent evaporation. The key to trustworthiness is the rigorous exclusion of water and a final verification step.
Materials and Equipment
-
This compound (≥98% purity)
-
Anhydrous solvent of choice (e.g., anhydrous acetone, THF, or toluene)
-
Inert gas (Nitrogen or Argon) with manifold
-
Oven-dried glassware: vials with septa, gas-tight syringes, volumetric flasks
-
Magnetic stirrer and stir bars
-
0.22 µm syringe filter (PTFE or other solvent-compatible material)
-
Analytical balance (readable to 0.1 mg)
-
Constant temperature bath or shaker
Step-by-Step Methodology
-
Preparation (Crucial for Accuracy):
-
Dry all glassware in an oven at 120°C overnight and cool in a desiccator under vacuum.
-
Use freshly opened anhydrous solvents or solvents dried over molecular sieves.
-
Purge all glassware with inert gas before use.
-
-
Creating a Saturated Solution:
-
Add a magnetic stir bar to a 20 mL glass vial.
-
Accurately weigh approximately 10 mL of the chosen anhydrous solvent into the vial. Record the exact mass.
-
Under a blanket of inert gas, add this compound dropwise via syringe until a persistent excess of undissolved material is observed. The goal is to create a slurry.
-
Seal the vial with a septum and parafilm.
-
Place the vial in a constant temperature bath (e.g., 25°C ± 0.1°C) and stir vigorously for 24 hours to ensure equilibrium is reached. A longer time may be necessary and should be validated.
-
-
Sample Isolation:
-
After equilibration, stop stirring and allow the excess solute to settle for at least 2 hours within the temperature bath.
-
Pre-weigh a clean, dry 10 mL volumetric flask with its stopper. Record this mass (M_flask).
-
Carefully draw the clear supernatant (the saturated solution) into a gas-tight syringe fitted with a 0.22 µm PTFE filter. This step is critical to remove any suspended microparticles.
-
Dispense exactly 10.00 mL of the filtered supernatant into the pre-weighed volumetric flask.
-
Reweigh the flask containing the sample and stopper. Record this mass (M_total).
-
-
Quantification:
-
Remove the stopper and place the flask in a fume hood to allow the solvent to evaporate. Gentle heating (e.g., 40-50°C) or a stream of inert gas can accelerate this process. Do not boil.
-
Once the solvent is fully evaporated, place the flask in a vacuum oven at a mild temperature (e.g., 30°C) for several hours to remove any residual solvent.
-
Cool the flask to room temperature in a desiccator and weigh it. Record the final mass (M_final).
-
-
Calculations:
-
Mass of dissolved solute (M_solute): M_final - M_flask
-
Mass of solvent (M_solvent): M_total - M_final
-
Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100
-
Workflow Diagram
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[7] It causes serious eye irritation.[7]
-
Sensitization: Crucially, isocyanates can cause respiratory and skin sensitization upon exposure.[3][8] This means that after an initial exposure, subsequent exposures to even lower concentrations can trigger a severe allergic reaction. Individuals with pre-existing respiratory conditions should not handle this material.[8]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably a chemical fume hood.[1][8] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] For operations with a risk of aerosol generation, a respirator with an appropriate filter is necessary.[3]
-
Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[6] Exposure to moisture can cause a pressure build-up in sealed containers due to the formation of CO₂ gas from the reaction with water.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place between 2-8°C.[3]
Conclusion
The effective use of this compound in research and development hinges on a nuanced understanding of its solubility. This guide emphasizes that for isocyanates, solubility cannot be decoupled from reactivity. The most suitable solvents are anhydrous aprotic polar solvents like acetone, THF, and ethyl acetate, which can provide high solubility without chemical degradation. Protic solvents should be considered reactants, not solvents for stable storage. Due to the lack of published quantitative data, researchers must determine solubility empirically for their specific applications. The detailed gravimetric protocol provided herein offers a reliable and scientifically sound method for this purpose, provided that rigorous anhydrous and inert techniques are employed. Adherence to strict safety protocols is mandatory to mitigate the significant health risks associated with this class of compounds.
References
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5100-36-7). Retrieved from [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Covestro. (n.d.). Safety Data Sheet - DESMODUR ultra IL EA. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 6-isocyanatohexanoate for Researchers and Drug Development Professionals
Introduction
Ethyl 6-isocyanatohexanoate is a bifunctional molecule of significant interest in the fields of chemical synthesis and drug development. Possessing both an isocyanate and an ester functional group, it serves as a versatile building block for the introduction of a six-carbon aliphatic spacer with a reactive isocyanate terminus. This guide provides a comprehensive overview of its commercial availability, key chemical properties, safe handling protocols, and applications, with a particular focus on its relevance to researchers and professionals in the pharmaceutical industry.
The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, forming urea, urethane, and thiourethane linkages, respectively. This reactivity is the cornerstone of its utility in bioconjugation, polymer synthesis, and the modification of biomolecules. The ethyl ester moiety, while less reactive, offers a potential site for subsequent chemical modification or can influence the overall solubility and pharmacokinetic properties of the resulting conjugates.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. When selecting a supplier, it is crucial to consider not only the purity but also the available quantities, lead times, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA).
| Supplier | Product Name | CAS Number | Molecular Weight | Purity/Assay | Key Properties |
| Sigma-Aldrich | This compound, 98% | 5100-36-7 | 185.22 | 98% | bp: 253 °C, density: 1.032 g/mL at 25 °C, storage: 2-8°C[1] |
| CookeChem | This compound, 98 | 5100-36-7 | 185.22 | 98% | bp: 253 °C, density: 1.032 g/mL at 25 °C[2] |
| Santa Cruz Biotechnology | This compound | 5100-36-7 | 185.22 | Research Use Only | Not specified |
| ChemBK | This compound | 5100-36-7 | 185.22 | Not specified | bp: 253 °C, density: 1.032 g/mL at 25 °C, storage: 2-8°C[3] |
Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to consult the specific product documentation for the most current information.
Synthesis and Chemical Properties
This compound can be synthesized by reacting ethyl 6-aminohexanoate hydrochloride with phosgene.[4] Alternative, non-phosgene methods for the synthesis of isocyanates are also being explored to mitigate the high risks and environmental concerns associated with phosgene.[5]
Key Chemical Properties:
The reactivity of the isocyanate group is a defining characteristic of this compound. It readily reacts with water, which can lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide, or can react with another isocyanate to form a urea linkage. This moisture sensitivity necessitates careful handling and storage under anhydrous conditions.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable tool in several research and development areas:
-
Bioconjugation: The isocyanate group can be used to covalently link the molecule to proteins, peptides, or other biomolecules containing free amine groups (e.g., lysine residues). The resulting conjugate will have a hydrophobic aliphatic linker arm with a terminal ethyl ester.
-
Drug Delivery: It can be used to synthesize prodrugs or to modify drug carriers. For instance, it may be used in the synthesis of 1-(5-ethoxycarbonylpentylcarbamoyl)-5-fluorouracil.[2][4]
-
Surface Modification: The isocyanate group can react with hydroxyl or amine groups on the surface of materials to functionalize them for various biomedical applications.
-
Polymer Synthesis: It can be used as a monomer or a chain modifier in the synthesis of polyurethanes and other polymers with potential biomedical applications.
While direct applications in approved therapeutics are not widely documented, its utility as a linker and a building block in the synthesis of novel chemical entities is of high interest. For example, the modification of existing drugs to improve their properties is an active area of research. Itraconazole, an antifungal agent, has been shown to have anti-cancer properties through the inhibition of the Hedgehog signaling pathway.[8] The development of itraconazole analogues with improved efficacy and reduced side effects is an area where linkers derived from molecules like this compound could be explored.[8]
Safe Handling and Storage of Isocyanates
Isocyanates are hazardous chemicals and require strict safety protocols for handling and storage.[9]
Hazards
-
Inhalation: Isocyanates are very toxic by inhalation and can cause respiratory sensitization, leading to asthma-like reactions.[9][10]
-
Skin and Eye Contact: They are irritating to the skin, eyes, and respiratory system and can cause skin sensitization.[9]
-
Moisture Reactivity: Isocyanates react with water, which can lead to a dangerous buildup of pressure in sealed containers due to the evolution of carbon dioxide.[11][12]
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Respiratory Protection: A supplied-air respirator is recommended, especially when working outside of a certified fume hood.[11]
-
Eye and Face Protection: Chemical safety goggles and a face shield.[10]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and full-body covering.[11]
Storage and Handling Procedures
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, amines, and strong bases.[11][12] The recommended storage temperature is 2-8°C.[1][3][4]
-
Ventilation: All work with isocyanates should be conducted in a well-ventilated area, preferably within a chemical fume hood with good face velocity.[12]
-
Spills: In case of a spill, neutralize the isocyanate with a suitable decontamination solution (e.g., a mixture of water, surfactant, and a weak base like sodium carbonate) and absorb it with an inert material.
Experimental Workflow: Handling and Reaction Setup
Caption: Workflow for handling and reacting this compound.
Quality Control and Analysis
Ensuring the purity and identity of this compound is critical for its successful application. The isocyanate content is a key quality parameter that can be affected by hydrolysis due to exposure to moisture.
Analytical Techniques
-
FTIR Spectroscopy: The presence of the characteristic strong absorption band for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹ is a key identifier. The absence of a broad -OH or N-H stretch can indicate the absence of hydrolysis products.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the molecule.
-
Titration: The isocyanate content can be quantitatively determined by titration with a standard solution of a primary or secondary amine.
-
Near-Infrared (NIR) Spectroscopy: This technique offers a rapid and non-destructive method for the determination of isocyanate content, which can be particularly useful for quality control in a manufacturing setting.[13]
Quality Control Workflow
Caption: Quality control workflow for this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its bifunctional nature allows for its use as a linker in bioconjugation and as a building block in the synthesis of complex molecules. However, its high reactivity and hazardous nature demand strict adherence to safety protocols. A thorough understanding of its chemical properties, coupled with robust quality control measures, is essential for its effective and safe utilization in the laboratory and beyond.
References
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]
- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
- (n.d.). 1.
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102659631B - One-step synthesis of ethyl isocyanate.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5100-36-7). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 6-acetoxy-hexanoate. Retrieved from [Link]
-
NIST. (n.d.). This compound. Retrieved from [Link]
-
UConn Flintbox. (2021). Itraconazole analogues as anti-cancer chemotherapeutics. Retrieved from [Link]
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An In-depth Technical Guide to the Purity Analysis of Ethyl 6-isocyanatohexanoate
This guide provides a comprehensive framework for the analytical assessment of Ethyl 6-isocyanatohexanoate, a critical bifunctional molecule utilized in advanced material synthesis and as a linker in pharmaceutical development. The inherent reactivity of its isocyanate group—the very feature that makes it valuable—also presents unique challenges in purity determination. This document moves beyond rote procedural descriptions to elucidate the causality behind methodological choices, ensuring a robust, self-validating approach to quality control for researchers, scientists, and drug development professionals.
The Imperative of Purity: Context and Consequence
This compound, with its terminal isocyanate and ester functionalities, serves as a versatile building block.[1][2] In pharmaceutical applications, it may be used to conjugate molecules, while in polymer science, it acts as a modifier or chain terminator. The purity of this reagent is not a trivial specification; it is directly correlated with reaction predictability, yield, and the safety and efficacy of the final product.
The primary reactive center, the isocyanate group (-N=C=O), is highly susceptible to reaction with nucleophiles.[3] Atmospheric moisture leads to the formation of an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a highly insoluble and undesirable urea byproduct. Similarly, residual alcohols from synthesis will form stable urethane adducts. These impurities can terminate polymer chains, introduce unwanted cross-linking, or create toxicological endpoints in drug conjugates. Therefore, a multi-modal analytical strategy is essential to gain a complete understanding of a sample's purity.
The Analytical Cornerstone: Titrimetric Determination of Isocyanate (-NCO) Content
The most direct and universally accepted measure of this compound's functional purity is the quantification of its reactive isocyanate groups. This is achieved not by direct titration, but by a more reliable back-titration method.[4][5]
Causality of the Method: Direct titration is impractical due to the high reactivity and moisture sensitivity of the isocyanate group. The back-titration approach leverages a rapid and stoichiometric reaction between the isocyanate and an excess of a secondary amine, di-n-butylamine (DBA). The unreacted, excess DBA is then quantified by titrating it with a standardized solution of hydrochloric acid. This indirect measurement provides a precise and reproducible value for the active isocyanate content.[6][7]
Experimental Protocol: Isocyanate Content by Back-Titration (Adapted from ISO 14896)[5][6]
-
Reagent Preparation:
-
Di-n-butylamine-Toluene Solution (0.9 M): Accurately weigh 118 g of di-n-butylamine into a 1000 mL volumetric flask and dilute to the mark with anhydrous toluene (dried over molecular sieves).[4]
-
Hydrochloric Acid Titrant (1 M): Use a standardized 1 M HCl solution, either aqueous or in isopropanol. The titer should be accurately determined using a primary standard like Tris(hydroxymethyl)aminomethane (TRIS).[5]
-
-
Blank Determination:
-
Into a 250 mL conical flask, accurately pipette 20.0 mL of the di-n-butylamine-toluene solution.
-
Add 30 mL of anhydrous toluene. Seal the flask with a stopper or parafilm and stir for 10-15 minutes at room temperature.[4]
-
Add 30 mL of methanol to quench any potential side reactions and ensure solubility.[4]
-
Titrate the solution with the standardized 1 M HCl to the potentiometric endpoint. Record the volume of titrant used (V_blank).
-
-
Sample Analysis:
-
Accurately weigh approximately 2-3 g of the this compound sample (W_sample) into a 250 mL conical flask.
-
Add 30 mL of anhydrous toluene to dissolve the sample.
-
Accurately pipette 20.0 mL of the di-n-butylamine-toluene solution into the flask.
-
Seal the flask and stir for 10-15 minutes to allow for the complete reaction of the isocyanate groups.[7]
-
Add 30 mL of methanol.
-
Titrate the solution with the standardized 1 M HCl to the potentiometric endpoint. Record the volume of titrant used (V_sample).
-
-
Calculation:
-
The percentage of isocyanate groups (%NCO) is calculated using the following formula: %NCO = [(V_blank - V_sample) * M_HCl * 4.202] / W_sample
-
Where:
-
V_blank = Volume of HCl for the blank (mL)
-
V_sample = Volume of HCl for the sample (mL)
-
M_HCl = Molarity of the HCl titrant (mol/L)
-
4.202 = Molecular weight of the NCO group (42.02 g/mol ) multiplied by 100 and divided by 1000.
-
W_sample = Weight of the sample (g)
-
-
-
Orthogonal Methods: Spectroscopic and Chromatographic Profiling
While titration quantifies the primary functional group, it provides no information about the identity of other components. A combination of spectroscopy and chromatography is required for a complete purity profile.
A. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is an indispensable tool for the rapid confirmation of identity and the qualitative detection of key impurities.
Causality of the Method: The isocyanate functional group possesses a unique and highly characteristic asymmetric stretching vibration that results in a strong, sharp absorbance peak in a relatively uncongested region of the mid-infrared spectrum, typically between 2240 and 2280 cm⁻¹.[8] The high intensity of this peak is due to the large change in dipole moment during the vibration.[8] Its presence is a definitive confirmation of the molecule's identity, while its absence or reduction can be used to monitor reaction completion. Furthermore, the presence of broad peaks around 3300-3500 cm⁻¹ can indicate contamination with water or alcohols, while peaks around 1640 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II) can suggest the formation of urea byproducts.[3]
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance for Purity |
| -N=C=O | Asymmetric Stretch | 2275 - 2250 | Primary peak for identification and quantification. Must be sharp and strong. [9] |
| C=O (Ester) | Stretch | ~1735 | Confirms the ester moiety of the molecule. |
| C-H (Alkyl) | Stretch | 2950 - 2850 | Confirms the aliphatic backbone. |
| O-H (Alcohol/Water) | Stretch (Broad) | 3500 - 3200 | Indicates presence of hydroxyl-containing impurities (e.g., residual starting material, water). |
| N-H (Urea) | Stretch | 3400 - 3300 | Indicates presence of urea byproducts from reaction with water. |
| C=O (Urea) | Stretch | ~1640 | Indicates presence of urea byproducts. |
B. Gas Chromatography (GC): Assessing Volatile Impurities
GC is the preferred method for separating and quantifying volatile and semi-volatile components, such as residual solvents or unreacted starting materials.
Causality of the Method: this compound is sufficiently volatile for GC analysis.[1][10] When coupled with a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, GC can provide a quantitative measure of purity based on peak area percentage. It is crucial to use a well-deactivated inlet liner and a non-polar or mid-polarity column to minimize on-column reactions of the sensitive isocyanate group. This technique excels at detecting low-level volatile impurities that spectroscopic methods might miss.
-
Instrument: Gas Chromatograph with FID.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[11]
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector: FID, 280°C.
-
Sample Preparation: Dilute the sample (e.g., 10 mg/mL) in a dry, inert solvent like anhydrous dichloromethane or acetonitrile.
-
Analysis: The purity is determined by calculating the area percent of the main peak relative to the total area of all observed peaks.
C. High-Performance Liquid Chromatography (HPLC): Profiling Non-Volatile Impurities
HPLC is essential for detecting non-volatile or thermally labile impurities, such as the urea dimers or oligomers that can form during storage or synthesis.
Causality of the Method: Direct analysis of isocyanates by HPLC is challenging due to their reactivity with common protic mobile phases and column materials. A robust method involves pre-column derivatization to convert the isocyanate into a stable, UV-active derivative.[12][13] This allows for separation by reversed-phase chromatography and sensitive detection. This technique is not for assaying the main component (titration is superior) but is unparalleled for creating a detailed profile of non-volatile, isocyanate-derived impurities.
-
Derivatization:
-
Prepare a solution of the sample in anhydrous dichloromethane.
-
Add an excess of a derivatizing agent solution, such as di-n-butylamine (DBA) in dichloromethane.[12]
-
Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete conversion of all isocyanate species to their corresponding urea derivatives.
-
-
HPLC Analysis:
-
Instrument: HPLC with UV Detector (e.g., 240 nm).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Analysis: The resulting chromatogram will show the stable urea derivative of this compound as the main peak, with other peaks corresponding to derivatized impurities.
-
An Integrated Analytical Workflow
No single technique provides a complete purity assessment. A logical, tiered approach ensures both accuracy and efficiency. The relationship between these core methods forms a self-validating system where the results of one technique corroborate the others.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Conclusion
The purity analysis of this compound demands a scientifically rigorous, multi-faceted strategy. It begins with the quantitative anchor of titrimetric analysis to determine the active isocyanate content. This is supported by FTIR spectroscopy for rapid identity confirmation and qualitative impurity detection. Finally, the chromatographic techniques of GC and HPLC provide detailed, quantitative profiles of volatile and non-volatile impurities, respectively. By understanding the chemical principles behind each method and integrating them into a logical workflow, researchers and developers can ensure the quality, consistency, and reliability of this critical chemical intermediate, thereby safeguarding the integrity of their downstream processes and products.
References
- Verification of titration methods of isocyanate number determination in wood adhesives. (n.d.). Annals of Warsaw University of Life Sciences - SGGW.
- Titration of NCO value in resins according to DIN EN ISO 14896. (n.d.). Xylem Analytics.
-
Isocyanate Content Measurement Method. (n.d.). Scribd. Retrieved from [Link]
- Determination of isocyanate (NCO-) content. (n.d.). Xylem.
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023). Spectroscopy Online. Retrieved from [Link]
- Determination of isocyanate (NCO) content in adhesives. (2018). Hiranuma.
-
Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. (2024). AZoM. Retrieved from [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. (n.d.). CDC Stacks. Retrieved from [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. (n.d.). Remspec Corporation. Retrieved from [Link]
-
Quantification with the Pearl FTIR accessory. (n.d.). Specac Ltd. Retrieved from [Link]
-
A laboratory comparison of analytical methods used for isocyanates. (2014). ResearchGate. Retrieved from [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. (2014). National Institutes of Health (NIH). Retrieved from [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Isocyanates - Evaluating Exposure. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Fast GC Analysis of 30 Volatile Organic Compounds in Water-based Paints and Varnishes. (n.d.). Shimadzu. Retrieved from [Link]
-
This compound. (2024). ChemBK. Retrieved from [Link]
-
Simple method for the simultaneous quantification of medium-chain fatty acids and ethyl hexanoate in alcoholic beverages by gas chromatography-flame ionization detector. (n.d.). Merck Millipore. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
-
This compound. (n.d.). Pharos. Retrieved from [Link]
-
Impurities: guideline for residual solvents. (2019). European Medicines Agency. Retrieved from [Link]
-
Gas Chromatography of Environmentally Active Aromatic Amines in Industrial Dyes Effluents and Human Blood Serum. (n.d.). Journal of Sciences, Islamic Republic of Iran. Retrieved from [Link]
-
Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. (2012). ResearchGate. Retrieved from [Link]
-
Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024). Journal of Materials and Environmental Science. Retrieved from [Link]
Sources
- 1. 6-异氰酰己炔羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. xylem.com [xylem.com]
- 6. scribd.com [scribd.com]
- 7. hiranuma.com [hiranuma.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. azom.com [azom.com]
- 10. This compound , 98 , 5100-36-7 - CookeChem [cookechem.com]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Methodological & Application
Application & Protocol Guide: Leveraging Ethyl 6-isocyanatohexanoate in Advanced Polymer Synthesis
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the applications and protocols for Ethyl 6-isocyanatohexanoate, a versatile bifunctional monomer for advanced polymer synthesis. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying polymer chemistry.
Introduction: A Unique Bifunctional Building Block
This compound (E6IH) is a specialty monomer distinguished by its unique molecular architecture, featuring two distinct reactive groups: a highly electrophilic isocyanate (-NCO) group and a terminal ethyl ester (-COOEt). This bifunctional nature makes it an invaluable tool for polymer chemists seeking to impart specific functionalities, modify surfaces, and synthesize well-defined polymer architectures.
The isocyanate group provides a highly efficient and often catalyst-free route for forming covalent linkages with nucleophiles, most notably hydroxyl and amine groups, to create urethane and urea bonds, respectively[1]. Simultaneously, the chemically orthogonal ester group can be retained for post-polymerization modification or to influence the final properties of the material, such as solubility and thermal behavior. This guide will explore its primary applications in end-capping reactions and surface functionalization.
Physicochemical Properties & Safe Handling
Understanding the properties of E6IH is critical for its successful application and for ensuring laboratory safety. It is highly sensitive to moisture and should be handled under inert conditions (e.g., nitrogen or argon atmosphere) using anhydrous solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5100-36-7 | [2] |
| Molecular Formula | C₉H₁₅NO₃ | [2] |
| Molecular Weight | 185.22 g/mol | [2] |
| Boiling Point | 253 °C (lit.) | [2][3] |
| Density | 1.032 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index | n20/D 1.439 (lit.) | [2][3] |
| Storage Temperature | 2-8°C | [2][4] |
Safety & Handling Precautions
Isocyanates are potent sensitizers and require strict safety protocols. E6IH is harmful if inhaled, swallowed, or in contact with skin, and can cause serious eye irritation and respiratory sensitization[2][5][6].
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors[5].
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield[2][5]. Use a respirator with an appropriate filter (e.g., type ABEK EN14387) for any operations with a high risk of aerosolization[2].
-
Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from moisture, as it will react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide, depleting the reactive isocyanate[7].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[5].
Core Reactivity: The Isocyanate Group
The utility of E6IH in polymer synthesis stems from the predictable and efficient reactivity of the isocyanate moiety. It readily reacts with molecules containing active hydrogen atoms, such as alcohols and amines, in an addition reaction to form stable urethane or urea linkages. This reaction is the foundation of polyurethane and polyurea chemistry[1].
Caption: Core reaction of an isocyanate with a nucleophile.
Application I: Synthesis of Ester-Functionalized Polyurethane Prepolymers
A primary application for a monofunctional isocyanate like E6IH is to act as an "end-capping" agent. In this role, it reacts with a difunctional or polyfunctional alcohol (a diol or polyol) to terminate chain growth, yielding a prepolymer with a predictable molecular weight and terminal ester groups. These ester-functionalized materials can exhibit enhanced solubility in organic solvents and serve as platforms for further modification.
Field-Proven Insight: Why End-Capping?
End-capping is a crucial strategy for controlling polymer architecture. By reacting a stoichiometric excess of a diol with a diisocyanate, a hydroxyl-terminated prepolymer is formed. Subsequently adding E6IH allows for precise control over the final chain length and introduces a different functionality (the ester) at the chain ends. This is far more controlled than attempting a one-pot reaction with all three components. The ester groups can later be hydrolyzed to create telechelic polymers with terminal carboxylic acid groups, which are valuable in biomaterial and coating applications.
Protocol: End-Capping of Poly(ethylene glycol) with E6IH
This protocol describes the synthesis of a well-defined, ester-terminated poly(ethylene glycol) (PEG) prepolymer.
Materials:
-
Poly(ethylene glycol), average Mn = 1000 g/mol (PEG-1000)
-
This compound (E6IH)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Nitrogen or Argon gas supply
Procedure:
-
Drying: Dry the PEG-1000 under vacuum at 80-100°C for at least 4 hours to remove residual water.
-
Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Reagent Charging: Add PEG-1000 (e.g., 10.0 g, 10 mmol) to the flask and dissolve it in anhydrous toluene (50 mL).
-
Catalyst Addition: Add 1-2 drops of DBTDL catalyst to the stirring solution.
-
Isocyanate Addition: In the dropping funnel, prepare a solution of E6IH (3.70 g, 20 mmol, a slight excess to ensure complete capping of both hydroxyl ends) in 10 mL of anhydrous toluene.
-
Reaction: Add the E6IH solution dropwise to the PEG solution over 30 minutes at room temperature. After the addition is complete, heat the reaction mixture to 60°C and let it stir for 6-8 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the strong isocyanate peak at ~2270 cm⁻¹ and the appearance of the urethane carbonyl peak at ~1700-1730 cm⁻¹ indicate reaction completion.
-
Quenching: Cool the reaction to room temperature and add a small amount of methanol (1-2 mL) to quench any unreacted isocyanate.
-
Purification: Concentrate the solution under reduced pressure. Precipitate the resulting polymer by slowly adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the white precipitate by filtration, wash it with fresh diethyl ether, and dry it under vacuum at room temperature to a constant weight.
Caption: Experimental workflow for end-capping PEG with E6IH.
Application II: Surface Modification of Hydroxyl-Bearing Substrates
The high reactivity of the isocyanate group makes E6IH an excellent candidate for the surface modification of materials bearing accessible hydroxyl groups, such as silica, glass, cellulose, or certain polymers like poly(vinyl alcohol). This process covalently grafts the hexanoate chain onto the surface, altering its properties (e.g., increasing hydrophobicity, improving compatibility with a polymer matrix, or providing a handle for further reactions).
Protocol: Hydrophobization of Silica Nanoparticles
This protocol details a method for grafting E6IH onto the surface of fumed silica nanoparticles.
Materials:
-
Fumed silica (hydrophilic, e.g., Aerosil® 200)
-
This compound (E6IH)
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Triethylamine (catalyst, optional)
-
Methanol, Acetone (for washing)
-
Nitrogen or Argon gas supply
Procedure:
-
Drying: Dry the fumed silica under high vacuum at 120°C overnight to remove adsorbed water and expose surface silanol (-Si-OH) groups.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, suspend the dried silica (e.g., 5.0 g) in anhydrous DMF (100 mL) in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add E6IH (e.g., 2.5 g, a calculated excess based on the approximate surface silanol density of the silica) to the suspension. If desired, a catalytic amount of triethylamine (0.1 mL) can be added to accelerate the reaction.
-
Reaction: Heat the suspension to 80°C and stir vigorously for 24 hours under an inert atmosphere to ensure maximum surface coverage.
-
Washing: Cool the mixture to room temperature. Centrifuge the suspension to pellet the silica particles. Discard the supernatant.
-
Purification: Re-suspend the silica in fresh DMF and sonicate for 10 minutes to break up agglomerates. Centrifuge and discard the supernatant. Repeat this washing step twice more with DMF, followed by three times with acetone to remove any unreacted reagents and solvent.
-
Drying: Dry the functionalized silica particles under high vacuum at 60°C to a constant weight. The resulting powder should be noticeably more hydrophobic (e.g., it will float on water) than the starting material.
Caption: Grafting E6IH onto a hydroxylated silica surface.
Post-Reaction Modification: Hydrolysis of the Ester Group
A key advantage of using E6IH is the potential for subsequent modification of the terminal ester. For example, the ester can be hydrolyzed under basic conditions (e.g., using NaOH in a water/alcohol mixture) to yield a terminal carboxylic acid. This transforms a neutral, relatively hydrophobic chain into a negatively charged, hydrophilic one, which is highly useful for creating pH-responsive materials, bioconjugation platforms (via EDC/NHS chemistry), or improving adhesion to metallic substrates.
Caption: Post-synthesis hydrolysis of the terminal ester group.
References
-
Functional Isocyanide-Based Polymers. Accounts of Chemical Research. Available at: [Link]
-
Functional Isocyanide-Based Polymers. PubMed. Available at: [Link]
-
Isocyanate-Based Polymers. ResearchGate. Available at: [Link]
-
Synthesis and characterization of isocyanate-functionalized PVA-based polymers with applications as new additives in lubricant formulations. Zendy. Available at: [Link]
-
Innovations in isocyanate synthesis for a sustainable future. RSC Publishing. Available at: [Link]
-
This compound - Introduction. ChemBK. Available at: [Link]
-
This compound. Chongqing Chemdad Co., Ltd. Available at: [Link]
-
The synthetic procedure for polyurethanes. ResearchGate. Available at: [Link]
-
SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. Georgia Institute of Technology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound 98 5100-36-7 [sigmaaldrich.com]
- 3. This compound , 98 , 5100-36-7 - CookeChem [cookechem.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. GT Digital Repository [repository.gatech.edu]
Ethyl 6-isocyanatohexanoate for surface modification of materials
An Application Guide to Surface Modification Using Ethyl 6-isocyanatohexanoate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the covalent modification of material surfaces. The protocols and principles detailed herein are designed to establish robust and reproducible functionalized surfaces for a wide range of applications, from biomaterial engineering to advanced drug delivery systems.
Principle of the Method: Leveraging Isocyanate Reactivity
This compound is a bifunctional linker molecule designed for surface modification. Its utility is rooted in the distinct reactivity of its two terminal groups: the isocyanate group and the ethyl ester group.
The isocyanate group (–N=C=O) is a highly electrophilic moiety that reacts readily with nucleophilic functional groups present on material surfaces, such as hydroxyl (–OH) and primary amine (–NH₂) groups.[1][2][3] This reaction forms highly stable, covalent urethane or urea linkages, respectively, anchoring the molecule to the substrate. The reaction is efficient and can often proceed without a catalyst, particularly on surfaces rich with reactive sites.[4][5]
The molecule's architecture provides a six-carbon aliphatic spacer arm, which serves to project the terminal functional group away from the substrate surface. This separation minimizes steric hindrance and enhances the accessibility of the terminal group for subsequent chemical transformations. The terminal ethyl ester can be retained as a relatively inert terminus or, more commonly, hydrolyzed to a carboxylic acid, which opens a vast toolbox of secondary conjugation chemistries (e.g., amide bond formation).
This two-step functionalization strategy is highly versatile, enabling the covalent attachment of proteins, peptides, drug molecules, and other ligands to a variety of inorganic and polymeric substrates.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5100-36-7 | [6][7] |
| Molecular Formula | C₉H₁₅NO₃ | [6][7] |
| Molecular Weight | 185.22 g/mol | [6][7] |
| Boiling Point | 253 °C (lit.) | [6][8] |
| Density | 1.032 g/mL at 25 °C (lit.) | [6][8] |
| Refractive Index | n20/D 1.439 (lit.) | [6][8] |
| Storage Temperature | 2-8°C | [6][7] |
| Key Characteristic | Moisture Sensitive | [6][7][8] |
Critical Safety Mandates for Handling Isocyanates
Isocyanates are potent sensitizers and irritants, posing significant health risks if not handled correctly.[9][10][11] Adherence to strict safety protocols is not optional, but essential for protecting personnel.
-
Health Hazards : Exposure can cause skin and respiratory tract irritation, occupational asthma, and other long-term health issues.[10][12] Direct skin contact can lead to rashes, blistering, and sensitization.[13]
-
Engineering Controls : All handling of this compound, including solution preparation and substrate immersion, must be performed inside a certified chemical fume hood with robust airflow.[11][12]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[11]
-
Respiratory Protection : Use a full-face respirator with a combination organic vapor/particulate cartridge (e.g., type ABEK EN14387).[12]
-
Hand Protection : Wear chemical-resistant gloves. Thin latex or nitrile gloves are unsuitable.[12] Butyl rubber or laminate film gloves are recommended.
-
Eye Protection : Chemical splash goggles and a face shield are required.[13]
-
Protective Clothing : A lab coat, buttoned fully, and disposable coveralls should be worn.[13]
-
-
Handling and Storage : Store the reagent tightly sealed at 2-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[7] The compound is highly sensitive to moisture, which will deactivate the isocyanate group.[2][8]
-
Spill & Disposal : Have an isocyanate spill kit available. Dispose of all waste, including contaminated consumables, in accordance with local, state, and federal regulations for hazardous chemicals.
Protocols for Surface Modification
Achieving a well-defined, functionalized surface is a multi-step process where each stage is critical for the final outcome. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the protocols as needed.
Protocol 1: Substrate Cleaning and Activation (Hydroxylation)
Objective : To generate a high density of surface hydroxyl groups, which are the primary reactive sites for the isocyanate linker. A pristine, activated surface is the foundation for a uniform monolayer.
Materials :
-
Substrates (e.g., silicon wafers, glass slides, metal oxide surfaces)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Anhydrous Toluene or Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas source
-
Glassware (beakers, petri dishes)
Procedure :
-
Initial Cleaning : Sonicate substrates in a sequence of acetone, isopropanol, and DI water (15 minutes each) to remove gross organic contamination. Dry the substrates under a stream of nitrogen.
-
Piranha Etching (for Silica/Glass) :
-
WARNING : Piranha solution is extremely corrosive and reacts violently with organic materials. Prepare and use only in a fume hood with appropriate PPE (face shield, acid-resistant apron, and gloves). Always add the peroxide to the acid slowly.
-
Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-45 minutes at room temperature. This process removes residual organic contaminants and hydroxylates the surface.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Final Drying : Thoroughly dry the substrates with a stream of nitrogen and place them in an oven at 120 °C for at least 1 hour to remove adsorbed water. The surface is now activated but highly susceptible to re-contamination. Use immediately.
Validation : The success of this step is confirmed by measuring the static water contact angle. A properly hydroxylated silicon or glass surface will be super-hydrophilic, with a contact angle of < 15°.[14]
Workflow for Substrate Preparation and Modification
Caption: Workflow for surface preparation and modification with E6IH.
Protocol 2: Solution-Phase Deposition of this compound
Objective : To form a covalent, uniform monolayer of the linker on the activated substrate. The use of anhydrous solvents and an inert atmosphere is paramount to prevent the deactivation of the isocyanate by water.
Materials :
-
Activated, dry substrates (from Protocol 1)
-
This compound (E6IH)
-
Anhydrous Toluene or THF (<10 ppm H₂O)
-
Reaction vessel with a sealable cap (e.g., Schlenk flask or a jar within a glovebox/desiccator)
-
Inert gas (Nitrogen or Argon)
Procedure :
-
Prepare Reaction Environment : Place the activated substrates into the reaction vessel. Purge the vessel with inert gas for 15 minutes to create an anhydrous environment.
-
Prepare Coating Solution : In the inert atmosphere, prepare a 1-10 mM solution of E6IH in anhydrous toluene. The causality for this concentration range is a balance: it is high enough to ensure complete surface coverage in a reasonable timeframe but low enough to mitigate the risk of multilayer formation or solution-phase polymerization.
-
Reaction : Inject the E6IH solution into the reaction vessel, ensuring the substrates are fully submerged. Seal the vessel.
-
Incubation : Allow the reaction to proceed for 2-12 hours at room temperature. Longer reaction times can be explored to maximize surface density, but this must be balanced against the risk of contamination. Gentle agitation can improve uniformity.
-
Rinsing : Remove the substrates from the reaction solution. Rinse them thoroughly with fresh anhydrous toluene.
-
Sonication Wash : Sonicate the substrates in a fresh bath of anhydrous toluene for 5-10 minutes. This is a critical step to remove any non-covalently bound (physisorbed) molecules, ensuring that the remaining layer is robustly attached.
-
Final Dry : Dry the functionalized substrates under a stream of nitrogen. Store in a clean, dry container (e.g., a desiccator) until characterization or further use.
Characterization and Validation of the Modified Surface
Validation is a self-validating system; each technique provides a piece of evidence that, when combined, confirms the success of the modification.
| Technique | Parameter Measured | Expected Outcome for Successful Modification |
| Static Water Contact Angle (WCA) | Surface Wettability / Hydrophobicity | Significant increase from <15° to 65-75° , indicating the presence of the aliphatic chain.[14] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Surface Composition | Appearance of a Nitrogen (N 1s) peak at ~400 eV. Increase in the C/Si atomic ratio. |
| High-Resolution XPS (C 1s) | Chemical Bonding States of Carbon | Deconvolution of the C 1s peak should reveal components corresponding to C-C/C-H, C-N , C=O , and O-C=O . |
| ATR-FTIR Spectroscopy | Surface Vibrational Modes | Disappearance of the sharp isocyanate (–N=C=O) peak at ~2270 cm⁻¹ . Appearance of urethane peaks: N-H stretch (~3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).[15] |
| Atomic Force Microscopy (AFM) | Surface Topography and Roughness | The surface should remain smooth, with a low root-mean-square (RMS) roughness, indicating uniform monolayer formation. |
Secondary Modification: Unlocking the Terminal Ester
The true power of E6IH as a linker lies in the ability to further modify the terminal ester. Hydrolysis converts it into a carboxylic acid, a versatile handle for attaching amine-containing molecules like proteins or drugs via amide bond formation.
Chemical Pathway for Secondary Modification
Caption: Reaction pathway from activated surface to final bioconjugate.
Protocol 3: Hydrolysis of Ethyl Ester to Carboxylic Acid
Objective : To convert the terminal ester group into a reactive carboxylic acid group.
Materials :
-
E6IH-modified substrate
-
0.1 M Sodium Hydroxide (NaOH) or 0.1 M Hydrochloric Acid (HCl)
-
DI Water
Procedure :
-
Immerse the E6IH-modified substrate in the 0.1 M NaOH or HCl solution.
-
Incubate for 1-4 hours at room temperature. Basic hydrolysis (NaOH) is typically faster.
-
Remove the substrate and rinse extensively with DI water to remove all traces of acid or base.
-
Dry under a stream of nitrogen.
-
The surface now presents carboxylic acid groups, ready for standard EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) coupling protocols to immobilize amine-containing ligands.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low WCA after modification (<50°) | 1. Incomplete surface cleaning/activation.2. Wet solvent or reaction environment.3. Inactive/degraded E6IH reagent. | 1. Re-optimize cleaning protocol; verify with WCA.2. Use freshly opened anhydrous solvent; purge vessel thoroughly.3. Use a fresh aliquot of E6IH from 2-8°C storage. |
| High surface roughness (AFM) / Hazy appearance | 1. Multilayer formation (physisorption).2. Solution-phase polymerization of E6IH. | 1. Decrease E6IH concentration; increase post-reaction rinsing and sonication time.2. Ensure solvent is completely anhydrous and free of nucleophilic contaminants. |
| No N 1s peak in XPS | 1. Reaction failed completely.2. Insufficient surface coverage. | 1. Systematically check all steps: cleaning, reagent activity, anhydrous conditions.2. Increase reaction time and/or E6IH concentration. |
References
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
Isocyanate Risk Assessment and Control Measures. Commodious. [Link]
-
Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]
-
Isocyanates. WorkSafeBC. [Link]
-
Isocyanates technical fact sheet. SafeWork NSW. [Link]
-
A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PMC - NIH. [Link]
-
Isocyanates: Applications, Types, and Scientific Importance Explained. Chembid. [Link]
-
Biomedical applications of polyurethane materials and coatings. SciSpace. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Chemical Properties of this compound (CAS 5100-36-7). Cheméo. [Link]
-
This compound. ChemBK. [Link]
-
Microencapsulation of polymeric isocyanate for the modification of urea-formaldehyde resins. ScienceDirect. [Link]
-
Decoding isocyanates: A deep dive into isocyanates. Doxu Chemical. [Link]
-
Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. ResearchGate. [Link]
-
The reaction between hexamethylene diisocyanate and the MFC surface... ResearchGate. [Link]
-
Catalysis of the isocyanate‐hydroxyl reaction. Semantic Scholar. [Link]
Sources
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- 2. Isocyanates: Applications, Types, and Scientific Importance Explained - Amerigo Scientific [amerigoscientific.com]
- 3. doxuchem.com [doxuchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis of the isocyanate‐hydroxyl reaction | Semantic Scholar [semanticscholar.org]
- 6. This compound , 98 , 5100-36-7 - CookeChem [cookechem.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chembk.com [chembk.com]
- 9. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]
- 10. worksafebc.com [worksafebc.com]
- 11. safework.nsw.gov.au [safework.nsw.gov.au]
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- 15. researchgate.net [researchgate.net]
Application of Ethyl 6-isocyanatohexanoate in bioconjugation
An In-Depth Guide to Bioconjugation with Ethyl 6-isocyanatohexanoate
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound (E6I) in bioconjugation. It offers insights into the underlying chemistry, step-by-step protocols, and critical considerations for successful conjugation to biomolecules.
Introduction: The Versatility of a Heterobifunctional Linker
This compound is a valuable heterobifunctional crosslinker in the field of bioconjugation. Its structure features two distinct reactive groups: a highly reactive isocyanate (-N=C=O) group at one end of a six-carbon aliphatic chain, and a relatively stable ethyl ester (-CO₂C₂H₅) at the other.[1][2] This architecture allows for a two-stage conjugation strategy. The isocyanate provides a rapid and efficient handle for covalent attachment to primary amines on biomolecules, while the terminal ester group can be subsequently hydrolyzed to a carboxylic acid for further modifications.
The isocyanate group's high reactivity towards nucleophiles, particularly the primary amine groups found on the side chain of lysine residues and the N-terminus of proteins, makes it a powerful tool for creating stable bioconjugates.[3][4][5] This reaction proceeds efficiently under mild physiological conditions, forming a highly stable urea bond.[6][7] This stability is critical for applications where the conjugate must endure harsh experimental conditions or prolonged exposure in biological systems.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5100-36-7 | [1] |
| Molecular Formula | C₉H₁₅NO₃ | [2] |
| Molecular Weight | 185.22 g/mol | [1] |
| Boiling Point | 253 °C (lit.) | [1][10] |
| Density | 1.032 g/mL at 25 °C (lit.) | [1][10] |
| Refractive Index | n20/D 1.439 (lit.) | [1] |
| Storage Temperature | 2-8°C | [1][10] |
| Key Sensitivities | Moisture Sensitive | [10][11] |
The Core Chemistry: Isocyanate-Amine Coupling
The primary mechanism driving E6I-mediated bioconjugation is the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isocyanate group. This reaction is highly efficient and forms a stable urea linkage, a cornerstone of many robust materials and, in this context, bioconjugates.[6]
Reaction Mechanism
The unshared electron pair on the nitrogen of a primary amine (e.g., the ε-amino group of a lysine residue) attacks the central carbon of the isocyanate group. This leads to a charge-separated intermediate which rapidly rearranges through proton transfer to form the final, stable urea derivative. The reaction is typically performed under mild alkaline conditions (pH 7.4-8.5) to ensure the amine groups are deprotonated and thus maximally nucleophilic.
Caption: Reaction of a protein's primary amine with E6I to form a stable urea bond.
Advantages of Isocyanate-Based Ligation:
-
High Stability: The resulting urea bond is significantly more stable to hydrolysis than many other linkages used in bioconjugation, such as ester or imine bonds.[7][12]
-
Efficiency: The reaction proceeds rapidly under mild, near-physiological conditions.[3]
-
Specificity for Amines: Isocyanates show a strong preference for reacting with primary amines over other nucleophilic groups like hydroxyls or thiols under controlled pH, allowing for targeted modification of lysine residues.[5][6]
Application Protocol: General Protein Labeling with E6I
This protocol provides a general framework for conjugating this compound to a protein containing accessible primary amine groups. Optimization of molar ratios, reaction time, and temperature may be necessary for specific proteins.[3][13]
Required Materials
-
Protein of Interest: Purified protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The protein solution must be free of extraneous amine-containing stabilizers like BSA or glycine.[13]
-
This compound (E6I): Stored under inert gas and protected from moisture.[1]
-
Anhydrous Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer, pH 7.4-8.5.
-
Quenching Reagent: 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification System: Dialysis cassette (appropriate MWCO), or size-exclusion chromatography (SEC) column.
Experimental Workflow
Caption: Standard workflow for protein conjugation using this compound.
Step-by-Step Methodology
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer at the desired concentration. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS or Bicarbonate buffer (pH 7.4-8.5) using a dialysis cassette or a desalting column.
-
Causality: Amine-containing buffers will compete with the protein for reaction with E6I, drastically reducing conjugation efficiency. The slightly alkaline pH ensures the target lysine residues are deprotonated and reactive.[3]
-
-
Preparation of E6I Stock Solution:
-
Perform this step immediately before use due to the moisture sensitivity of E6I.
-
Allow the E6I vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-50 mM stock solution of E6I in anhydrous DMF or DMSO. For example, to make a 10 mM solution, dissolve 1.85 mg of E6I (MW 185.22) in 1 mL of anhydrous DMSO.
-
Causality: E6I rapidly hydrolyzes in the presence of water to form an unstable carbamic acid, which decomposes to an amine, rendering it inactive for conjugation. Anhydrous organic solvents are essential.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the calculated volume of the E6I stock solution. A common starting point is a 10- to 50-fold molar excess of E6I over the protein.[3]
-
The optimal ratio must be determined empirically, as excessive labeling can lead to protein precipitation or loss of function.[3]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the final application is fluorescence-based.
-
Causality: A molar excess drives the reaction towards completion. Lower temperatures can be used to slow the reaction and minimize potential protein denaturation, especially for sensitive proteins.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted E6I.
-
Incubate for an additional 30 minutes at room temperature.
-
Causality: This step is crucial to prevent the remaining reactive E6I from modifying other molecules in downstream applications.
-
-
Purification of the Conjugate:
-
Remove the unreacted E6I, quenching reagent, and any small-molecule byproducts.
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using an appropriate Molecular Weight Cut-Off (MWCO) cassette. Perform at least three buffer changes over 24-48 hours at 4°C.
-
Size-Exclusion Chromatography (SEC): For faster purification, use an SEC column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The conjugated protein will elute in the void volume.
-
-
Characterization and Storage:
-
Confirm successful conjugation using techniques like MALDI-TOF or ESI mass spectrometry to observe the expected mass shift corresponding to the number of E6I molecules added.
-
Assess the functional integrity of the conjugated protein using a relevant activity assay.
-
Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage, often with a cryoprotectant like glycerol.[3]
-
Advanced Applications and Considerations
Two-Step Conjugation via the Ester Group
The terminal ethyl ester of E6I provides a secondary reactive site. After the initial conjugation to a protein via the isocyanate group, the ester can be hydrolyzed to a carboxylic acid using mild basic conditions. This newly formed carboxyl group can then be activated (e.g., with EDC/NHS chemistry) to react with another amine-containing molecule, creating more complex bioconjugates.
Surface Immobilization
E6I is an effective reagent for immobilizing proteins onto surfaces functionalized with primary amines. The aliphatic spacer arm helps to reduce steric hindrance, preserving the protein's native conformation and activity upon immobilization.
Critical Experimental Parameters
-
Molar Ratio: The ratio of E6I to protein is the most critical factor controlling the Degree of Labeling (DOL). Start with a low ratio (e.g., 10:1) and titrate upwards. High DOL can compromise protein solubility and function.[3]
-
pH: Maintain a pH between 7.4 and 8.5. Below pH 7, the reaction rate slows significantly. Above pH 9, the risk of protein denaturation and isocyanate hydrolysis increases.
-
Protein Concentration: Higher protein concentrations ( >2 mg/mL) generally lead to more efficient conjugation.
Safety and Handling
Isocyanates are potent chemical sensitizers and are toxic if inhaled, ingested, or absorbed through the skin.[1][14]
-
Engineering Controls: Always handle this compound and its concentrated solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. For handling larger quantities or the neat compound, a respirator with an appropriate filter is recommended.[1][14]
-
Disposal: Dispose of all isocyanate-containing waste in accordance with local, state, and federal regulations.
This guide provides the foundational knowledge and practical steps for utilizing this compound in bioconjugation. By understanding the underlying chemistry and carefully controlling reaction parameters, researchers can successfully generate stable and functional bioconjugates for a wide array of scientific applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for Fluorescent Labeling of Proteins Using Isocyanate Derivatives.
-
Yamanashi, Y., Xu, M., & Kanai, M. (2025). Induced Bioconjugation via On-Demand Isocyanate Formation. Journal of the American Chemical Society. Retrieved from [Link]
-
Tse, C. S., & Pesce, A. J. (1979). Chemical Characterization of Isocyanate-Protein Conjugates. Toxicology and Applied Pharmacology, 51(1), 39-46. Retrieved from [Link]
-
Tse, C. S., & Pesce, A. J. (1979). Chemical characterization of isocyanate-protein conjugates. Toxicology and Applied Pharmacology, 51(1), 39–46. Retrieved from [Link]
-
Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]
-
Bradburne, J. A., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry, 34(12), 2235–2244. Retrieved from [Link]
- Google Patents. (n.d.). WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates.
-
Zhang, Y., & Cremer, P. S. (2015). Stabilization of the hindered urea bond through de-tert-butylation. Chemical Science, 6(12), 7139-7144. Retrieved from [Link]
-
Zou, Q., Habermann-Rottinghaus, S. M., & Murphy, K. P. (1998). Urea effects on protein stability: hydrogen bonding and the hydrophobic effect. Proteins, 31(2), 107–115. Retrieved from [Link]
-
Sabbioni, G., Hartley, R., & Schneider, S. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical Research in Toxicology, 14(12), 1573–1583. Retrieved from [Link]
-
Kalia, J. (2008). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. University of Wisconsin-Madison. Retrieved from [Link]
-
Mab-Venture. (n.d.). Bioconjugation application notes. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5100-36-7). Retrieved from [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound 98 5100-36-7 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 9. WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates - Google Patents [patents.google.com]
- 10. This compound , 98 , 5100-36-7 - CookeChem [cookechem.com]
- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Urea effects on protein stability: hydrogen bonding and the hydrophobic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein labeling protocol [abberior.rocks]
- 14. merckmillipore.com [merckmillipore.com]
Application Note & Protocols: Ethyl 6-isocyanatohexanoate as a Versatile Crosslinking Agent
Audience: Researchers, scientists, and drug development professionals in polymer chemistry, biomaterials, and controlled release systems.
Abstract: This document provides a comprehensive technical guide on the application of Ethyl 6-isocyanatohexanoate for crosslinking polymeric matrices. We delve into the fundamental reaction mechanisms, provide detailed step-by-step protocols for crosslinking amine and hydroxyl-containing polymers, and outline essential characterization techniques for validating crosslinking efficacy. This guide is designed to bridge theory with practice, offering field-proven insights to accelerate research and development.
Introduction: The Strategic Advantage of this compound
This compound is a heterobifunctional crosslinking agent possessing a highly reactive isocyanate (-NCO) group at one end of a six-carbon aliphatic chain and a stable ethyl ester (-COOC₂H₅) at the other.[1] This unique structure provides a strategic advantage in polymer modification and hydrogel formation. The isocyanate group serves as the primary reactive site for crosslinking, while the ethyl ester offers a potential site for subsequent hydrolysis or modification, if desired.
The aliphatic C6 spacer imparts flexibility to the crosslinked network, a critical attribute for applications in tissue engineering and drug delivery where biomimetic mechanical properties are desired. Unlike more common di-isocyanate crosslinkers, its mono-functional isocyanate nature allows it to be used for both direct polymer crosslinking (when the polymer has multiple reactive sites) and for surface modification or grafting applications. The high reactivity of the isocyanate group, particularly with primary amines, allows for rapid and efficient crosslinking under mild, often catalyst-free conditions.
Physicochemical & Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to designing robust experimental protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₅NO₃ | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | ~1.032 g/mL at 25 °C | [4][5] |
| Boiling Point | ~253 °C (lit.) | [4][5] |
| Refractive Index | n20/D ~1.439 (lit.) | [4][5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, ketones, DMF, DMSO) | [3] |
| Key Reactivity | Moisture Sensitive | [3][5] |
| Storage | 2-8°C under inert atmosphere (e.g., Nitrogen) | [3][5] |
Mechanism of Action: The Isocyanate Reaction
The utility of this compound as a crosslinker is predicated on the electrophilic nature of the carbon atom in the isocyanate (-N=C=O) group. This carbon is highly susceptible to nucleophilic attack from functional groups containing active hydrogen atoms, such as primary amines (-NH₂) and hydroxyl groups (-OH).
-
Reaction with Primary Amines: The reaction with primary amines is typically rapid and proceeds without a catalyst. The lone pair of electrons on the nitrogen atom of the amine attacks the isocyanate carbon, leading to the formation of a stable urea linkage (-NH-CO-NH-). This is the preferred reaction for crosslinking protein-based scaffolds (e.g., gelatin, collagen) or amine-containing polysaccharides (e.g., chitosan).
-
Reaction with Hydroxyl Groups: The reaction with hydroxyl groups is generally slower than with amines and often requires a catalyst (e.g., dibutyltin dilaurate or a tertiary amine) and/or elevated temperatures to proceed at a reasonable rate.[6] This reaction results in the formation of a urethane linkage (-O-CO-NH-). This pathway is suitable for crosslinking polymers like polyvinyl alcohol (PVA) or polysaccharides rich in hydroxyl groups.
The high sensitivity of the isocyanate group to water is a critical experimental consideration. Water acts as a nucleophile, reacting with the isocyanate to form an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide. This newly formed amine can then react with another isocyanate group, leading to unintended urea linkages and potential variability in crosslinking density. Therefore, all reactions should be performed in anhydrous solvents under an inert atmosphere.
Figure 1: Reaction pathways of the isocyanate group with amines, hydroxyls, and water.
Experimental Protocols
Protocol 1: Crosslinking of Amine-Containing Polymers (e.g., Gelatin, Chitosan)
This protocol describes a general method for forming a crosslinked hydrogel using a polymer backbone rich in primary amine groups.
A. Rationale & Self-Validation: The protocol's trustworthiness is established by incorporating characterization checkpoints. Fourier-Transform Infrared Spectroscopy (FTIR) is used to provide direct chemical evidence of the crosslinking reaction. Rheological analysis offers quantitative data on the mechanical properties of the resulting hydrogel, confirming the formation of a stable network.
B. Materials & Equipment:
-
Polymer (e.g., Gelatin Type A, Chitosan)
-
This compound (Store under Nitrogen/Argon)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles for reagent transfer
-
Dialysis tubing (for purification)
-
Lyophilizer (for drying)
-
FTIR Spectrometer, Rheometer
C. Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve the amine-containing polymer in the anhydrous solvent to the desired concentration (e.g., 10% w/v). Gently heat if necessary to aid dissolution, then cool to room temperature.
-
Inert Atmosphere: Place the vessel under a slow stream of nitrogen or argon and maintain this atmosphere throughout the reaction. This is critical to prevent reaction with atmospheric moisture.
-
Crosslinker Calculation: Determine the molar ratio of isocyanate groups to reactive amine groups. A common starting point is a 0.5:1 ratio of -NCO: -NH₂.
-
Crosslinker Addition: Using a dry syringe, slowly add the calculated volume of this compound to the stirring polymer solution.
-
Reaction: Allow the reaction to proceed at room temperature for 4-24 hours. The solution will gradually increase in viscosity, eventually forming a gel.
-
Purification: Transfer the resulting hydrogel to dialysis tubing and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove the solvent and any unreacted reagents.
-
Drying: Freeze the purified hydrogel and lyophilize until completely dry to obtain a porous scaffold (xerogel).
-
Characterization (Validation):
-
FTIR Analysis: Compare the spectra of the native polymer and the crosslinked product. Look for the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of urea carbonyl peaks (~1640 cm⁻¹).
-
Rheology: Analyze the viscoelastic properties of the hydrated gel. Successful crosslinking is indicated by a storage modulus (G') significantly higher than the loss modulus (G'').
-
Figure 2: Workflow for crosslinking amine-containing polymers.
Safety & Handling of Isocyanates
This compound, like other isocyanates, requires careful handling due to its toxicity and sensitizing effects.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[3][7] It is irritating to the eyes and may cause respiratory irritation.[3] Crucially, it is a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions or asthma-like symptoms.[8]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection.[3][7] All handling should be performed in a well-ventilated chemical fume hood. For operations with a higher risk of aerosolization, a respirator with an appropriate filter (e.g., type ABEK EN14387) is mandatory.
-
Handling & Storage: This reagent is moisture-sensitive.[3][5] Always handle under an inert atmosphere. Store in a tightly sealed container in a cool, dry place (2-8°C).[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain. Small spills can be neutralized with a decontaminating solution (e.g., 5% ammonia, 2% detergent in water).
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Gel Formation / Incomplete Crosslinking | 1. Insufficient crosslinker concentration.2. Reaction time too short.3. Inactivation of isocyanate by moisture. | 1. Increase the molar ratio of -NCO to reactive groups.2. Extend the reaction time.3. Ensure anhydrous solvents and an inert atmosphere are used. |
| Precipitation During Reaction | 1. Poor polymer solubility in the chosen solvent.2. Over-crosslinking leading to network collapse. | 1. Test polymer solubility before starting; consider a different anhydrous solvent.2. Reduce the amount of crosslinker. |
| Inconsistent Batch-to-Batch Results | 1. Variable moisture content in reagents or atmosphere.2. Inaccurate measurement of the crosslinker. | 1. Standardize drying procedures for solvents and glassware. Use a glovebox if possible.2. Use precise microliter syringes for adding the crosslinker. |
References
-
This compound - ChemBK. (URL: [Link])
-
Chemical Properties of this compound (CAS 5100-36-7) - Cheméo. (URL: [Link])
-
This compound - NIST WebBook. (URL: [Link])
-
This compound Three Chongqing Chemdad Co. ,Ltd. (URL: [Link])
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions - ResearchGate. (URL: [Link])
-
The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part IV. - Journal of the Chemical Society. (URL: [Link])
Sources
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Application Notes & Protocols: The Strategic Use of Ethyl 6-isocyanatohexanoate in the Synthesis of Urea and Carbamate Derivatives
Introduction: A Versatile Bifunctional Reagent
Ethyl 6-isocyanatohexanoate is a valuable bifunctional molecule for researchers in medicinal chemistry, materials science, and drug development. Its structure incorporates a highly reactive isocyanate group (-N=C=O) and a stable ethyl ester moiety, connected by a flexible hexyl chain. This unique architecture allows for sequential or orthogonal chemical modifications, making it an ideal building block for creating complex molecules.
The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack, particularly from amines and alcohols. These reactions are typically efficient and high-yielding, forming stable urea and carbamate (urethane) linkages, respectively. The resulting derivatives are of significant interest:
-
Urea Moiety: A cornerstone in medicinal chemistry, the urea functional group acts as a rigid and effective hydrogen bond donor and acceptor. This property is crucial for binding to biological targets, and ureas are found in numerous FDA-approved drugs, including kinase inhibitors.[1]
-
Carbamate Linkage: Widely used as a stable linker in bioconjugation, for creating prodrugs, and as a key structural component in polyurethanes.[2][3] The carbamate group also serves as a common protecting group for amines in multi-step organic synthesis.
This guide provides a detailed exploration of the reaction mechanisms, experimental protocols, and strategic applications of this compound with amines and alcohols.
Part 1: Reaction with Amines – Synthesis of Substituted Ureas
The reaction between an isocyanate and a primary or secondary amine is a robust and generally rapid process that leads to the formation of a substituted urea. This transformation is one of the most reliable methods for urea synthesis.[1][4]
Mechanism and Rationale
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea product.
The reaction is typically exothermic and proceeds quickly at room temperature without the need for a catalyst. Amines are generally more reactive towards isocyanates than alcohols due to their higher nucleophilicity.[5] The order of reactivity for amines is typically primary > secondary. Tertiary amines do not react to form ureas as they lack a proton to transfer for product stabilization.[5]
Visualization: Amine Addition to Isocyanate
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- 5. researchgate.net [researchgate.net]
Protocol for nanoparticle functionalization with Ethyl 6-isocyanatohexanoate
Application Notes and Protocols
Topic: Protocol for Nanoparticle Functionalization with Ethyl 6-isocyanatohexanoate
Audience: Researchers, scientists, and drug development professionals.
Guide to Surface Modification of Nanoparticles Using this compound
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for the functionalization of nanoparticles with this compound. This process is pivotal for researchers aiming to modify nanoparticle surfaces, enhancing their utility in fields such as targeted drug delivery, diagnostics, and advanced materials science.[1][2][3] The protocol leverages the highly efficient and specific reaction between the isocyanate moiety and nucleophilic functional groups present on the nanoparticle surface, such as hydroxyls or primary amines, to form stable urethane or urea linkages, respectively.
Our approach emphasizes not just the procedural steps but the underlying chemical principles and validation checkpoints. By understanding the causality behind each step, researchers can adapt and troubleshoot the protocol for various nanoparticle systems.
Principle of a Versatile Covalent Linkage
The core of this protocol is the chemical reaction between the isocyanate group (-N=C=O) of this compound and a nucleophilic group on the nanoparticle surface. Isocyanates are electrophilic and readily react with compounds containing active hydrogen atoms, most commonly primary amines (-NH₂) and hydroxyl (-OH) groups.[1]
-
Reaction with Amines: Forms a highly stable urea linkage. This reaction is typically very fast and proceeds readily at room temperature without a catalyst.
-
Reaction with Hydroxyls: Forms a stable urethane (carbamate) linkage. This reaction is generally slower than the reaction with amines and may require elevated temperatures or a catalyst (e.g., tertiary amines or organotin compounds) to proceed efficiently.[4][5]
The ethyl ester end of the linker remains available for subsequent hydrolysis to a carboxylic acid, providing a handle for further conjugation, or it can be kept to modulate the hydrophobicity of the nanoparticle surface.[6]
Caption: Reaction schematic for nanoparticle functionalization.
Materials and Equipment
Successful functionalization requires high-purity reagents and an anhydrous environment to prevent premature reaction of the isocyanate with water.
| Category | Item | Rationale & Key Considerations |
| Nanoparticles | Nanoparticles with surface hydroxyl or amine groups (e.g., SiO₂, TiO₂, Fe₃O₄, or amine-modified polymeric nanoparticles). | The surface density of reactive groups will determine the maximum achievable functionalization density. Must be thoroughly dried. |
| Reagents | This compound | The key functionalizing agent. Must be stored under an inert atmosphere and handled with care due to its toxicity and moisture sensitivity. |
| Anhydrous, aprotic solvent (e.g., Toluene, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)). | The solvent must be able to disperse the nanoparticles well and be free of water and other nucleophilic impurities.[7] | |
| Quenching agent (e.g., Anhydrous Methanol or Ethanol). | Used to react with and neutralize any excess isocyanate at the end of the reaction. | |
| Washing solvents (e.g., reaction solvent, ethanol, deionized water). | For purification of the final product. | |
| Equipment | Round-bottom flask with septum inlet, magnetic stirrer and stir bar. | Standard reaction vessel. |
| Schlenk line or glove box with inert gas supply (Nitrogen or Argon). | Essential for maintaining an anhydrous and inert atmosphere. | |
| Syringes and needles. | For the moisture-free transfer of anhydrous solvents and reagents.[8] | |
| Bath sonicator or probe sonicator. | To ensure a homogenous dispersion of nanoparticles before starting the reaction. | |
| High-speed centrifuge. | For purification of the functionalized nanoparticles via repeated washing and pelleting.[9] | |
| Analytical Instruments: FTIR Spectrometer, TGA, DLS, Zeta Potentiometer, TEM. | For comprehensive characterization and validation of the functionalization process.[10][11] |
Detailed Experimental Protocol
This protocol is designed for a ~100 mg scale reaction and should be adjusted accordingly. Strict adherence to safety protocols for handling isocyanates is mandatory. [12]
-
Drying: Dry the nanoparticles (e.g., 100 mg) under high vacuum at an appropriate temperature (e.g., 80-120 °C, depending on nanoparticle stability) for at least 4 hours to remove adsorbed water.
-
Dispersion: Transfer the dried nanoparticles to a dry, nitrogen-purged round-bottom flask. Add 10 mL of anhydrous solvent (e.g., Toluene).
-
Sonication: Sonicate the mixture (bath sonicator recommended to avoid contamination) for 15-30 minutes or until a uniform, aggregate-free dispersion is achieved. Visually inspect for any settled particles.
Causality: A homogenous dispersion is critical to ensure that the nanoparticle surfaces are fully accessible to the isocyanate reagent, leading to uniform functionalization.[13]
-
Inert Atmosphere: Place the flask under a positive pressure of inert gas (N₂ or Ar) and maintain gentle magnetic stirring.
-
Reagent Calculation: Calculate the required volume of this compound. A 10-50 fold molar excess relative to the estimated surface functional groups is a good starting point to drive the reaction to completion.
-
Reagent Addition: Using a dry syringe, carefully add the calculated amount of this compound to the stirring nanoparticle suspension.
Causality: An inert atmosphere is crucial as isocyanates readily react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. This side reaction consumes the reagent and can lead to unwanted urea byproducts.[14]
-
Incubation: Allow the reaction to proceed at room temperature for 12-24 hours. For less reactive surfaces (like hydroxyls), the temperature can be increased to 50-70 °C.[7] Monitor the reaction progress if analytical techniques are available (e.g., sampling for ATR-FTIR).
Causality: Sufficient time is needed for the reaction to reach a high conversion rate. Higher temperatures increase reaction kinetics but can also promote side reactions or nanoparticle aggregation.
-
Quenching: After the reaction period, add a small amount of anhydrous methanol (~1 mL) to the mixture and stir for 1-2 hours. This will react with and cap any remaining unreacted isocyanate groups.
-
First Wash (Centrifugation): Transfer the reaction mixture to centrifuge tubes. Centrifuge at a speed sufficient to pellet the nanoparticles (e.g., 8,000-12,000 x g for 20 minutes).
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains excess reagents and byproducts.
-
Resuspension & Washing: Resuspend the nanoparticle pellet in the reaction solvent, vortex/sonicate briefly to redisperse, and centrifuge again. Repeat this wash step 2-3 times.
-
Final Wash: Perform two additional washes with a different solvent like ethanol to ensure complete removal of the reaction solvent and any remaining impurities.
-
Drying: After the final wash, dry the purified nanoparticle pellet under vacuum to obtain the functionalized product as a powder.
Causality: The purification process is essential to remove physically adsorbed reagents, ensuring that subsequent characterization and applications are based solely on covalently attached molecules.[15]
Caption: Workflow for the purification of functionalized nanoparticles.
Validation and Characterization
Confirming the success of the functionalization is a critical part of the protocol. A multi-technique approach provides the most comprehensive validation.[10][16]
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify chemical bonds formed and reagents consumed.[11] | - Disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2270 cm⁻¹.[17]- Appearance of new peaks for the urethane/urea linkage: C=O stretch (~1640-1720 cm⁻¹) and N-H bend (~1540 cm⁻¹).[18][19]- Presence of C=O ester peak from the ethyl hexanoate chain (~1735 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | To quantify the mass of organic material attached to the nanoparticle surface.[20] | A significant weight loss step at temperatures corresponding to the decomposition of the organic linker (typically 200-500 °C), compared to a minimal loss for the unfunctionalized nanoparticles. This allows for calculation of grafting density. |
| Dynamic Light Scattering (DLS) | To measure the change in hydrodynamic diameter.[21] | An increase in the hydrodynamic diameter of the nanoparticles after functionalization, consistent with the addition of a surface layer. Colloidal stability (polydispersity index) should remain low. |
| Zeta Potential | To assess changes in surface charge. | A shift in the zeta potential value, reflecting the change in the surface chemistry. The magnitude and direction of the shift depend on the initial surface and the solvent pH.[22] |
| Transmission Electron Microscopy (TEM) | To visualize nanoparticle morphology and dispersion.[21] | TEM images should confirm that the core morphology and size of the nanoparticles have not changed and that the functionalization and purification process did not induce irreversible aggregation. |
Safety and Handling Precautions
Isocyanates are potent respiratory and dermal sensitizers. Repeated exposure, even at low concentrations, can lead to occupational asthma and severe allergic reactions.[12][23]
-
Engineering Controls: All handling of isocyanate compounds, including stock solutions and the reaction mixture, must be performed inside a certified chemical fume hood with adequate ventilation.[8][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and double-layered nitrile or butyl rubber gloves.[24][25]
-
Spill & Waste Management: Have an isocyanate spill kit ready. All contaminated materials (syringes, wipes, gloves) and liquid waste should be collected in a designated, sealed hazardous waste container. Decontaminate glassware with an alcoholic alkali solution before removing it from the fume hood.[8][12]
-
Exposure Response: In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]
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Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery. MDPI. Available at: [Link]
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Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application. Bentham Science Publishers. Available at: [Link]
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Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application. PubMed. Available at: [Link]
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Analytical Strategies for Characterizing Nanoparticle's Surface Chemistry. National Institutes of Health (NIH). Available at: [Link]
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Characterization of nanoparticles. Wikipedia. Available at: [Link]
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Safety measures for working with isocyanate. Reddit. Available at: [Link]
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Nanoparticles Analytical Techniques. CD Bioparticles. Available at: [Link]
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Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. National Institutes of Health (NIH). Available at: [Link]
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Analytical Methods for Characterization of Nanomaterial Surfaces. National Institutes of Health (NIH). Available at: [Link]
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Nanoparticle Characterization Techniques. nanoComposix. Available at: [Link]
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Functionalized magnetic nanoparticles for the separation and purification of proteins and peptides | Request PDF. ResearchGate. Available at: [Link]
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Multifunctional Nanoparticles for Drug Delivery and Molecular Imaging. National Institutes of Health (NIH). Available at: [Link]
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FACILE PREPARATION OF NANOPARTICLES BY INTRAMOLECULAR CROSSLINKING OF ISOCYANATE FUNCTIONALIZED COPOLYMERS. National Institutes of Health (NIH). Available at: [Link]
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5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. Available at: [Link]
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Functionalized Magnetic Nanoparticles for the Separation and Purification of Proteins and Peptides. RImpactS. Available at: [Link]
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Recycling of Surface-Functionalized Nanoparticles—A Short Review. MDPI. Available at: [Link]
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Isocyanates: Working Safely. California Department of Public Health. Available at: [Link]
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Isocyanates: Control measures guideline. Canada.ca. Available at: [Link]
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Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. ACS Publications. Available at: [Link]
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Functionalized TiO2 nanoparticle containing isocyanate groups. ResearchGate. Available at: [Link]
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Synthesis and exfoliation of isocyanate-treated graphene oxide nanoplatelets. TMI Characterization Laboratory. Available at: [Link]
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A Novel Synthetic Approach of Functionalised GO and CNT to Nanocomposite Containing Active Nanostructured Fillers for Classical Isocyanate Curing. MDPI. Available at: [Link]
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Functionalization of Nanomaterials: Synthesis and Characterization. ACS Publications. Available at: [Link]
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Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate. MDPI. Available at: [Link]
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Surface Modification of Nanoparticles for Enhanced Catalytic Activity. ijarsct.co.in. Available at: [Link]
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Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. ResearchGate. Available at: [Link]
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Functionalized Carbon Nanotubes Containing Isocyanate Groups | Request PDF. ResearchGate. Available at: [Link]
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Protocol used for functionalization of nanoparticles. ResearchGate. Available at: [Link]
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Mechanism of Amine-Catalyzed Reaction of Isocyanates with Hydroxyl Compounds. ACS Publications. Available at: [Link]
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Using 3-Isocyanatopropyltrimethoxysilane to Decorate Graphene Oxide with Nano-Titanium Dioxide for Enhancing the Anti-Corrosion Properties of Epoxy Coating. MDPI. Available at: [Link]
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nanoparticle surface modification: Topics by Science.gov. Science.gov. Available at: [Link]
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Morphological Modification of Metal Oxide Nanomaterials Using Different Types of Organic Modifiers. National Institutes of Health (NIH). Available at: [Link]
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Nanoparticles Surface Chemistry Influence on Protein Corona Composition and Inflammatory Responses. MDPI. Available at: [Link]
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Modular Attachment of Nanoparticles on Microparticle Supports via Multifunctional Polymers. National Institutes of Health (NIH). Available at: [Link]
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Enhancing the Utility of Nanoparticles Through Engineered Interfaces and Quantitative Assays. SFU Summit. Available at: [Link]
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Surface Modification of Lipid-Based Nanoparticles. PubMed. Available at: [Link]
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Chemical Basis of Interactions Between Engineered Nanoparticles and Biological Systems. National Institutes of Health (NIH). Available at: [Link]
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Formation of linear and crosslinked polyurethane nanoparticles that self-assemble differently in acetone and in water | Request PDF. ResearchGate. Available at: [Link]
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Development of a Robust and Flexible Wearable Sensor Derived from Disulfide-Linked Polyurethane/Graphene Nanoplatelets with Enhanced Temperature Tolerance. ACS Publications. Available at: [Link]
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Overview of the main methods used to combine proteins with nanosystems: absorption, bioconjugation, and encapsulation. National Institutes of Health (NIH). Available at: [Link]
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Improvement of Cyclic Stability of High-Capacity Lithium-Ion Battery Si/C Composite Anode Through Cu Current Collector Perforation. MDPI. Available at: [Link]
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The Strategic Utility of Ethyl 6-Isocyanatohexanoate in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
Ethyl 6-isocyanatohexanoate is a bifunctional reagent of significant interest in pharmaceutical development. Its linear C6 backbone, coupled with a reactive isocyanate group at one terminus and a stable ethyl ester at the other, provides a versatile scaffold for the synthesis of novel therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic applications and practical protocols for utilizing this compound in the synthesis of pharmaceuticals, with a primary focus on the generation of urea-linked prodrugs and its potential as a linker in bioconjugation.
Introduction: The Molecular Logic of a Bifunctional Reagent
In the landscape of medicinal chemistry, the ability to modulate the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient (API) is paramount. This compound, with its distinct reactive and passive ends, offers a compelling solution for several drug design challenges. The isocyanate group (-N=C=O) is a highly electrophilic moiety that readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively.[1] This reactivity is the cornerstone of its utility in covalently modifying APIs.
Simultaneously, the ethyl ester group provides a lipophilic handle that can influence the solubility and membrane permeability of the resulting conjugate. Furthermore, this ester can be hydrolyzed in vivo by esterases to reveal a carboxylic acid, potentially altering the drug's distribution, metabolism, and excretion profile. This dual functionality makes this compound an exemplary building block for creating prodrugs with enhanced therapeutic indices and for developing sophisticated drug delivery systems.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5100-36-7 | |
| Molecular Formula | C9H15NO3 | |
| Molecular Weight | 185.22 g/mol | |
| Boiling Point | 253 °C (lit.) | |
| Density | 1.032 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.439 (lit.) |
Core Application: Synthesis of Urea-Linked Prodrugs of 5-Fluorouracil
A prime application of this compound is in the synthesis of prodrugs for potent but toxic APIs, such as the widely used anticancer agent 5-fluorouracil (5-FU).[3] 5-FU's clinical utility is often hampered by its short biological half-life and severe side effects.[3] Creating a prodrug by linking it to a carrier molecule via a cleavable bond can improve its therapeutic window. The urea linkage formed by the reaction of the isocyanate group with an amine is a common and effective strategy in prodrug design.[4]
Mechanistic Rationale
The synthesis of a 5-FU prodrug using this compound leverages the nucleophilic character of the N1 position of the 5-FU pyrimidine ring. The isocyanate group of this compound serves as an electrophile, readily attacked by the amine on 5-FU to form a stable N-acylurea linkage. This reaction is typically carried out in an aprotic polar solvent to facilitate the dissolution of the reactants and to prevent side reactions with the solvent.
Caption: Reaction mechanism for the synthesis of a 5-FU prodrug.
Detailed Protocol: Synthesis of 1-(5-Ethoxycarbonylpentylcarbamoyl)-5-fluorouracil
This protocol outlines the synthesis of a potential 5-FU prodrug using this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
5-Fluorouracil (5-FU)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-fluorouracil (1.0 eq) in anhydrous DMF. The use of anhydrous solvent is critical to prevent the hydrolysis of the isocyanate.
-
Base Addition: Add triethylamine (1.1 eq) to the reaction mixture. TEA acts as a base to deprotonate the N1-H of 5-fluorouracil, enhancing its nucleophilicity.
-
Isocyanate Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature over 30 minutes. The slow addition helps to control any potential exotherm and ensures a homogenous reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL). The aqueous work-up removes the DMF and any unreacted 5-fluorouracil.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 1-(5-ethoxycarbonylpentylcarbamoyl)-5-fluorouracil.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: This procedure should yield the desired urea-linked 5-FU prodrug as a white solid. The yield will vary but is expected to be in the range of 60-80%.
Advanced Application: this compound as a Linker in Bioconjugation
The bifunctional nature of this compound makes it a promising candidate for use as a linker in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[5] In this context, the isocyanate group can be reacted with a nucleophilic group on a small molecule drug, while the ester can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to a targeting moiety, such as an antibody or a peptide.
Workflow for Bioconjugate Synthesis
The synthesis of a bioconjugate using this compound as a linker is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages:
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Standard operating procedure for handling Ethyl 6-isocyanatohexanoate
Application Notes & Protocols for Ethyl 6-isocyanatohexanoate
Abstract
This compound is a bifunctional molecule featuring a terminal isocyanate group and an ethyl ester. The highly reactive isocyanate moiety makes it a valuable reagent for chemical synthesis, particularly in bioconjugation and surface modification, where it readily forms stable urethane or urea linkages with hydroxyl and amine groups, respectively. However, this reactivity also presents significant health hazards, including respiratory and dermal sensitization. This document provides a comprehensive guide for the safe handling, storage, application, and disposal of this compound, designed for researchers and professionals in laboratory settings. It integrates established safety protocols with practical application insights to ensure both experimental integrity and personnel safety.
Chemical Profile and Hazard Identification
This compound (CAS 5100-36-7) is a combustible liquid that is harmful if inhaled, swallowed, or absorbed through the skin.[1] The primary hazard associated with this and all isocyanates is their potential to act as potent sensitizers.[2][3]
-
Health Effects: Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[3][4][5] The most significant long-term risk is sensitization.[2] Once an individual is sensitized, subsequent exposure to even minute concentrations can trigger a severe, asthma-like allergic reaction, which can be life-threatening.[3][4] It is classified as a suspected carcinogen by some regulatory bodies.[3]
-
Reactivity Hazards: Isocyanates react exothermically with compounds containing active hydrogen atoms, such as water, alcohols, and amines.[6][7] The reaction with water is particularly hazardous in sealed containers as it produces carbon dioxide gas, potentially leading to a dangerous pressure buildup and container rupture.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5100-36-7 | [10][11] |
| Molecular Formula | C₉H₁₅NO₃ | [10][11] |
| Molecular Weight | 185.22 g/mol | [10] |
| Boiling Point | 253 °C (lit.) | [10] |
| Density | 1.032 g/mL at 25 °C (lit.) | [10] |
| Storage Temperature | 2-8°C | |
| Hazard Statements | H302, H312, H319, H332 | [1] |
Risk Assessment and Control Measures
A thorough risk assessment must be performed before any work with this compound begins. The hierarchy of controls (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE) must be applied.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 ft³/min per ft² of hood opening.[12] Enclosed work areas can contain high concentrations of isocyanates.[13][14]
-
Isolation: The work area should be clearly demarcated and restricted to authorized personnel only.[14]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.[15][16] Standard laboratory attire (long pants, closed-toe shoes, lab coat) is mandatory.
Table 2: Mandatory PPE for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Double gloving is required. Use nitrile or butyl rubber gloves.[16][17] Thin latex gloves are unsuitable.[4] Isocyanates can be absorbed through the skin, leading to sensitization.[7][14] |
| Eyes/Face | Safety goggles and face shield | Goggles provide splash protection.[13][17] A full-face shield is required when handling larger quantities (>50 mL) or when there is a significant splash risk.[13][15] |
| Respiratory | NIOSH-approved respirator | An air-purifying respirator with an organic vapor cartridge may be acceptable for short-duration tasks with low exposure potential, but a supplied-air respirator offers the highest level of protection and is recommended, especially for tasks like spraying.[14][15] |
| Body | Chemical-resistant apron or disposable suit | A disposable suit or apron prevents skin contact from spills and splashes.[16][17] Contaminated clothing must be decontaminated or disposed of as hazardous waste.[18] |
Standard Operating Procedure for Handling and Storage
Storage
-
Store containers in a cool, dry, well-ventilated area designated for toxic and reactive chemicals, ideally between 2-8°C.
-
Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[12]
-
Store away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizers.[9][19]
General Handling Protocol
-
Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the work area is clear of clutter and incompatible materials.
-
Equilibration: Before opening, allow the sealed container to equilibrate to room temperature to prevent moisture condensation inside the vessel.
-
Dispensing: Use a syringe or cannula under an inert atmosphere to transfer the liquid. Avoid pouring, which can increase vapor exposure.
-
Post-Handling: Tightly reseal the container, purge with inert gas, and return to designated storage. Decontaminate any surfaces and equipment that may have come into contact with the chemical (See Section 6.0).
-
Hygiene: Immediately after handling, remove gloves and wash hands and face thoroughly with soap and water before leaving the work area.[13][14]
Emergency Response Protocols
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and sensitization.
Caption: Workflow for managing an this compound spill.
Spill Decontamination Solution: Prepare one of the following formulations.[8][20]
-
Formulation 1: 5-10% Sodium Carbonate, 0.2-2% liquid detergent, and water to make 100%.[20]
-
Formulation 2: 3-8% concentrated Ammonium Hydroxide, 0.2-2% liquid detergent, and water to make 100%. (Use with caution due to ammonia vapor).[20]
Procedure:
-
Cover the spill with an inert absorbent material like sand or vermiculite. Do not use sawdust or other combustible materials .[18]
-
Slowly add the decontamination solution to the absorbed spill, sufficient to wet the material.
-
Shovel the mixture into an open-top container. Do not seal the container , as the neutralization reaction generates CO₂, which can cause pressurization.[8][18]
-
Move the container to a fume hood or a safe, well-ventilated outdoor area to stand for at least 48 hours.[18]
-
Dispose of the waste through your institution's hazardous waste management program.[8][9]
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes, then wash with soap and water.[1][18] Seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[18] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. If the person is conscious, give them water or milk to drink.[18] Seek immediate medical attention.
Application Protocol: Surface Modification of an Amine-Functionalized Substrate
This protocol provides a general method for conjugating this compound to a substrate (e.g., a nanoparticle, polymer, or functionalized glass slide) bearing primary amine groups. The isocyanate reacts with the amine to form a stable urea linkage.
Reaction Mechanism
The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a stable covalent urea bond.
Caption: Reaction of an isocyanate with a primary amine to form a urea bond.
Experimental Protocol
Materials:
-
Amine-functionalized substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel with magnetic stirring
-
Washing solvents (e.g., the reaction solvent, followed by ethanol or isopropanol to quench unreacted isocyanate)
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry. If it is a powder, dry it under vacuum. Place the substrate in the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with inert gas for 15-20 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add the anhydrous solvent to the vessel via cannula or syringe to suspend or dissolve the substrate. Begin stirring.
-
Reagent Addition: In the fume hood, draw the required volume of this compound into a syringe. Add it dropwise to the stirring suspension/solution at room temperature. The reaction is typically fast.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature, or as determined by preliminary optimization experiments. The reaction progress can be monitored by techniques like infrared spectroscopy (observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Workup & Quenching:
-
Stop the reaction and separate the modified substrate from the reaction mixture (e.g., by filtration or centrifugation).
-
Wash the substrate multiple times with the anhydrous reaction solvent to remove excess reagent.
-
Perform a final wash with ethanol or isopropanol to react with and "quench" any remaining isocyanate groups on the surface.
-
-
Drying: Dry the modified substrate under vacuum to remove all solvents.
-
Characterization: Characterize the surface modification using appropriate techniques (e.g., XPS, FTIR, contact angle measurement) to confirm successful conjugation.
Waste Management and Decontamination
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Liquid Waste: Collect all waste solvents and reaction mixtures containing isocyanates in a designated, labeled hazardous waste container. This waste must be disposed of through a licensed contractor.[8]
-
Solid Waste: Contaminated solid waste (gloves, absorbent materials, etc.) should be collected in a labeled hazardous waste container.
-
Equipment Decontamination: Glassware and equipment should be rinsed with an appropriate solvent (e.g., acetone) in a fume hood, and the rinsate collected as hazardous waste. Then, immerse the equipment in one of the decontamination solutions described in Section 4.1 for at least 24 hours before standard washing.[4][18] Empty containers must be decontaminated before disposal or recycling.[4][19] This can be done by filling them with a 5% sodium carbonate solution and letting them stand for at least 24 hours with the bung removed to allow CO₂ to escape.[18]
References
- 1. echemi.com [echemi.com]
- 2. epa.gov [epa.gov]
- 3. safework.nsw.gov.au [safework.nsw.gov.au]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 6. isca.me [isca.me]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
- 8. fsi.co [fsi.co]
- 9. Isocyanates – A family of chemicals [tc.canada.ca]
- 10. This compound , 98 , 5100-36-7 - CookeChem [cookechem.com]
- 11. This compound [webbook.nist.gov]
- 12. icheme.org [icheme.org]
- 13. lakeland.com [lakeland.com]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. Control measures guide - Canada.ca [canada.ca]
- 16. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 17. compositesone.com [compositesone.com]
- 18. actsafe.ca [actsafe.ca]
- 19. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 20. safetyinnumbers.ca [safetyinnumbers.ca]
Ethyl 6-isocyanatohexanoate: A Versatile Linker for Amine Functionalization and Bioconjugation
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the demand for versatile, bifunctional building blocks is ever-present. Ethyl 6-isocyanatohexanoate stands out as a reagent of significant utility, possessing two distinct reactive sites: a highly electrophilic isocyanate group and a readily transformable ethyl ester. This unique combination allows for the sequential or orthogonal introduction of different molecular fragments, making it an invaluable tool for researchers. The linear six-carbon chain provides a flexible spacer, crucial for applications such as drug delivery, surface modification, and the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and diverse applications of this compound, complete with detailed protocols to empower researchers in their scientific endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 5100-36-7 | [1] |
| Molecular Formula | C9H15NO3 | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 253 °C (lit.) | [1] |
| Density | 1.032 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.439 (lit.) | [1] |
| Storage Temperature | 2-8°C, moisture sensitive | [1][2] |
Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Synthesis of this compound: A Practical Approach
While several methods exist for the synthesis of isocyanates, the Curtius rearrangement of an acyl azide offers a reliable and phosgene-free route, enhancing laboratory safety.[2][3] This protocol details the synthesis from readily available adipic acid monoethyl ester.
Logical Workflow for Synthesis
References
Troubleshooting & Optimization
Side reactions of Ethyl 6-isocyanatohexanoate with water
This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 6-isocyanatohexanoate. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges related to its side reactions with water, ensuring the integrity and success of your experiments.
Introduction to the Challenge: The Inevitable Reaction with Water
This compound is a valuable bifunctional molecule, featuring both a reactive isocyanate group and an ethyl ester. This combination makes it a versatile building block in the synthesis of a variety of compounds, including functionalized polymers and bioconjugates. However, the high electrophilicity of the isocyanate group makes it exquisitely sensitive to nucleophiles, with water being a ubiquitous and often problematic reactant.
The reaction of isocyanates with water proceeds through a well-established mechanism, leading to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decomposes to yield a primary amine and carbon dioxide gas. The newly formed amine is highly nucleophilic and can readily react with another molecule of the isocyanate, leading to the formation of a stable, often insoluble, disubstituted urea byproduct. This sequence of reactions not only consumes the valuable isocyanate starting material but also introduces a significant purification challenge.
This guide will provide you with the foundational knowledge and practical steps to anticipate, mitigate, and troubleshoot these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reaction between this compound and water?
The reaction proceeds in two main steps:
-
Hydrolysis of the isocyanate: this compound reacts with water to form an unstable carbamic acid, which then decarboxylates to produce ethyl 6-aminohexanoate and carbon dioxide gas (CO₂).
-
Urea formation: The newly formed ethyl 6-aminohexanoate, being a primary amine, is a potent nucleophile. It rapidly reacts with a second molecule of this compound to form the symmetrical urea byproduct, N,N'-bis(6-ethoxycarbonylhexyl)urea.
Q2: I observe foaming or bubbling in my reaction. What is the cause?
This is a classic sign of water contamination. The bubbling is due to the evolution of carbon dioxide (CO₂) gas, a byproduct of the decomposition of the carbamic acid intermediate formed during the hydrolysis of the isocyanate group.
Q3: A white, insoluble precipitate has formed in my reaction vessel. What is it?
The white, insoluble solid is most likely the N,N'-bis(6-ethoxycarbonylhexyl)urea byproduct. Ureas are often crystalline and possess strong intermolecular hydrogen bonding, leading to low solubility in many common organic solvents.
Q4: Can the ethyl ester group in this compound also react with water?
Yes, under certain conditions, the ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid (6-isocyanatohexanoic acid) and ethanol. This reaction is typically much slower than the isocyanate-water reaction under neutral or anhydrous conditions. However, the rate of ester hydrolysis can be significantly increased in the presence of strong acids or bases, or at elevated temperatures.[1][2][3] It is a critical consideration for reaction and work-up conditions.
Q5: How can I minimize the reaction of this compound with water?
The key is rigorous exclusion of moisture from all aspects of your experiment. This includes:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure all other reagents, especially nucleophiles like alcohols, are thoroughly dried.
-
Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas or in a desiccator immediately before use.
-
Inert Atmosphere: Conduct your reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Actions & Explanations |
| Low or No Yield of Desired Urethane Product | Significant water contamination consuming the isocyanate. | 1. Quantify Water Content: Before your next attempt, determine the water content of your solvent and liquid reagents using Karl Fischer titration. This will provide a baseline and identify the primary source of moisture. 2. Rigorous Drying Protocol: Re-evaluate and improve your drying procedures for solvents, reagents, and glassware. Consider using molecular sieves to dry solvents just prior to use. |
| Formation of an Insoluble White Precipitate | Formation of the N,N'-bis(6-ethoxycarbonylhexyl)urea byproduct. | 1. Purification: Attempt to separate the desired urethane from the urea byproduct. Due to the polarity differences, column chromatography on silica gel is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can be successful. 2. Solvent Selection: If the urea precipitates during the reaction, consider a solvent in which both the starting materials and the desired product are soluble, but the urea byproduct is not. This can sometimes allow for simple filtration to remove the byproduct. |
| Reaction Mixture Becomes Viscous or Gels | Cross-linking reactions or polymerization. While less common with monofunctional isocyanates, it can occur if impurities are present or at high temperatures. | 1. Temperature Control: Maintain a consistent and appropriate reaction temperature. Avoid excessive heating. 2. Reagent Purity: Ensure the purity of your this compound and other reagents. |
| Complex Mixture of Products Observed by TLC/LC-MS | Potential hydrolysis of the ethyl ester group in addition to the isocyanate-water reaction. | 1. Control pH: Avoid strongly acidic or basic conditions during your reaction and work-up, as these can catalyze ester hydrolysis.[1][2][3] 2. Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of ester hydrolysis. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents and reagents.[4][5][6][7]
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Karl Fischer Reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous Methanol (or other suitable solvent for your sample)
-
Gastight Syringes
-
Sample to be analyzed
Procedure (Volumetric Method):
-
System Preparation: Add anhydrous methanol to the titration vessel and perform a pre-titration with the Karl Fischer reagent to neutralize any residual moisture in the solvent and the vessel. The instrument will indicate when the system is dry.
-
Sample Introduction: Using a dry, gastight syringe, accurately weigh and inject a known amount of your solvent or liquid reagent into the titration vessel. The sample size should be chosen to give a reasonable titrant volume.
-
Titration: The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its predetermined titer. The result is typically expressed in ppm (parts per million) or as a percentage.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
TLC is a quick and effective way to monitor the progress of your reaction and identify the presence of starting material, desired product, and the urea byproduct.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
-
Visualization agent (e.g., potassium permanganate stain or UV light if compounds are UV-active)
Procedure:
-
Spotting: Using a capillary tube, spot a small amount of your reaction mixture onto the TLC plate baseline. It is also advisable to spot the starting materials (this compound and your alcohol) as references.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (if applicable) and/or by staining with an appropriate reagent. The urea byproduct is typically more polar than the desired urethane and will have a lower Rf value (it will travel a shorter distance up the plate).
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5100-36-7 | [1] |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Boiling Point | 253 °C (lit.) | [1][8] |
| Density | 1.032 g/mL at 25 °C (lit.) | [1][8] |
| Refractive Index | n20/D 1.439 (lit.) | [1][8] |
| log₁₀(Water Solubility) | -5.95 (Predicted) | [9] |
Visualizations
Reaction Pathway Diagram
Caption: The reaction of this compound with water.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Taylor, R., Pragnell, R. J., & McLaren, J. V. (1980). Separation and identification of mixtures of urea and hydroxymethyl-substituted ureas by paper chromatography. The Analyst, 105(1247), 179-181.
-
Cheméo. Chemical Properties of this compound. [Link]
- Wang, Y., & Urban, M. W. (2011). FTIR Spectra Study on the Film of Polyurethane Coated Urea Contro... Designed Monomers and Polymers, 14(2), 143-153.
-
Pharos. This compound Hazard Information. [Link]
-
Cakić, S., Nikolić, G., Stamenković, J., & Konstantinović, S. (2012). FTIR spectra of urethane, urea and their mixture. ResearchGate. [Link]
-
Mettler Toledo. Using Karl Fischer Titration to Determine Water Content in Polyols. [Link]
- Pielichowski, K., & Pielichowski, J. (2023).
- Smith, B. C. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy, 38(7), 14-18.
-
Chromatography Forum. Urea analysis HPLC/ C18 column. [Link]
- Urban, M. W., & Salazar-Rojas, E. M. (1990). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Polymer Science Part A: Polymer Chemistry, 28(7), 1593-1605.
-
Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]
-
Mettler Toledo. Moisture Determination by Karl Fischer Titration. [Link]
-
BYJU'S. Principle of Karl Fischer Titration. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
- Wang, L., Chen, J., & Ma, H. (2009). Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. Journal of the Serbian Chemical Society, 74(8-9), 921-931.
- Singh, S., Lei, Y., & Schober, A. (2016). Two in one environment friendly chemical recycling of polycarbonate and harvesting preserved carbonyl for urea derivative synthesis. RSC advances, 6(99), 97269-97273.
-
LibreTexts Chemistry. Hydrolysis of Esters. [Link]
- Wicks, Z. W., & Wicks, D. A. (2002). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
- Bheeter, C. B., Kamaraj, K., Dixneuf, P. H., Sundaram, G. B., & Reek, J. N. H. (2019). Pd/C–Catalyzed Selective N-Monomethylation by Transfer Hydrogenation of Urea Derivatives using Methanol as H2 and C1 Sources. Chemistry–A European Journal, 25(57), 13198-13202.
- Hancsók, J., Németh, A., & Baladincz, J. (2017). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics.
-
Reddit. TLC for urea. [Link]
-
LearnedGuys.com. NMR spectroscopy. [Link]
- Wicks, Z. W., & Wicks, D. A. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677-1688.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Mukhtar, A., Saqib, A., & Ahmad, I. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda. British University in Egypt Journal of Basic and Applied Sciences, 1(1), 1-5.
- Tay, W. L., & Budiman, A. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters, 12(43), 10636-10642.
-
Allery, C. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]
- EP2978789A1.
-
Organic Preparations and Procedures International. PREPARATION OF N,N'-DIALKYLUREAS. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. epfl.ch [epfl.ch]
- 9. wernerblank.com [wernerblank.com]
Technical Support Center: Optimizing Reactions with Ethyl 6-isocyanatohexanoate
Welcome to the dedicated support center for Ethyl 6-isocyanatohexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and provide advanced troubleshooting strategies to help you improve reaction yields, ensure product purity, and achieve reproducible results. Our approach is grounded in mechanistic principles and validated by practical, field-tested experience.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered when working with this compound.
Q1: What is the primary reactivity of this compound?
A1: The key reactive site in this compound is the isocyanate group (-N=C=O). This functional group is highly electrophilic and readily reacts with nucleophiles. The most common reactions involve nucleophilic addition to the central carbon atom of the isocyanate.
Q2: Which nucleophiles are most commonly used with this reagent?
A2: The most common nucleophiles are primary and secondary amines, which form urea derivatives, and alcohols or phenols, which form carbamate (urethane) linkages. Water also acts as a nucleophile, leading to the formation of an unstable carbamic acid, which can further react.
Q3: How does moisture affect my reaction?
A3: Moisture is a significant concern. The isocyanate group reacts with water to form a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a disubstituted urea as a byproduct, which can be difficult to remove and significantly lowers the yield of your desired product.
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its reactivity and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. It is best stored in a cool, dry place.
Q5: How can I monitor the progress of my reaction?
A5: The disappearance of the isocyanate group can be effectively monitored using Fourier-Transform Infrared (FTIR) spectroscopy. The characteristic N=C=O stretching vibration appears as a strong, sharp peak around 2250-2275 cm⁻¹. As the reaction proceeds, this peak will diminish and eventually disappear, while new peaks corresponding to the urea or carbamate linkages will appear (e.g., C=O stretch of the urethane at ~1680-1730 cm⁻¹).
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
A low yield is one of the most common issues. The root cause can often be traced to a few key factors.
Caption: Troubleshooting workflow for low reaction yield.
-
Moisture Contamination: This is the most frequent cause of low yields. The isocyanate reacts with water to form an amine, which then consumes a second equivalent of isocyanate to form a urea byproduct.
-
Protocol for Ensuring Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at 120°C for at least 4 hours or flame-dry under vacuum and cool under a stream of inert gas (N₂ or Ar).
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like THF, toluene, or DMF should be dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF).
-
Reagents: Ensure your nucleophile is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over molecular sieves.
-
Atmosphere: Set up the reaction under a positive pressure of an inert gas.
-
-
-
Reagent Quality: The purity of your nucleophile is critical. Impurities can compete in the reaction. Additionally, this compound can degrade over time, especially if not stored properly.
-
Protocol for Verifying Isocyanate Activity:
-
Take a small, neat sample of the isocyanate.
-
Run a quick FTIR scan.
-
A strong, sharp absorbance at ~2270 cm⁻¹ indicates an active isocyanate. A diminished or broad peak, or the appearance of C=O peaks around 1700 cm⁻¹, may suggest degradation or hydrolysis.
-
-
-
Reaction Temperature: Isocyanate reactions are typically exothermic. Running the reaction at too high a temperature can promote side reactions, such as the formation of allophanates (from reaction of isocyanate with a urethane product) or biurets (from reaction with a urea product).
-
General Temperature Guidance:
-
Initial Stage: Start the reaction at a low temperature (e.g., 0°C) and add one reagent dropwise to the other to control the exotherm.
-
Progression: After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Gentle heating may be required for less reactive nucleophiles, but this should be optimized carefully.
-
-
Issue 2: Presence of an Insoluble White Precipitate (Side Product)
If you observe an unexpected white solid crashing out of your reaction mixture, it is very likely a disubstituted urea byproduct.
Caption: Mechanism of urea byproduct formation from moisture.
-
Prevention (Primary Strategy): The most effective approach is prevention by rigorously excluding moisture from your reaction, as detailed in the previous section.
-
Removal (Secondary Strategy): If urea has already formed, its removal can be challenging due to its low solubility in many common organic solvents.
-
Filtration: Since ureas are often insoluble, a simple filtration can sometimes remove the majority of this byproduct. Wash the filtrate with a solvent in which your desired product is soluble but the urea is not.
-
Column Chromatography: This is often the most effective method for purification. The polarity of ureas is typically different from that of the desired carbamate or urea product. A carefully selected solvent system for silica gel chromatography can provide good separation.
Compound Class Typical Polarity Recommended Eluent System (Example) Desired Carbamate Moderate Hexanes/Ethyl Acetate Disubstituted Urea High Dichloromethane/Methanol -
Issue 3: Reaction Stalls or is Incomplete
Sometimes a reaction will start but fail to proceed to completion, even after an extended period.
-
Steric Hindrance: If your nucleophile (alcohol or amine) is sterically bulky, the reaction rate can be significantly reduced.
-
Solution:
-
Increase Temperature: Carefully heating the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor for side reactions.
-
Use a Catalyst: For urethane formation from alcohols, a catalyst is often essential. For hindered amines, while typically not requiring a catalyst, extended reaction times may be necessary.
-
-
-
Catalyst Inactivation or Absence: For reactions with less reactive nucleophiles like alcohols, a catalyst is crucial.
-
Common Catalysts for Urethane Formation:
-
Dibutyltin dilaurate (DBTDL): A highly effective but potentially toxic catalyst. Use at low concentrations (0.1-0.5 mol%).
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A tertiary amine catalyst that is less toxic than tin-based catalysts.
-
-
Troubleshooting: If the reaction has stalled, a small, additional charge of the catalyst can sometimes restart it. Ensure the catalyst itself has not been deactivated by impurities.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Carbamate (Urethane) Synthesis
This protocol describes the reaction of this compound with an alcohol to form a carbamate.
-
Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and anhydrous solvent (e.g., THF, Toluene) to an oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and a condenser.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: If required, add the catalyst (e.g., DBTDL, 0.1 mol%) to the alcohol solution.
-
Isocyanate Addition: Add this compound (1.05 eq.) dropwise via the dropping funnel over 15-30 minutes. A slight excess of the isocyanate can help drive the reaction to completion, but this may require purification to remove the unreacted starting material.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by FTIR by looking for the disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
Workup: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: References
-
Title: Isocyanates: sampling, analysis, and health effects. Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]
-
Title: The Chemistry of Isocyanates Source: Covestro AG URL: [Link]
-
Title: Organic Chemistry, 2nd Edition (Chapter on Carboxylic Acids and Their Derivatives) Source: Clayden, J., Greeves, N., & Warren, S. (Oxford University Press) URL: [Link]
Preventing polymerization of Ethyl 6-isocyanatohexanoate during storage
A Guide to Preventing Polymerization During Storage and Handling
This guide serves as a critical resource for researchers, scientists, and drug development professionals working with Ethyl 6-isocyanatohexanoate. The high reactivity of the isocyanate functional group, while essential for synthesis, also presents a significant challenge for storage and handling. Unwanted polymerization, primarily triggered by moisture, can compromise reagent integrity, leading to failed experiments and unreliable results. This document provides a comprehensive overview of the causes of polymerization, preventative strategies, and troubleshooting solutions in a direct question-and-answer format to ensure the stability and efficacy of your material.
Frequently Asked Questions (FAQs)
Q1: What is causing the white solid to form in my bottle of this compound?
The isocyanate (-NCO) functional group in this compound is highly electrophilic and reacts readily with nucleophiles, especially water.[1][2] The appearance of a white solid is almost always due to the formation of an insoluble polyurea precipitate.
This multi-step process is initiated by exposure to atmospheric moisture:
-
Hydrolysis: The isocyanate group reacts with water (H₂O) to form an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine.
-
Polymerization: This newly formed amine is a potent nucleophile and immediately reacts with another molecule of this compound. This reaction forms a urea linkage and propagates, creating long-chain polymers (polyurea) that precipitate out of the solution.[1]
This reaction is autocatalytic, as the amine product of the initial reaction catalyzes further polymerization. Elevated temperatures will also accelerate this degradation process.
Sources
Technical Support Center: Purification of Ethyl 6-isocyanatohexanoate Reaction Products
Welcome to the technical support guide for purifying reaction products derived from Ethyl 6-isocyanatohexanoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional molecule. This compound contains a highly reactive isocyanate group and a stable ethyl ester, making it a valuable building block for creating a range of derivatives, primarily substituted ureas and urethanes.
The high reactivity of the isocyanate group, however, can lead to a variety of side products and purification challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the work-up and purification of your target compounds.
Core Concepts: Understanding the Chemistry
The isocyanate moiety (-N=C=O) is an electrophilic functional group that readily reacts with nucleophiles containing active hydrogen atoms, such as amines and alcohols.[1] Understanding the primary reactions and potential side reactions is crucial for designing an effective purification strategy.
-
Reaction with Amines: Forms N,N'-disubstituted ureas. This reaction is typically fast and exothermic, often proceeding to completion at room temperature without a catalyst.[2]
-
Reaction with Alcohols: Forms urethanes (carbamates). This reaction may require heat or a catalyst to proceed at a practical rate.[3]
-
Reaction with Water: A common contaminant, water reacts with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates to yield ethyl 6-aminohexanoate. This primary amine is highly nucleophilic and can react with another molecule of the starting isocyanate to form an undesired symmetrical bis-urea impurity.
Common Side Products & Impurities
Beyond unreacted starting materials, the following side products are frequently encountered:
-
Symmetrical Urea: (EtOOC(CH₂)₅NH)₂C=O, formed from the reaction with trace water.
-
Biurets: Formed when a purified urea product reacts with excess isocyanate at elevated temperatures.[4]
-
Allophanates: Formed when a purified urethane product reacts with excess isocyanate, typically at temperatures above 100-120°C.[5]
The following diagram illustrates the formation pathways for the desired products and key side products.
Caption: Reaction pathways for this compound.
Part 1: Troubleshooting Purification of Substituted Ureas
Urea products are often crystalline solids but can present challenges due to strong hydrogen bonding, which may lead to low solubility in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: My crude product is contaminated with the unreacted starting amine. How can I remove it?
A1: The most effective method is to use a liquid-liquid extraction with a dilute aqueous acid. Most amines are basic and will be protonated by an acid (e.g., 1M HCl), forming a water-soluble ammonium salt. The neutral urea product will remain in the organic phase.
-
Causality: The significant difference in pKa between the basic amine and the neutral urea allows for selective separation based on solubility in acidic aqueous solutions.
-
Protocol: Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). Wash the organic layer 2-3 times with 1M HCl, followed by a wash with saturated sodium bicarbonate solution (to neutralize any residual acid) and then brine. Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate in vacuo.
Q2: After purification, I still see a significant amount of the symmetrical urea side product. How can I separate it from my desired urea?
A2: This is a common and challenging separation as the symmetrical urea often has very similar polarity and solubility to the desired product.
-
Recrystallization: If there is a sufficient difference in solubility, careful recrystallization can be effective. This often requires screening multiple solvent systems.[6] A multi-solvent system (e.g., dissolving in hot ethanol and slowly adding water until turbidity is observed) can sometimes achieve separation.[7][8]
-
Column Chromatography: This is often the most reliable method. Due to the polar nature of ureas, normal-phase silica gel chromatography is standard. A gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can resolve the two ureas. For very polar ureas, Hydrophilic Interaction Chromatography (HILIC) might be necessary.[9]
Q3: My desired urea product is an amorphous solid or oil that won't crystallize. What are my options?
A3: If recrystallization fails, column chromatography is the primary alternative.[10]
-
Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase, which does not depend on the compound's ability to form a crystal lattice.[10]
-
Solvent Selection: Use Thin-Layer Chromatography (TLC) to first identify a solvent system that provides good separation (a ΔRf of >0.2 is ideal). A common starting point for ureas is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.
Troubleshooting Guide: Urea Purification
| Problem | Potential Cause | Recommended Solution |
| Very Low Yield After Aqueous Wash | Product urea has some water solubility. | Minimize the volume of aqueous washes. Use brine for the final wash to "salt out" the product from the aqueous phase. |
| Product "Oils Out" During Recrystallization | The melting point of the solid is lower than the boiling point of the solvent. | Lower the temperature at which crystallization occurs. Use a lower-boiling solvent or a co-solvent system.[7] |
| Product Streaks on TLC Plate | Compound is highly polar or acidic/basic, interacting too strongly with the silica gel. | Add a small amount of a modifier to your chromatography eluent. For basic compounds, add 0.5-1% triethylamine. For acidic compounds, add 0.5-1% acetic acid. |
| Inseparable Impurity by Column | Impurity has identical polarity to the product. | Consider reverse-phase chromatography if the impurity has different hydrophobicity. Alternatively, attempt chemical separation (e.g., derivatization of the impurity). |
Part 2: Troubleshooting Purification of Urethanes (Carbamates)
Urethanes are generally less polar than their urea counterparts and are often easier to handle, though they can also present challenges, particularly as oils.
Frequently Asked Questions (FAQs)
Q1: How do I remove unreacted alcohol from my urethane product?
A1: The method depends on the properties of the alcohol.
-
Volatile Alcohols (e.g., Methanol, Ethanol): Can often be removed under high vacuum using a rotary evaporator. Gentle heating may be required.
-
Non-Volatile Alcohols: An aqueous wash during liquid-liquid extraction will remove water-soluble alcohols (e.g., ethylene glycol). For water-insoluble alcohols, column chromatography is the most effective method.[10]
Q2: My urethane product is a thick, non-volatile oil. How can I purify it effectively?
A2: Column chromatography is the standard method for purifying non-crystalline, non-volatile organic compounds.[10]
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes is an excellent starting point. The optimal ratio should be determined by TLC to achieve an Rf value of ~0.3 for the desired product.
-
Technique: Flash column chromatography, which uses positive pressure (air or nitrogen) to push the solvent through the column, is much faster and provides better resolution than simple gravity chromatography.[11]
Q3: I ran my reaction at a high temperature and suspect allophanate formation. How can I confirm this and remove it?
A3: Allophanates are formed from the reaction of a urethane with another isocyanate molecule and are more prevalent at temperatures above 100-120°C.[5]
-
Detection:
-
FTIR Spectroscopy: Look for changes in the carbonyl region (~1680-1750 cm⁻¹). The allophanate introduces an additional carbonyl group, which may broaden or add a shoulder to the urethane C=O peak.
-
NMR Spectroscopy: The allophanate will have a different set of signals, though they may be complex. The ratio of integrations between the unique protons of the desired urethane and the suspected allophanate can provide a quantitative measure.
-
-
Removal: Allophanates are significantly more polar than the parent urethane due to the additional functional group. They can typically be separated by silica gel column chromatography using a gradient elution method.
Detailed Protocol: Flash Column Chromatography for a Urethane Product
This protocol assumes the product is a moderately polar oil contaminated with non-polar unreacted isocyanate and a more polar side product.
-
Prepare the Column: Select a column size appropriate for the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica weight to crude product weight). Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[11]
-
Elution: Begin elution with the low-polarity solvent system (10% EtOAc/Hexanes). This will elute the non-polar impurities first (e.g., unreacted isocyanate). Apply positive pressure with an inert gas or air pump to maintain a steady flow rate.[11]
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting small aliquots from each fraction onto a TLC plate.
-
Gradient Elution: Once the initial impurities have eluted, gradually increase the polarity of the mobile phase (e.g., to 20% EtOAc/Hexanes, then 30%) to elute the desired urethane product.
-
Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified urethane.
The following diagram outlines the decision-making process for purification.
Caption: General purification workflow decision tree.
Data Summary Tables
Table 1: Recommended Solvents for Recrystallization
| Compound Class | High Solubility (Hot) | Low Solubility (Cold) | Common Pairs (for co-solvent method) |
| Ureas | Ethanol, Methanol, Isopropanol, DMF, Acetonitrile | Water, Hexanes, Diethyl Ether, Toluene | Ethanol/Water[8], Acetonitrile/Water, DMF/Isopropanol |
| Urethanes | Ethyl Acetate, Acetone, Dichloromethane, Toluene | Hexanes, Pentane, Water | Ethyl Acetate/Hexanes, Acetone/Hexanes |
Table 2: Common Eluent Systems for Silica Gel Chromatography
| Polarity | Solvent System | Typical Analytes |
| Low | 5-20% Ethyl Acetate / Hexanes | Less polar urethanes, removal of unreacted isocyanate. |
| Medium | 30-70% Ethyl Acetate / Hexanes | Most urethanes, less polar ureas. |
| High | 0-10% Methanol / Dichloromethane | Polar ureas, biurets, allophanates. |
| Very High (HILIC) | 80-95% Acetonitrile / Water (with buffer) | Very polar, water-soluble ureas.[9][12] |
References
- Google Patents. (n.d.). Method for removing non-reacted isocyanate from its reaction product.
-
National Institutes of Health. (n.d.). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Retrieved from [Link]
- Google Patents. (n.d.). Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas.
-
Glasp. (2016). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Retrieved from [Link]
- Google Patents. (n.d.). Solvent extraction and distillation technique for purification of organic isocyanates.
- Google Patents. (n.d.). Crystallization of urea.
-
YouTube. (2016). Technique Series: Recrystallization (urea as an example). Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
ACS Publications. (2024). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. Retrieved from [Link]
-
China/Asia On Demand (CAOD). (2020). Recrystallization Purification Method for Urea. Retrieved from [Link]
- Google Patents. (n.d.). Purification of organic isocyanates.
-
ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from [Link]
-
LCGC International. (n.d.). Determination of Urea and Allantoin in Cosmetics. Retrieved from [Link]
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea? Retrieved from [Link]
-
AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea extraction crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
Chromatography Forum. (2014). HPLC Method for Quantification of Urea. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Urethane on Newcrom R1 HPLC column. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). The Reaction of Aminoesters with Ethyl Isocyanate: Open Chain Models of Desthiobiotin. Retrieved from [Link]
- Google Patents. (n.d.). Method for the purification of isocyanates.
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
J. Org. Chem. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
ResearchGate. (2015). Will urea do harm to the HPLC column? Retrieved from [Link]
-
ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Hexamethylene Diisocyanate with Amines. Retrieved from [Link]
-
J. Org. Chem. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of isocyanates with ureas to form biurets. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Alcohol Reactions Roadmap. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water. Retrieved from [Link]
-
YouTube. (2024). Alcohol Reactions Introduction (Live Recording) Organic Chemistry Review & Practice Session. Retrieved from [Link]
-
YouTube. (2021). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. Retrieved from [Link]
-
YouTube. (2024). Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and antioxidant activity evaluation of ethyl 4-(5-Cyano 4-oxo-6-phenylamino-3,4-dihydro-2H-[13][14]thiazin-2-yl)-1-phenyl-1H-pyrazole-3-carboxylates. Retrieved from [Link]
Sources
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- 7. youtube.com [youtube.com]
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- 11. benchchem.com [benchchem.com]
- 12. HPLC Method for Quantification of Urea - Chromatography Forum [chromforum.org]
- 13. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 14. US4871460A - Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 6-isocyanatohexanoate
Welcome to the technical support guide for the synthesis of Ethyl 6-isocyanatohexanoate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common challenges encountered during its synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Overview and Key Challenges
This compound is a valuable bifunctional molecule, featuring both an isocyanate group and an ester moiety. This structure makes it a useful building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. However, the synthesis is not without its challenges. The high reactivity of the isocyanate group makes the compound susceptible to moisture and nucleophiles, leading to common issues such as low yields, difficult purification, and the formation of unwanted byproducts.
This guide focuses on the most common and reliable phosgene-free laboratory synthesis method, the Curtius Rearrangement , and provides detailed troubleshooting for issues that may arise.
Quick Reference Table
| Property | Value | Source |
| CAS Number | 5100-36-7 | [1] |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Boiling Point | 253 °C (lit.) | [1][2] |
| Density | 1.032 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.439 (lit.) | [1][2] |
| Key Sensitivities | Moisture Sensitive | [1][3] |
| Primary Hazard | Harmful, Irritant, Respiratory Sensitizer | [3] |
Recommended Synthetic Pathway: The Curtius Rearrangement
The Curtius rearrangement is a robust and versatile thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[4][5] It is favored in laboratory settings because it avoids the use of highly toxic phosgene.[6][7] The reaction proceeds through a concerted mechanism, ensuring retention of configuration at the migrating group.[4]
Caption: Formation of urea byproduct from moisture contamination.
-
Prevention & Removal:
-
Strict Anhydrous Technique: The most effective prevention is to rigorously exclude moisture from the reaction and workup, as detailed in Question 1.
-
Filtration: The urea is typically insoluble in nonpolar organic solvents used for the reaction (like toluene) and can often be removed by filtration before the solvent is evaporated.
-
Purification: If the urea is soluble, it must be separated by vacuum distillation, as it is non-volatile compared to the desired isocyanate product.
-
Question 3: My NMR or Mass Spec data shows peaks corresponding to a higher molecular weight species. What could this be?
-
Possible Cause A: Allophanate or Biuret Formation.
-
Explanation: Excess isocyanate can react further with urethane or urea linkages that may have formed. If an alcohol is present (forming a urethane), it can react with another isocyanate to form an allophanate. Similarly, if a urea has formed, it can react to form a biuret. [8][9]These side reactions are more common at elevated temperatures.
-
Prevention: Use stoichiometric amounts of reagents and avoid unnecessarily high reaction temperatures or prolonged reaction times.
-
-
Possible Cause B: Isocyanurate Trimerization.
-
Explanation: In the presence of certain catalysts or at high temperatures, isocyanates can cyclotrimerize to form highly stable isocyanurate rings. [8]This is a common side reaction that leads to a significant loss of product and the formation of a high molecular weight impurity.
-
Prevention: Maintain careful temperature control and avoid basic catalysts (e.g., tertiary amines) unless specifically required, as they can promote trimerization.
-
Caption: Troubleshooting flowchart for common synthesis issues.
Detailed Experimental Protocol
This protocol describes a reliable, lab-scale synthesis of this compound from Adipic acid monoethyl ester via a Curtius Rearrangement.
Safety Precautions: This procedure involves hazardous materials. Sodium azide is highly toxic and can form explosive heavy metal azides. Acyl azides are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat. The isocyanate product is a respiratory sensitizer. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Step 1: Synthesis of 6-(Ethoxycarbonyl)hexanoyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add Adipic acid monoethyl ester (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.
-
Heat the mixture to 60-70 °C for 2-3 hours until gas evolution (HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The remaining oil is the crude acyl chloride, which can be used directly in the next step.
Step 2: Synthesis of 6-(Ethoxycarbonyl)hexanoyl Azide
-
Dissolve the crude acyl chloride from Step 1 in an anhydrous solvent like acetone or toluene (approx. 2-3 mL per gram of acyl chloride) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium azide (NaN₃) (1.2 eq) in a minimal amount of water and add it dropwise to the cooled acyl chloride solution over 30 minutes, keeping the temperature below 5 °C.
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Carefully add the reaction mixture to a separatory funnel containing cold water and extract with a non-polar solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure without heating. The resulting oil is the acyl azide.
Step 3: Curtius Rearrangement to this compound
-
Place the crude acyl azide from Step 2 into a three-neck flask equipped with a thermometer, a reflux condenser, and a nitrogen inlet.
-
Add a high-boiling inert solvent (e.g., anhydrous toluene).
-
Slowly heat the solution with stirring. The rearrangement will begin at approximately 80 °C, evidenced by the evolution of nitrogen gas.
-
Maintain the temperature at 90-100 °C until gas evolution stops (typically 1-3 hours).
-
Monitor the reaction by TLC or IR spectroscopy to confirm the disappearance of the acyl azide.
Step 4: Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional vacuum distillation to obtain a colorless liquid.
References
- Grokipedia. Lossen rearrangement.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- Organic Chemistry Portal. Curtius Rearrangement.
- Wikipedia. Curtius rearrangement.
- Allen.
- TCI EUROPE N.V. Hofmann Rearrangement Reaction.
- Alfa Chemistry. Curtius Rearrangement.
- Wikipedia. Lossen rearrangement.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Alfa Chemistry. Lossen Rearrangement.
- Wikipedia. Hofmann rearrangement.
- Chemistry Steps. Hofmann Rearrangement.
- Benchchem.
- PubMed Central (PMC) - NIH.
- Google Patents.
- ResearchGate.
- ResearchGate.
- ACS Omega.
- Wikipedia.
- ResearchGate.
- ChemBK.
- Chongqing Chemdad Co., Ltd.
- Sigma-Aldrich.
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- 3. chembk.com [chembk.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
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- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions for Ethyl 6-isocyanatohexanoate and thiols
Welcome to the technical support center for optimizing the reaction between Ethyl 6-isocyanatohexanoate and thiols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into synthesizing S-alkyl thiocarbamates. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success.
Section 1: Fundamentals of the Thiol-Isocyanate Reaction
The reaction between an isocyanate and a thiol is a highly efficient nucleophilic addition process, often categorized as a "click" reaction due to its speed, high yield, and minimal byproducts.[1] The core of this reaction is the attack of the nucleophilic sulfur atom of the thiol on the electrophilic carbon atom of the isocyanate group (-N=C=O), forming a thiocarbamate (also known as thiourethane) linkage.[2]
Unlike the analogous reaction with alcohols to form urethanes, the thiol-isocyanate reaction is generally free from common side reactions like the formation of allophanates.[1] This clean reaction profile makes it an attractive method for conjugation and polymer synthesis.
Reaction Mechanism
The reaction can proceed uncatalyzed at elevated temperatures, but it is significantly accelerated by a base catalyst.[3] The catalyst's primary role is to deprotonate the thiol (R-SH) to form the more nucleophilic thiolate anion (RS⁻), which then rapidly attacks the isocyanate.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which catalyst is most effective for the thiol-isocyanate reaction?
The choice of catalyst significantly impacts the reaction rate. Tertiary amines are common basic catalysts, but their effectiveness varies.[3] Studies have shown that amidine-based catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are substantially more active than simpler tertiary amines like triethylamine (TEA).[1][4] For reactions requiring thermal control, organometallic catalysts like dibutyltin dilaurate (DBTDL) can also be used.[1][5]
| Catalyst | Type | Typical Loading | Relative Activity | Key Considerations |
| DBU | Amidine (Organic Base) | 0.005 - 5 mol%[4] | Very High | Extremely fast, reaction can be exothermic and complete in seconds.[4][6] |
| TEA | Tertiary Amine | 1-5 mol% | Moderate | Slower than DBU, allowing for better process control in some cases.[1][3] |
| DBTDL | Organotin (Lewis Acid) | 0.5 - 1 phr[1] | High | Effective, but raises toxicity and environmental concerns. |
| BG1MI | Latent Organocatalyst | 0.5 - 2 phr[1] | High (Thermally Activated) | Releases an active base at elevated temperatures, allowing for controlled initiation.[1] |
| phr = parts per hundred parts of thiol |
Q2: What is the optimal solvent for this reaction?
The thiol-isocyanate reaction can often be performed neat (without solvent), especially if the reactants are liquid.[4] This aligns with green chemistry principles by reducing solvent waste. If a solvent is necessary to dissolve solid reagents or control viscosity, anhydrous aprotic solvents are required. Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and CO₂, consuming the starting material.
Recommended solvents include:
-
Tetrahydrofuran (THF)[6]
-
Toluene
-
Dichloromethane (DCM)
-
Acetonitrile
Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
Q3: How can I monitor the reaction progress?
The most effective way to monitor the reaction is through in-situ Fourier-Transform Infrared (FTIR) spectroscopy.[4] The isocyanate group (-NCO) has a very strong and distinct absorption peak around 2250-2275 cm⁻¹ . The reaction is complete when this peak has completely disappeared. Thin-Layer Chromatography (TLC) can also be used if the product and starting materials have different retention factors (Rf).
Q4: Are there any significant side reactions I should be aware of?
While this reaction is known for being very clean, potential side reactions can occur under suboptimal conditions:
-
Reaction with Water: As mentioned, any moisture will react with the isocyanate to form an amine. This newly formed amine can then react with another isocyanate molecule to form an undesired urea byproduct.
-
Thiol Oxidation: In the presence of oxygen, thiols can oxidize to form disulfide (R-S-S-R) bonds, especially under basic conditions.[7] Performing the reaction under an inert atmosphere minimizes this risk.
-
Homopolymerization: Although less common for monofunctional isocyanates, di- or poly-functional reagents can polymerize if stoichiometry is not carefully controlled.[1]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of thiocarbamates from this compound and thiols.
Issue 1: Low or No Product Yield
-
Cause A: Reagent Degradation. Isocyanates are sensitive to moisture and can degrade upon storage.[8] this compound should be stored at 2-8°C under an inert atmosphere.[9]
-
Solution: Use a fresh bottle or a properly stored aliquot of the isocyanate. Verify the purity of your thiol; it may have oxidized to a disulfide.
-
-
Cause B: Inactive Catalyst. The catalyst, especially if it's a liquid amine, can degrade over time.
-
Solution: Use a fresh supply of catalyst. For very fast reactions, adding the catalyst last to a mixture of the thiol and isocyanate ensures it initiates the reaction immediately.[6]
-
-
Cause C: Presence of Moisture. Water contamination is a primary cause of failure.
-
Solution: Dry all glassware in an oven before use. Use anhydrous solvents and purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.
-
Issue 2: Reaction is Exothermic and Uncontrolled
-
Cause: The thiol-isocyanate reaction can be highly exothermic, particularly with a very active catalyst like DBU.[4]
-
Solution 1: Reduce Catalyst Loading. Even a very low concentration of DBU (e.g., 0.005 mol%) can effectively catalyze the reaction, just over a longer period.[4]
-
Solution 2: Control Reagent Addition. Add the catalyst or one of the reactants dropwise to the reaction mixture in an ice bath to dissipate heat and control the reaction rate.
-
Solution 3: Use a Milder Catalyst. Switch from DBU to a less reactive catalyst like TEA to slow down the reaction.[3]
-
Issue 3: Difficulty with Product Purification
-
Cause A: Catalyst Removal. Basic amine catalysts can sometimes be difficult to remove from the final product.
-
Solution: After the reaction, wash the organic phase with a dilute acidic solution (e.g., 1% HCl or saturated NH₄Cl) to protonate the amine catalyst, making it water-soluble and easily extractable.
-
-
Cause B: Unreacted Starting Material. If the reaction does not go to completion, separating the product from the starting materials can be challenging.
-
Solution: Ensure the reaction goes to completion by monitoring with FTIR or TLC. If necessary, use a slight excess (1.05 equivalents) of the thiol to ensure all the isocyanate is consumed. The excess thiol can often be removed more easily during workup or chromatography. Purification can typically be achieved via flash column chromatography on silica gel.[10]
-
Section 4: Experimental Protocols & Safety
Mandatory Safety Precautions
Isocyanates are potent respiratory sensitizers and can cause severe allergic reactions upon inhalation.[11][12] They are also skin and eye irritants.[11] Always handle this compound and other isocyanates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [9]
Protocol: General Procedure for Thiocarbamate Synthesis
This protocol describes the reaction of this compound with a generic thiol (e.g., 1-dodecanethiol) using DBU as a catalyst.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., 1-dodecanethiol) (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mol%)
-
Anhydrous THF (if needed)
-
Round-bottom flask, magnetic stirrer, syringe, septa, inert gas line (N₂ or Ar)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 eq). If the thiol is a solid, dissolve it in a minimal amount of anhydrous THF.
-
Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 5-10 minutes.
-
Isocyanate Addition: Using a syringe, add this compound (1.0 eq) to the stirring thiol solution.
-
Catalyst Initiation: In a separate small vial, prepare a dilute solution of DBU in anhydrous THF. Using a syringe, add the required amount of catalyst (e.g., 0.1 mol%) to the reaction mixture. The reaction may be exothermic.
-
Reaction & Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) by FTIR. The reaction is often complete within minutes.[4][6]
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic phase sequentially with 1% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
References
-
Preparation of poly(thiourethane) thermosets by controlled thiol-isocyanate click reaction using a latent organocatalyst - UPCommons. Universitat Politècnica de Catalunya. [Link]
-
Thiol-isocyanate Click Reaction for Rapid and Efficient Generation of a Library of Organofunctional Silanes | Organometallics - ACS Publications. ACS Publications. [Link]
-
THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS - Canadian Science Publishing. Canadian Journal of Chemistry. [Link]
- Process for the preparation of thiocarbamates - Google Patents.
-
Thiol-Isocyanate “Click” Reactions: Rapid Development of Functional Polymeric Surfaces. Royal Society of Chemistry. [Link]
-
Procedure for the Preparation of Pure Dithiocarbamates v - ElectronicsAndBooks. ElectronicsAndBooks. [Link]
-
Preparation of poly(thiourethane) thermosets by controlled thiol-isocyanate click reaction using a latent organocatalyst | Request PDF - ResearchGate. ResearchGate. [Link]
-
Segmented Polythiourethane Elastomers through Sequential Thiol−Ene and Thiol−Isocyanate Reactions | Request PDF - ResearchGate. ResearchGate. [Link]
-
Properties of polythiourethanes prepared by thiol–isocyanate click reaction - ResearchGate. ResearchGate. [Link]
-
Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Publications. [Link]
-
13.7 Nomenclature, Synthesis, and Reactions of Thiols - YouTube. YouTube. [Link]
Sources
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound 98 5100-36-7 [sigmaaldrich.com]
- 10. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: A Guide to the Stability and Degradation of Ethyl 6-isocyanatohexanoate
Welcome to the technical support center for Ethyl 6-isocyanatohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for handling and utilizing this versatile bifunctional molecule. Understanding the stability and degradation pathways of this compound is critical for successful and reproducible experimental outcomes.
Overview of Chemical Stability
This compound possesses two reactive functional groups: a highly electrophilic isocyanate (-NCO) group and an ester (-COOEt) group. The stability of the molecule is primarily dictated by the reactivity of the isocyanate group, which is highly susceptible to nucleophilic attack, particularly from water. The ester group is more stable but can undergo hydrolysis under acidic or basic conditions. Proper storage and handling are paramount to maintaining the integrity of the compound. It is recommended to store this compound at 2-8°C under an inert atmosphere to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The most significant and rapid degradation pathway is the reaction of the isocyanate group with water (moisture).[1][2] Isocyanates react with water to form an unstable carbamic acid, which then decomposes into a primary amine (Ethyl 6-aminohexanoate) and carbon dioxide gas.[1][2] This not only consumes the starting material but the amine byproduct can react with another molecule of the isocyanate to form a stable, and often insoluble, urea derivative, further reducing the yield of the desired product.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of the environment influences the stability of both the isocyanate and the ester functional groups.
-
Isocyanate Group: The reaction with water is the primary concern across the pH spectrum. While the reaction occurs in neutral conditions, it can be catalyzed by both acids and bases. Certain catalysts, like some tertiary amines and organometallic compounds, can accelerate the isocyanate-water reaction.[1][3]
-
Ester Group: The ester group is susceptible to hydrolysis, which is significantly slower than the isocyanate's reaction with water. This hydrolysis is catalyzed by both acids and bases.[4]
Q3: Is this compound sensitive to light?
A3: Yes, isocyanate-containing compounds can be sensitive to UV light. Photodegradation can occur, leading to the cleavage of the urethane linkage in polymers.[6] For a molecule like this compound, UV exposure can potentially lead to radical reactions and decomposition. Therefore, it is advisable to store the compound in a light-protected container and to avoid prolonged exposure of reaction mixtures to direct light.
Q4: What are the effects of elevated temperature on the stability of this compound?
A4: Isocyanates can undergo thermal degradation. At elevated temperatures, isocyanates can decompose, potentially forming various byproducts.[4] Heating can also accelerate unwanted side reactions, such as dimerization or trimerization, although this is more common with diisocyanates.[7] Furthermore, the rate of hydrolysis of both the isocyanate and ester groups increases with temperature.[8][9] For polyurethane materials, thermal degradation can release isocyanate vapors and other toxic fumes like hydrogen cyanide and carbon monoxide.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may be encountered during experiments involving this compound.
Issue 1: A white, insoluble precipitate forms in my reaction.
-
Probable Cause: This is a classic indicator of moisture contamination in your reaction system. The white solid is likely a disubstituted urea, formed from the reaction sequence described in A1.[1]
-
Recommended Actions:
-
Verify Solvent and Reagent Purity: Use anhydrous solvents. The water content of solvents and liquid reagents can be quantified using Karl Fischer titration.[1] Ensure that all starting materials, especially hygroscopic compounds like polyols, are thoroughly dried.
-
Ensure Rigorous Drying of Glassware: Oven-dry all glassware at >120°C overnight or flame-dry it under vacuum immediately before use.[1]
-
Maintain an Inert Atmosphere: Conduct your reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.[1]
-
Issue 2: My reaction is bubbling or foaming, and I'm observing pressure buildup.
-
Probable Cause: The generation of carbon dioxide gas from the reaction between the isocyanate group and water is the most likely cause.[1][2]
-
Recommended Actions:
-
Immediate Safety Precaution: Do not run the reaction in a sealed vessel. Ensure adequate venting to a fume hood to prevent a dangerous increase in pressure.[1]
-
Identify and Eliminate the Moisture Source: This indicates significant water contamination. Refer to the actions outlined in Issue 1 to identify and rectify the source of moisture.
-
Review Catalyst Choice: Some catalysts can also promote the isocyanate-water reaction. If you are using a catalyst, review its specifications to ensure it is selective for your desired reaction (e.g., isocyanate-alcohol).[1][3]
-
Issue 3: The yield of my desired product is low, and analysis shows consumption of the isocyanate starting material.
-
Probable Cause: The isocyanate has likely been consumed by side reactions, primarily with residual water. For every one mole of water, two moles of isocyanate are consumed in the formation of the urea byproduct.[1]
-
Recommended Actions:
-
Preventative Measures are Key: Before repeating the experiment, rigorously dry all solvents and reagents and ensure your reaction setup is moisture-free.
-
Consider Order of Addition: If reacting with a nucleophile that may contain trace moisture (e.g., a polyol), consider adding the isocyanate slowly to the nucleophile to minimize the concentration of unreacted isocyanate available to react with water.
-
Monitor the Reaction: Use in-situ monitoring techniques like FTIR to track the consumption of the isocyanate peak (~2270 cm⁻¹) and the formation of your desired product. This can help you determine if the reaction is stalling or if side reactions are occurring.[10][11]
-
Issue 4: My product analysis (e.g., NMR, GC-MS) shows unexpected byproducts.
-
Probable Cause: Besides the urea byproduct from water contamination, other side reactions can occur, especially at elevated temperatures or with certain catalysts. These can include the formation of allophanates (from the reaction of isocyanate with a urethane product) or biurets (from the reaction with a urea byproduct). While more common with excess diisocyanate, these can still occur with monofunctional isocyanates.[12] Additionally, if your reaction conditions are harsh (e.g., strongly acidic or basic), you may be observing byproducts from the hydrolysis of the ester group.
-
Recommended Actions:
-
Optimize Reaction Conditions: Try running the reaction at a lower temperature to minimize side reactions.
-
Control Stoichiometry: Use a precise stoichiometry of reactants. An excess of isocyanate can favor the formation of allophanates.
-
Purification: Develop a suitable purification strategy (e.g., chromatography, distillation) to separate your desired product from these byproducts. Use analytical techniques like GC-MS to identify the structure of the impurities to better understand their origin.[13][14]
-
Degradation Pathways and Mechanisms
A deeper understanding of the degradation mechanisms is crucial for designing stable formulations and robust synthetic procedures.
Hydrolytic Degradation
This is the most critical degradation pathway and involves both functional groups.
-
Isocyanate Group Hydrolysis: This is a rapid, multi-step process.
-
Nucleophilic attack of water on the isocyanate carbon.
-
Formation of an unstable carbamic acid intermediate.
-
Decarboxylation of the carbamic acid to form a primary amine and CO₂.
-
The resulting amine reacts with a second isocyanate molecule to form a stable urea.
-
-
Ester Group Hydrolysis: This process is slower but can be significant under certain conditions.
-
Acid-Catalyzed: The ester is protonated, making the carbonyl carbon more electrophilic for water to attack. This is a reversible process.[4]
-
Base-Catalyzed (Saponification): A hydroxide ion directly attacks the carbonyl carbon. The reaction is irreversible because the resulting carboxylic acid is deprotonated to form a stable carboxylate salt.[5]
-
Thermal Degradation
At elevated temperatures, the urethane linkage (if formed in a subsequent reaction) can dissociate back into an isocyanate and an alcohol.[15] The isocyanate itself can also decompose, though the specific pathways for this compound are not well-documented, they can involve complex radical mechanisms.
Photodegradation
Exposure to UV radiation can induce cleavage of C-N and C-O bonds within a polyurethane structure.[6] For this compound, this could involve radical formation and subsequent reactions, leading to a loss of the isocyanate functionality and breakdown of the alkyl chain.
Visualization of Degradation Pathways
Caption: Major degradation pathways for this compound.
Experimental Protocols
Protocol 1: Determination of Isocyanate Content (%NCO) by Titration
This protocol is adapted from standard methods for determining the free isocyanate content and is crucial for assessing the purity of the starting material or monitoring its consumption.[1][6][16][17]
Principle: A known excess of di-n-butylamine is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.
Reagents:
-
Di-n-butylamine solution (e.g., 0.1 M in dry toluene)
-
Standardized hydrochloric acid (e.g., 0.1 M HCl in isopropanol)
-
Dry toluene
-
Isopropanol
-
Bromophenol blue indicator (or use a pH meter/autotitrator)
Procedure:
-
Accurately weigh approximately 1-2 g of this compound into a dry 250 mL Erlenmeyer flask with a stopper.
-
Add 20 mL of dry toluene to dissolve the sample.
-
Using a volumetric pipette, add 25.00 mL of the di-n-butylamine solution to the flask.
-
Stopper the flask, swirl to mix, and let it stand at room temperature for 15-20 minutes to ensure the reaction is complete.
-
Add 100 mL of isopropanol and 4-6 drops of bromophenol blue indicator.
-
Titrate the solution with the standardized 0.1 M HCl solution until the color changes from blue to yellow.
-
Perform a blank titration by following the same procedure but without adding the this compound sample.
-
Calculation: %NCO = [(V_blank - V_sample) * M_HCl * 4.202] / W_sample Where:
-
V_blank = Volume of HCl for the blank titration (mL)
-
V_sample = Volume of HCl for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
4.202 = a constant (molar mass of NCO group in g/mol * 100)
-
W_sample = Weight of the sample (g)
-
Protocol 2: In-Situ Monitoring of Reactions by FTIR Spectroscopy
Principle: The strong absorbance of the isocyanate group at approximately 2270 cm⁻¹ provides a clear and specific signal to monitor the progress of a reaction in real-time.[10][11][18]
Equipment:
-
FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) probe.
Procedure:
-
Set up the reaction in a vessel that allows for the insertion of the ATR probe.
-
Before initiating the reaction, record a background spectrum of the solvent and all other reactants except for the this compound.
-
Insert the ATR probe into the reaction mixture.
-
Initiate the reaction by adding the this compound.
-
Immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis:
-
Monitor the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹.
-
Simultaneously, monitor the appearance and increase of peaks corresponding to the desired product (e.g., the urethane C=O stretch around 1700-1730 cm⁻¹).
-
Plot the peak intensities versus time to obtain reaction profiles and determine the reaction endpoint.
-
Visualization of Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common experimental issues.
Summary of Stability and Degradation Data
| Condition | Effect on Isocyanate Group | Effect on Ester Group | Primary Degradation Products |
| Moisture/Water | Rapid hydrolysis | Negligible (relative to -NCO) | Ethyl 6-aminohexanoate, CO₂, Disubstituted Urea |
| Acidic pH | Catalyzes hydrolysis | Catalyzes reversible hydrolysis | Amine/Urea, 6-Isocyanatohexanoic acid |
| Basic pH | Catalyzes hydrolysis | Catalyzes irreversible hydrolysis | Amine/Urea, 6-Isocyanatohexanoate salt |
| Elevated Temp. | Accelerates hydrolysis & decomposition | Accelerates hydrolysis | Varies, can include amine, CO₂, and others |
| UV Light | Can induce radical degradation | Less susceptible than -NCO | Varies, complex mixture of products |
References
- Sapieja, E., Radomski, A., Archanowicz, E., & Szadkowska, D. (2012). Verification of titration methods of isocyanate number determination in wood adhesives. Annals of Warsaw University of Life Sciences - SGGW. Forestry and Wood Technology.
- Croll, S. G., & Skaja, A. D. (n.d.). Quantitative Spectroscopy to Determine The Effects of Photodegradation On a Model Polyester-Urethane Coating.
-
ResearchGate. (n.d.). Isocyanate Content of Urethane. [Link]
-
ResearchGate. (n.d.). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. [Link]
- Werner, J. (n.d.).
-
ResearchGate. (n.d.). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. [Link]
- Journal of Chemical Reviews. (n.d.).
-
ProQuest. (1968). Intramolecular catalysis of ester hydrolysis. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. [Link]
- Skarping, G., Dalene, M., & Lind, P. (n.d.). Determination of complex mixtures of airborne isocyanates and amines Part 5.
- riomaisseguro.rio.rj.gov.br. (n.d.).
-
MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. [Link]
-
Shimadzu. (n.d.). Pyrolysis/Thermal Desorption -GC/MS for Deterioration Markers of Chemical Products. [Link]
-
ResearchGate. (n.d.). Degradation mechanism of poly(ether‐urethane) Estane® induced by high‐energy radiation. II. Oxidation effects. [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. [Link]
-
YouTube. (2016). In Situ FTIR Reaction Monitoring. [Link]
-
PMC. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. [Link]
-
ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]
-
IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. [Link]
-
J-STAGE. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]
-
OSHA. (n.d.). Isocyanates - Overview. [Link]
-
ChemRxiv. (n.d.). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. [Link]
-
MDPI. (n.d.). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. [Link]
-
ResearchGate. (n.d.). Thermal degradation mechanisms of poly(urethane)s. [Link]
-
ResearchGate. (n.d.). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. [Link]
-
University of Pardubice. (n.d.). Exercise 6 KINETICS OF THE HYDROLYSIS OF ETHYL ACETATE. [Link]
-
Clastify. (n.d.). CHEMISTRY IA: Kinetics of the hydrolysis of ethyl ethanoate. [Link]
-
ResearchGate. (n.d.). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
ResearchGate. (n.d.). Reactions of phenolic ester alcohol with aliphatic isocyanates—transcarbamoylation of phenolic to aliphatic urethane: A 13C‐NMR study. [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]
-
Eindhoven University of Technology Research Portal. (2016). The influence of the exposure conditions on the chemical and physical changes of polyester-urethane coatings during photodegradation. [Link]
Sources
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- 2. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 3. wernerblank.com [wernerblank.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. paint.org [paint.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. This compound - Pharos [pharos.habitablefuture.org]
- 13. shimadzu.com [shimadzu.com]
- 14. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Ethyl 6-isocyanatohexanoate Reactions
Welcome to the Technical Support Center for reactions involving Ethyl 6-isocyanatohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond generic protocols to explore the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts recommended for reactions with this compound, and how do they differ in their mechanism?
When working with this compound, an aliphatic isocyanate, the choice of catalyst is critical to control the reaction rate and minimize side products. The two primary classes of catalysts are organometallic compounds and tertiary amines.
-
Organometallic Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): These are highly efficient for promoting the reaction between isocyanates and hydroxyl groups (the gelling reaction).[1][2] DBTDL, a widely used organotin catalyst, operates through a Lewis acid mechanism. The tin center coordinates with the oxygen of the isocyanate group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3] This mechanism is particularly effective for aliphatic isocyanates.[4]
-
Tertiary Amine Catalysts (e.g., Triethylamine - TEA, 1,4-Diazabicyclo[2.2.2]octane - DABCO): These catalysts function as Lewis bases. They activate the hydroxyl group of the alcohol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the oxygen atom, facilitating its attack on the isocyanate.[4][5] While effective, tertiary amines are generally considered more efficient for the more reactive aromatic isocyanates.[3] However, they can be used, often in synergy with organometallic catalysts, to balance the reaction kinetics.[1]
Q2: My reaction with this compound is showing low or no conversion. What are the likely causes and how can I troubleshoot this?
Low or no conversion in isocyanate reactions is a common issue that can almost always be traced back to a few key factors. Here’s a systematic approach to diagnosing the problem:
-
Moisture Contamination: This is the most frequent cause of low yield. Isocyanates are highly reactive towards water. The reaction with water consumes the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a stable urea, effectively consuming two isocyanate molecules for every one molecule of water. This side reaction significantly depletes the isocyanate available for your desired reaction.
-
Catalyst Inactivity or Insufficient Loading: The catalyst may be degraded or used at too low a concentration. Organometallic catalysts, in particular, can be sensitive to hydrolysis.
-
Inherent Reactivity: Aliphatic isocyanates like this compound are less reactive than their aromatic counterparts. In the absence of an effective catalyst, the reaction with alcohols can be very slow.
Q3: I am observing bubble formation in my reaction mixture. What is causing this and is it a concern?
Bubble formation is a strong indicator of moisture contamination in your reaction. The bubbles are carbon dioxide gas, a byproduct of the reaction between the isocyanate group and water.
This is a significant concern for several reasons:
-
Stoichiometric Imbalance: The consumption of the isocyanate through this side reaction will alter the stoichiometry of your primary reaction, leading to incomplete conversion and a product with a lower molecular weight than desired.
-
Foaming: In bulk polymerizations, the generation of CO2 can lead to foaming, resulting in a porous and mechanically inferior product.
-
Pressure Buildup: In a closed system, the evolution of CO2 can lead to a dangerous buildup of pressure.
To mitigate this, it is imperative to work under strictly anhydrous conditions.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, step-by-step approach to resolving specific problems you may encounter during your experiments with this compound.
Issue 1: Low Product Yield and/or Incomplete Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture Contamination | - Appearance: Formation of a white precipitate (urea).- Analytical: Use Karl Fischer titration to quantify water content in solvents and reagents. | - Drying of Reagents: Dry all solvents and liquid reagents over molecular sieves (3Å or 4Å). Solid reagents should be dried in a vacuum oven.- Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Purge the reaction vessel with the inert gas before adding reagents.- Glassware: Oven-dry all glassware immediately before use. |
| Catalyst Inefficiency | - Reaction Monitoring: Track the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FT-IR spectroscopy.[6] A slow or stalled reaction points to a catalyst issue. | - Catalyst Choice: For this compound, an aliphatic isocyanate, organotin catalysts like DBTDL are generally more effective than tertiary amines alone.[4]- Catalyst Loading: Start with a catalyst concentration in the range of 0.01-0.1 mol% relative to the isocyanate. The optimal loading should be determined empirically.- Catalyst Quality: Ensure the catalyst has not been deactivated by moisture. Use a fresh bottle or purify if necessary. |
| Presence of the Ester Group | - Side Product Analysis: Use techniques like NMR or LC-MS to check for byproducts resulting from reactions involving the ethyl ester group. | - Catalyst Screening: While less common, some catalysts could potentially promote transesterification or other side reactions with the ester. If suspected, screen alternative catalysts (e.g., non-tin organometallics). |
Issue 2: Gelation or Formation of Insoluble Material
| Potential Cause | Diagnostic Check | Recommended Solution |
| Excessive Cross-linking | - Reaction Temperature: Monitor the internal temperature of the reaction. Uncontrolled exotherms can accelerate side reactions. | - Controlled Addition: Add the this compound slowly to the reaction mixture to manage the reaction exotherm.- Solvent Choice: Use a solvent that can effectively dissipate heat. |
| Urea Formation | - Solubility: The resulting urea from the reaction with water is often insoluble in common organic solvents. | - Strict Anhydrous Conditions: As detailed in "Issue 1," the rigorous exclusion of water is the primary solution. |
Experimental Protocols
Protocol 1: General Procedure for the DBTDL-Catalyzed Reaction of this compound with a Polyol
This protocol provides a starting point for the synthesis of a polyurethane using this compound and a generic hydroxyl-terminated polymer (polyol).
Materials:
-
This compound
-
Hydroxyl-terminated polyol (e.g., polyethylene glycol, polypropylene glycol)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Dry nitrogen or argon
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and assemble under a stream of dry nitrogen or argon.
-
Reagent Preparation: Dissolve the polyol in the anhydrous solvent in the reaction flask.
-
Catalyst Addition: Add the desired amount of DBTDL (e.g., 0.05 mol%) to the polyol solution and stir.
-
Isocyanate Addition: Slowly add the this compound to the reaction mixture at room temperature.
-
Reaction: Allow the reaction to proceed at the desired temperature (e.g., room temperature to 60°C) while monitoring the progress.
-
Monitoring: The reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the isocyanate peak at approximately 2270 cm⁻¹.[6]
-
Quenching and Isolation: Once the reaction is complete, the product can be isolated by precipitation in a non-solvent (e.g., hexane) or by removal of the solvent under reduced pressure.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Mechanisms of Urethane Formation
The choice between an organometallic and a tertiary amine catalyst dictates the reaction pathway.
Caption: Mechanisms of organometallic and tertiary amine catalysis.
Troubleshooting Workflow for Low Conversion
A logical workflow can help systematically identify the root cause of poor reaction outcomes.
Caption: Decision tree for troubleshooting low conversion.
References
- Szycher, M. (1999). Szycher's Handbook of Polyurethanes. CRC Press.
- Fiser, B., et al. (2020).
-
Gaines, T. (n.d.). Dibutyltin Dilaurate in Polyurethane Casting Applications. Retrieved from [Link]
- Aghabozorgi, F., Erfani Jazi, M., & Al-Mohanna, T. (2016). Synthesis and Applications of Isocyanate Free Polyurethane Materials. Global Journals of Research in Engineering, 16(2).
- Fejes, Z., et al. (2021). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. International Journal of Molecular Sciences, 22(24), 13536.
- Knaub, P. (2018). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Aachen University.
- Wibowo, H. B., et al. (2022). Hexogen Coating Kinetics with Polyurethane-Based Hydroxyl-Terminated Polybutadiene (HTPB) Using Infrared Spectroscopy. Polymers, 14(6), 1194.
- Lima, G. M., et al. (2010). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Journal of Applied Polymer Science, 118(4), 2345-2352.
- Galbis, J. A., et al. (2017). Bio‐Based Polyurethanes from Carbohydrate Monomers. In Bio-based Polymers. IntechOpen.
- Blank, W. J., He, Z. A., & Picci, M. E. (1999). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.
- Zhang, C., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 15(13), 2841.
- Hossain, M. S. (2016). Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions.
- Patil, P. N., & Patil, S. P. (2017). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. World Journal of Pharmaceutical Research, 6(13), 949-957.
- Saputra, O. A., et al. (2018). Synthesis and characterization of free-isocyanate polyurethane as renewable coating materials. IOP Conference Series: Materials Science and Engineering, 345, 012019.
- Gogoi, R., & Karak, N. (2014). Effect of Organometallic and Tertiary Amine Catalyst on the Properties of Polyurethane Prepolymer. Journal of Macromolecular Science, Part A, 51(12), 963-969.
- Endo, T., et al. (2017).
-
NIOSH. (n.d.). Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibutyltin dilaurate. Retrieved from [Link]
- Sardon, H., & Hedrick, J. L. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(5), 522-527.
- Strachota, A., et al. (2019).
- Sardon, H., et al. (2017). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone)
- Wang, Y., et al. (2016). Cure kinetics of cyanate ester resin using microencapsulated dibutyltin dilaurate as catalyst. Journal of Thermal Analysis and Calorimetry, 126(2), 657-665.
- Kasmi, N., et al. (2017). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry, 8(34), 5149-5161.
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- 6. Non-Isocyanate Synthesis of Aliphatic Polyurethane by BiCl3-Catalyzed Transurethanization Polycondensation | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Characterization of Ethyl 6-Isocyanatohexanoate Derivatives for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a foundational technique. The choice of a chemical linker is a critical decision that dictates the efficacy, stability, and pharmacokinetic properties of bioconjugates, from fluorescently labeled proteins to antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of Ethyl 6-isocyanatohexanoate derivatives with other amine-reactive alternatives, supported by established chemical principles and illustrative experimental data.
This compound serves as a versatile linker, possessing a reactive isocyanate group for amine modification and an ethyl ester that can be hydrolyzed to a carboxylic acid for further functionalization. This dual reactivity allows for the creation of a variety of bioconjugate derivatives. However, the high reactivity of the isocyanate group necessitates a thorough understanding of its chemical behavior to ensure specific and stable conjugation.
The Chemistry of Amine Modification: Isocyanates vs. NHS Esters
The most common target for bioconjugation is the primary amine found on the side chain of lysine residues and the N-terminus of proteins.[1] Isocyanates and N-hydroxysuccinimide (NHS) esters are two of the most prominent classes of reagents for amine modification. While both are effective, they operate via different mechanisms, yielding distinct linkages with unique properties.
Isocyanates react with primary amines through a nucleophilic addition mechanism to form a highly stable urea linkage.[2] This reaction is typically favored under slightly alkaline conditions. In contrast, NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction also proceeds optimally in a slightly alkaline pH range (typically 7.2-8.5).[1]
A key consideration for NHS esters is their susceptibility to hydrolysis, which competes with the desired aminolysis reaction and increases with pH.[3] Isocyanates are also sensitive to moisture, but their reaction with amines is generally rapid.[2]
Synthesis and Characterization of this compound Derivatives
The synthesis of this compound derivatives typically involves the initial conjugation of the isocyanate moiety to a biomolecule, followed by modification of the terminal ester group if desired. The isocyanate group readily reacts with primary amines on proteins to form a stable urea bond.[2]
General Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of protein conjugates.
Characterization Techniques
FT-IR spectroscopy is a powerful tool for confirming the formation of the urea linkage. The isocyanate group (N=C=O) of this compound exhibits a characteristic strong absorption band around 2270 cm⁻¹. Upon reaction with an amine, this peak will disappear and be replaced by new peaks corresponding to the urea linkage, typically a C=O stretch around 1640 cm⁻¹ and N-H bending around 1560 cm⁻¹. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[4]
Mass spectrometry, particularly MALDI-TOF, is invaluable for determining the degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein.[4] By comparing the mass of the native protein with that of the conjugate, the number of attached linkers can be calculated. The molecular weight of this compound is 185.22 g/mol .[4] Top-down mass spectrometry can provide a global view of all modifications on the intact protein.
Performance Comparison: Urea vs. Amide Linkage
The choice between an isocyanate and an NHS ester linker ultimately depends on the desired stability of the final conjugate and the specific application.
| Feature | This compound Derivative (Urea Linkage) | NHS Ester Derivative (Amide Linkage) |
| Reaction pH | Typically 8.0 - 9.5 | Typically 7.2 - 8.5[1] |
| Linkage Stability | Highly stable urea bond | Highly stable amide bond |
| Hydrolytic Stability | Isocyanate is moisture sensitive, but the urea bond is stable | NHS ester is susceptible to hydrolysis, amide bond is stable |
| Reaction Speed | Generally very rapid | Rapid, but can be slowed by hydrolysis |
Note: The data in the table above is based on general chemical principles. Specific reaction kinetics and stability will depend on the specific biomolecule and reaction conditions.
Comparative Reaction Mechanism
Caption: Comparison of reaction mechanisms for isocyanates and NHS esters.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
Materials:
-
Protein solution (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution with gentle stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted linker and byproducts using a size-exclusion chromatography column.
Protocol 2: Characterization of Conjugates by MALDI-TOF Mass Spectrometry
Materials:
-
Purified protein conjugate
-
Native (unconjugated) protein
-
MALDI matrix (e.g., sinapinic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified conjugate and the native protein separately with the MALDI matrix solution.
-
Spotting: Spot the mixtures onto the MALDI target plate and allow to air dry.
-
Data Acquisition: Acquire mass spectra for both the native protein and the conjugate in positive ion linear mode.
-
Data Analysis: Determine the average mass of the native protein and the conjugate. The difference in mass corresponds to the total mass of the attached linkers. The degree of labeling (DOL) can be calculated using the following formula:
DOL = (Mass of conjugate - Mass of native protein) / Mass of linker
Conclusion
This compound and its derivatives offer a robust method for the amine modification of biomolecules, yielding a highly stable urea linkage. The choice between an isocyanate-based linker and an alternative such as an NHS ester depends on the specific requirements of the application, including the desired stability of the final conjugate and the sensitivity of the biomolecule to reaction conditions. A thorough characterization of the resulting conjugate using techniques such as FT-IR and mass spectrometry is essential to ensure the quality and consistency of the bioconjugation. For critical applications, a direct comparative study is recommended to determine the optimal linker and reaction conditions for a specific biomolecule.
References
- BenchChem. (2025). A Comparative Guide to Amine-Reactive Groups for Bioconjugation: NHS Esters vs.
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
- Tse, C. S., & Pesce, A. J. (1979). Chemical characterization of isocyanate-protein conjugates. Toxicology and Applied Pharmacology, 51(1), 39-46.
- BenchChem. (2025).
- Zhan, C., & Li, W. (2014). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 4(11), 117135.
- BenchChem. (2025). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. BenchChem.
- Wei, Y., et al. (2021). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. Food & Function, 12(4), 1433-1453.
- BenchChem. (2025). Navigating Bioconjugation: A Comparative Guide to the Efficiency of Azido-PEG6-NHS Ester in Biological Samples. BenchChem.
- Zhang, J., et al. (2013). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry.
-
Tse, C. S., & Pesce, A. J. (1979). Chemical characterization of isocyanate-protein conjugates. PubMed. Retrieved from [Link]
- Chen, Y., et al. (2009). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 8(3), 1338-1346.
- NIOSH. (n.d.).
- Mirzaei, H., & Regnier, F. (2005). Affinity chromatographic selection of carbonylated proteins followed by identification of oxidation sites using tandem mass spectrometry. Analytical Chemistry, 77(8), 2386-2392.
- Wang, H., et al. (2008). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry, 19(10), 1523-1535.
- Fornelli, L., et al. (2014). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. International Journal of Molecular Sciences, 15(7), 11660-11689.
- Silverman, J. A., & Harbury, P. B. (2002). DNA-Catalyzed Lysine Side Chain Modification. Journal of the American Chemical Society, 124(42), 12372-12373.
-
SpectraBase. (n.d.). Ethyl hexanoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl isocyanatoacetate - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl isocyanatoacetate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
- Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42.
- Sanda, F., et al. (2001). Synthesis of poly(Nε‐phenoxycarbonyl‐l‐lysine) by polycondensation of activated urethane derivative and its application for selective modification of side chain with amines. Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1621-1629.
-
SpectraBase. (n.d.). Ethyl hexanoate - Optional[FTIR] - Spectrum. Retrieved from [Link]
- Mukaiyama, T., et al. (1956). The reaction of hydroxy-esters and amino-esters with isocyanates. Journal of the American Chemical Society, 78(9), 1946-1949.
- Morisseau, C., et al. (2001). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 61(5), 629-637.
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- 4. Characterization of Potential Protein Biomarkers for Major Depressive Disorder Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 6-Isocyanatohexanoate
This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of Ethyl 6-isocyanatohexanoate. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of common analytical techniques, offering a robust framework for method selection and implementation in a regulated environment. The principles and protocols outlined herein are grounded in established regulatory guidelines to ensure scientific integrity and data reliability.
Introduction: The Analytical Imperative for this compound
This compound is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and polymers. Its high reactivity, stemming from the isocyanate functional group (-NCO), makes it a valuable synthon but also presents analytical challenges. Accurate and precise quantification is paramount to ensure the quality, safety, and efficacy of final drug products. The validation of analytical methods for this compound is not merely a procedural step but a cornerstone of regulatory compliance and product quality assurance.[1][2]
This guide will focus on the two most prevalent and robust analytical techniques for isocyanate analysis:
-
High-Performance Liquid Chromatography (HPLC) with derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
The choice between these methods is often dictated by the sample matrix, required sensitivity, and available instrumentation. We will explore the validation of each, guided by the principles set forth by the International Council on Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7]
The Foundational Role of Derivatization
Due to the high reactivity and potential for instability of the isocyanate group, direct analysis of this compound can be problematic.[8] Derivatization is a critical sample preparation step that converts the analyte into a more stable and readily detectable compound.[8][9][10] This process must be rapid and quantitative to ensure the integrity of the analytical results.[9]
For the purpose of this guide, we will consider derivatization with an amine-containing reagent, such as 1-(2-methoxyphenyl)piperazine (MOPP) or di-n-butylamine (DBA), which reacts with the isocyanate group to form a stable urea derivative.[9][11] The choice of derivatizing agent can influence the sensitivity and selectivity of the method.[9]
Comparative Validation of Analytical Methods
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][12] The core validation parameters, as stipulated by ICH Q2(R1) and USP <1225>, will be discussed for both HPLC and GC-MS methodologies.[3][6][7][13]
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a widely used technique for the quantification of derivatized isocyanates.[8][14] The choice of detector (UV or fluorescence) depends on the derivatizing agent used. Fluorescent derivatives often provide higher sensitivity and selectivity.[8]
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of calibration standards by spiking known amounts of the reference standard into the sample matrix (placebo).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
To all standards and samples, add an excess of the derivatizing agent (e.g., MOPP) and allow the reaction to proceed to completion under controlled conditions (e.g., specific temperature and time).
-
Prepare a blank sample using the matrix and derivatizing agent without the analyte.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.[15]
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.[15]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a specific wavelength or fluorescence with appropriate excitation and emission wavelengths.
-
-
Validation Parameters:
-
Specificity: Analyze the blank, placebo, and a spiked sample to demonstrate that there are no interfering peaks from the matrix or derivatizing agent at the retention time of the derivatized analyte.[3][16]
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[17]
-
Range: The range should span from the limit of quantitation (LOQ) to a concentration that is 120% of the expected sample concentration.[12]
-
Accuracy: Analyze the QC samples (n=3 at each level) and calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17][18]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is a powerful tool for the analysis of volatile and semi-volatile compounds. After derivatization, the resulting stable urea can be analyzed by GC-MS.[19][20]
-
Preparation of Standards and Samples:
-
Follow a similar procedure as for HPLC, using a suitable derivatizing agent (e.g., DBA).[21]
-
After derivatization, an extraction step (e.g., liquid-liquid extraction) may be necessary to transfer the derivative into a solvent compatible with the GC injection.
-
An internal standard (IS) should be used to improve precision and accuracy. The IS should be structurally similar to the analyte derivative.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection depending on the required sensitivity.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from other components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte and the IS.[19]
-
-
Validation Parameters:
-
Specificity: Analyze a blank and placebo sample to ensure no interfering peaks are present at the retention times and m/z values of the target ions.
-
Linearity: Prepare a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: Define the range based on the linearity data.
-
Accuracy: Determine by analyzing QC samples and calculating the percent recovery. Acceptance criteria are typically 95.0% to 105.0%.
-
Precision: Assess repeatability and intermediate precision as described for HPLC. The RSD should be ≤ 5%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the quantifier ion.
-
Robustness: Evaluate the effect of small variations in GC parameters (e.g., injection temperature, temperature ramp rate).
-
Data Presentation and Comparison
The following tables summarize the typical performance characteristics of the validated HPLC and GC-MS methods for the quantification of this compound.
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters
| Validation Parameter | HPLC with UV/Fluorescence Detection | GC-MS |
| Specificity | High, potential for matrix interference | Very High, based on retention time and mass fragmentation |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | Dependent on detector response | Wide dynamic range |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | ≤ 2% | ≤ 5% |
| LOD/LOQ | ng/mL to low µg/mL | pg/mL to ng/mL |
| Robustness | Sensitive to mobile phase and column changes | Sensitive to injection and temperature parameters |
| Throughput | Moderate | Moderate to High with autosampler |
| Instrumentation Cost | Moderate | High |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A generalized workflow for the validation of an analytical method.
Caption: A decision tree for selecting between HPLC and GC-MS.
Conclusion: A Scientifically Sound Approach to Method Validation
The validation of analytical methods for this compound is a critical activity that underpins the quality and safety of pharmaceutical products. Both HPLC with derivatization and GC-MS with derivatization are powerful techniques capable of providing accurate and reliable quantitative data.
-
HPLC is a robust and widely available technique suitable for routine quality control.
-
GC-MS offers superior selectivity and sensitivity, making it ideal for complex matrices or when very low detection limits are required.
The choice of method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. By following the validation protocols outlined in this guide, which are aligned with international regulatory standards, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data.[6][22][23][24]
References
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United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]
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ProPharma. Analytical Method Validation: Mastering FDA Guidelines. ProPharma. Published June 25, 2024. Available from: [Link]
-
BA Sciences. USP <1225> Method Validation. BA Sciences. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Published March 6, 2024. Available from: [Link]
-
Streicher RP, Arnold JE, Ernst MK, Cooper CV. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. PubMed. Published October 1996. Available from: [Link]
-
European Compliance Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. Published February 15, 2017. Available from: [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Published November 13, 2025. Available from: [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Published June 25, 2024. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Published April 24, 2024. Available from: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Published July 30, 2025. Available from: [Link]
-
Tinnerberg H, Spanne M, Dalene M, Skarping G. The GC-MS analysis of isocyanate diamine-metabolites. Urine samples... ResearchGate. Available from: [Link]
-
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-
European Compliance Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available from: [Link]
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European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
United States Pharmacopeia. 〈1225〉 Validation of Compendial Procedures. USP-NF. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Beilstein Journal of Organic Chemistry. Published September 26, 2022. Available from: [Link]
-
Naila Kanwal. ICH Q2 Analytical Method Validation. Slideshare. Published October 25, 2016. Available from: [Link]
-
Specac Ltd. Quantification with the Pearl FTIR accessory. Specac Ltd. Available from: [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. Available from: [Link]
-
MDPI. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. MDPI. Published October 10, 2022. Available from: [Link]
-
Streicher RP, Arnold JE, Ernst MK, Cooper CV. Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents. American Industrial Hygiene Association Journal. 1996;57(10):905-913. Available from: [Link]
-
Marand A. Isocyanates and Amines - Sampling and Analytical Procedures. DiVA portal. Available from: [Link]
-
Hori T, Habuchi H, Sato K, et al. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC. Published May 2017. Available from: [Link]
-
Fanska CB, Byerley TJ, Eick JD. Indirect determination of isocyanates by gas chromatography. PubMed. Published January 11, 1991. Available from: [Link]
-
Urban MW, Salazar-Rojas EM. Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Coatings Technology. 1996;68(857):49-56. Available from: [Link]
-
Centers for Disease Control and Prevention. ISOCYANATES, TOTAL (MAP) 5525. CDC. Available from: [Link]
-
Eurachem. 7. Validation of analytical methods. Eurachem. Published May 28, 2025. Available from: [Link]
-
SIELC Technologies. Separation of Ethyl hexanoate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Sahoo CK, Sudhakar M, Sahoo NK, Rao SRM, Panigrahy UP. Validation of Analytical Methods: A Review. Gavin Publishers. Published January 19, 2018. Available from: [Link]
-
ResearchGate. Validation of Analytical Methods and Processes. ResearchGate. Available from: [Link]
-
ResearchGate. Validation of Analytical Methods. ResearchGate. Published August 6, 2025. Available from: [Link]
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Ozkan SA. Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical Sciences. 2018;24(1):1-2. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. SIELC Technologies. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 6-isocyanatohexanoate Reaction Products
This guide provides an in-depth comparative analysis of the spectroscopic signatures of products resulting from the reaction of Ethyl 6-isocyanatohexanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data presentation. It delves into the causality behind spectroscopic changes, offers a framework for validating reaction outcomes, and compares the analytical data against a common alternative, Ethyl 2-isocyanatoacetate, providing a comprehensive reference for your conjugation and polymerization workflows.
Introduction: The Versatility of this compound
This compound is a heterobifunctional molecule featuring a terminal isocyanate group and an ethyl ester.[1][2][3] This architecture makes it a valuable linker in bioconjugation, polymer synthesis, and surface modification. The highly electrophilic isocyanate moiety (–N=C=O) readily reacts with nucleophiles such as primary amines and alcohols, forming stable urea and urethane linkages, respectively.[4][5] The ester group can be subsequently hydrolyzed to a carboxylic acid for further functionalization, for example, by coupling to an amine using carbodiimide chemistry.[6]
Understanding the progress and success of these coupling reactions is paramount. Spectroscopic analysis provides a rapid, non-destructive, and definitive method for characterizing the starting materials and the resulting conjugates. This guide focuses on the three primary analytical techniques employed for this purpose: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Fundamental Isocyanate Reactions: The Basis of Spectroscopic Shifts
The primary reactions of interest involve the attack of a nucleophile on the central carbon atom of the isocyanate group. The resulting products have distinct vibrational modes and chemical environments for their protons and carbons, which are readily distinguishable from the parent molecule.
Reaction with Alcohols to Form Urethanes
The reaction with an alcohol yields a urethane linkage. This is a cornerstone of polyurethane chemistry and is frequently used for conjugating molecules via hydroxyl groups.[5][7]
Caption: Reaction of this compound with an alcohol.
Reaction with Amines to Form Ureas
The reaction with a primary or secondary amine is typically faster than with an alcohol and results in a stable urea linkage. This is a common strategy for labeling proteins and peptides via their lysine residues.
Caption: Reaction of this compound with a primary amine.
Comparative Spectroscopic Analysis
The choice of analytical technique often depends on the required level of detail, sample purity, and available instrumentation. Here, we compare the expected outcomes for each method.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Workhorse of Reaction Monitoring
FTIR spectroscopy is the most direct method for monitoring the conversion of an isocyanate. The analysis hinges on the disappearance of the unique and very strong asymmetric stretching vibration of the –N=C=O group and the concurrent appearance of new bands corresponding to the urethane or urea linkage.[8]
Experimental Insight: The isocyanate peak is exceptionally strong and sharp, making it an excellent diagnostic tool. A small aliquot of the reaction mixture can be analyzed neat (if liquid) or as a thin film after solvent evaporation to quickly assess if the starting material has been consumed.
Table 1: Comparative FTIR Data (Wavenumbers, cm⁻¹)
| Functional Group | This compound | Ethyl 2-isocyanatoacetate (Alternative) | Urethane Product | Urea Product |
| Isocyanate (–N=C=O) | ~2270 (very strong, sharp) [9] | ~2255 (very strong, sharp) [10][11] | Absent | Absent |
| Ester Carbonyl (C=O) | ~1735 (strong) | ~1749 (strong)[10] | ~1735 (strong) | ~1735 (strong) |
| Urethane Carbonyl (C=O) | N/A | N/A | ~1715 (strong) [8] | N/A |
| Urea Carbonyl (C=O) | N/A | N/A | N/A | ~1637 (strong, Amide I) [12] |
| N–H Stretch | N/A | N/A | ~3300 (broad) | ~3350 (broad) |
| N–H Bend | N/A | N/A | ~1530 (Amide II) | ~1550 (Amide II) [12] |
Data for this compound is based on the NIST gas-phase IR spectrum[9]. Data for the alternative and products are derived from typical values for those functional groups found in the literature.
The primary advantage of this compound is its long alkyl chain, which can influence the fingerprint region but does not interfere with the key diagnostic peaks. The shorter Ethyl 2-isocyanatoacetate serves as an excellent comparison, showing nearly identical diagnostic peaks for the reacting isocyanate group.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
While FTIR confirms functional group conversion, NMR spectroscopy provides unambiguous structural confirmation of the final product. Both ¹H and ¹³C NMR are invaluable for verifying the newly formed covalent bond and ensuring the integrity of the rest of the molecule.
Experimental Insight: For ¹H NMR, the disappearance of the reactant's unique proton signals and the appearance of new, shifted signals for protons adjacent to the new linkage are key. The N-H proton of the urethane or urea is often broad and may exchange with deuterium in solvents like MeOD, but it is typically visible in DMSO-d₆ or CDCl₃. For ¹³C NMR, the most telling change is the disappearance of the isocyanate carbon and the appearance of the urethane or urea carbonyl carbon in a distinct region of the spectrum.[13][14]
Table 2: Comparative ¹³C NMR Data (Chemical Shifts, δ in ppm)
| Carbon Atom | This compound (Predicted) | Ethyl 2-isocyanatoacetate (Alternative) | Urethane Product (Typical) | Urea Product (Typical) |
| Isocyanate (–N=C=O) | ~122 | ~127 [10] | Absent | Absent |
| Ester (–C=O) | ~173 | ~169[10] | ~173 | ~173 |
| Urethane (–NH–C=O–O–) | N/A | N/A | ~154 [13] | N/A |
| Urea (–NH–C=O–NH–) | N/A | N/A | N/A | ~158 [12] |
| Ester –O–CH₂– | ~60 | ~62[10] | ~60 | ~60 |
| –CH₂–NCO | ~45 | ~44[10] | N/A | N/A |
| –CH₂–NH–C=O | N/A | N/A | ~41 | ~41 |
Predicted values for this compound are based on standard chemical shift increments. Literature values are cited for the alternative and product classes.
Table 3: Comparative ¹H NMR Data (Chemical Shifts, δ in ppm)
| Proton(s) | This compound (Predicted) | Ethyl 2-isocyanatoacetate (Alternative) | Urethane Product (Typical) | Urea Product (Typical) |
| –CH₂–NCO | ~3.3 (t) | ~3.9 (s) [10] | Absent | Absent |
| –CH₂–NH–C=O | N/A | N/A | ~3.2 (q) | ~3.2 (q) |
| –NH–C=O | N/A | N/A | ~5.0-7.0 (broad s) [14] | ~5.5-7.5 (broad s) [14][15] |
| Ester –O–CH₂– | ~4.1 (q) | ~4.3 (q)[10] | ~4.1 (q) | ~4.1 (q) |
| Ester –CH₃ | ~1.2 (t) | ~1.3 (t)[10] | ~1.2 (t) | ~1.2 (t) |
The key diagnostic difference between this compound and Ethyl 2-isocyanatoacetate in ¹H NMR is the multiplicity and chemical shift of the protons alpha to the nitrogen. The hexanoate derivative shows a triplet around 3.3 ppm, while the acetate derivative shows a singlet around 3.9 ppm.[10]
Mass Spectrometry (MS): Absolute Verification of Identity
Mass spectrometry provides the molecular weight of the product, offering definitive proof of a successful conjugation. Electron Ionization (EI) can provide fragmentation patterns for structural clues, while soft ionization techniques like Electrospray Ionization (ESI) are excellent for confirming the molecular ion of the intact product.
Experimental Insight: For ESI-MS, expect to see the [M+H]⁺ or [M+Na]⁺ adducts. The calculated exact mass of the expected product should be compared to the observed mass to confirm the elemental composition.
Table 4: Comparative Molecular Weight Data
| Compound / Reaction Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected ESI-MS Ion [M+H]⁺ |
| This compound | C₉H₁₅NO₃ | 185.22[9] | 186.11 |
| Ethyl 2-isocyanatoacetate | C₅H₇NO₃ | 129.11[11] | 130.05 |
| Product with Butanol | C₁₃H₂₅NO₄ | 259.34 | 260.18 |
| Product with Butylamine | C₁₃H₂₆N₂O₃ | 258.36 | 259.20 |
Experimental Protocols
The following protocols provide a validated starting point for reaction and analysis.
General Workflow
Caption: General workflow for reaction and spectroscopic analysis.
Protocol: Synthesis of a Model Urethane
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-butanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reaction: Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.
-
Monitoring: After 1 hour, withdraw a small aliquot, evaporate the solvent, and acquire an FTIR spectrum. Check for the absence of the peak at ~2270 cm⁻¹. If the peak is present, allow the reaction to proceed for longer, potentially with gentle heating (40 °C).
-
Workup: Once the reaction is complete, remove the solvent by rotary evaporation.
-
Analysis: Dissolve the resulting crude oil in CDCl₃ for ¹H and ¹³C NMR analysis and in a suitable solvent (e.g., methanol) for ESI-MS analysis.
Protocol: Spectroscopic Sample Preparation
-
FTIR (ATR): Place a single drop of the neat reaction product (if an oil) or a small amount of the solid product directly onto the ATR crystal. Acquire the spectrum.
-
NMR: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
ESI-MS: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation. Infuse the solution directly into the mass spectrometer.
Conclusion
The spectroscopic analysis of this compound reactions is straightforward and reliable. FTIR offers the most rapid method for monitoring reaction completion by tracking the disappearance of the prominent isocyanate stretch at ~2270 cm⁻¹ . For unambiguous structural proof, NMR spectroscopy is indispensable, with the key diagnostic signals being the urethane or urea carbonyl carbons appearing around 154 ppm and 158 ppm , respectively, in the ¹³C spectrum. Finally, Mass Spectrometry provides absolute confirmation of the product's molecular weight.
When compared to alternatives like Ethyl 2-isocyanatoacetate, the core spectroscopic principles and diagnostic peaks remain the same. The primary differences lie in the ¹H NMR signals of the alkyl chain protons, which are easily distinguished, allowing for clear identification regardless of the specific isocyanato-ester used. By employing this multi-technique approach, researchers can proceed with confidence in the identity and purity of their conjugated products.
References
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A Researcher's Guide to Assessing the Purity of Ethyl 6-isocyanatohexanoate from Different Suppliers
Introduction:
Ethyl 6-isocyanatohexanoate is a bifunctional molecule of significant interest in chemical synthesis, particularly for researchers in drug development, polymer chemistry, and bioconjugation. Its utility lies in the reactive isocyanate (-N=C=O) group, perfect for forming stable urethane linkages with hydroxyl groups, and the ethyl ester group, which can be further modified. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation. Impurities such as the corresponding amine (from hydrolysis), carbamates, or ureas can lead to failed reactions, inconsistent product yields, and difficulties in purification. This guide provides a comprehensive, multi-faceted analytical workflow for researchers to rigorously compare the purity of this compound from various commercial suppliers, ensuring the selection of the highest quality material for their critical applications.
The central thesis of this guide is that no single analytical technique is sufficient. A robust purity assessment relies on an orthogonal approach, combining a quantitative measure of the active isocyanate group with qualitative and quantitative identification of potential impurities. We will detail four key analyses: Titration for percent isocyanate (%NCO), Fourier-Transform Infrared Spectroscopy (FT-IR) for functional group identity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Karl Fischer Titration for water content.
The Criticality of Purity: What to Look For
The primary reactive moiety in this compound is the isocyanate group. Its purity is paramount and can be compromised by several factors:
-
Hydrolysis: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a disubstituted urea, an unwanted and often insoluble byproduct.[1]
-
Reaction with Alcohols: If residual alcohols from synthesis are present, they can react with the isocyanate, reducing the active content.
-
Chlorine Content: Residual hydrolyzable chlorine from the manufacturing process can be detrimental in many applications.[2]
Therefore, a high-purity sample should exhibit a high concentration of the isocyanate functional group and minimal levels of water, amines, ureas, and other organic residuals.
A Multi-Pronged Analytical Approach for Purity Verification
To obtain a complete purity profile, we recommend a four-tiered analytical strategy. This combination of techniques provides both quantitative data on the active functional group and crucial information about the presence of deleterious impurities.
dot
Caption: Workflow for comparative purity analysis.
Isocyanate Content (%NCO) by Back-Titration
Rationale: This is the gold standard for quantifying the reactive isocyanate content. The method involves reacting the isocyanate with a known excess of a standard di-n-butylamine (DBA) solution.[3][4] The unreacted DBA is then titrated with a standardized solution of hydrochloric acid.[4][5] This approach provides a direct measure of the functional group concentration, which is the most critical parameter for performance.
Experimental Protocol:
-
Reagents:
-
Di-n-butylamine/Toluene solution (approx. 1 M)
-
Standardized 0.5 M Hydrochloric Acid (HCl)
-
Anhydrous Toluene
-
2-Propanol
-
Bromophenol Blue indicator
-
-
Procedure:
-
Accurately weigh approximately 1.5-2.0 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Using a volumetric pipette, add 25.00 mL of the di-n-butylamine/toluene solution to the flask.
-
Stopper the flask, and gently swirl for 15 minutes at room temperature to allow the reaction to complete.[5]
-
Add 100 mL of 2-propanol and 5-6 drops of bromophenol blue indicator.
-
Titrate the solution with standardized 0.5 M HCl from a burette until the endpoint is reached (a color change from blue to yellow-green).[4]
-
Record the volume of HCl used (Sample Titer, A).
-
Perform a blank titration by following steps 2-5 without adding the isocyanate sample. Record the volume of HCl used (Blank Titer, B).[4]
-
-
Calculation: %NCO = [(B - A) * Normality of HCl * 4.202] / Sample Weight (g) (The value 4.202 is derived from the molecular weight of the NCO group (42.02 g/mol ) and conversion to a percentage).
Identity and Qualitative Impurity Check by FT-IR Spectroscopy
Rationale: FT-IR is a rapid and powerful technique for confirming the identity of the compound and detecting common impurities. The isocyanate group has a very strong, sharp, and characteristic absorbance peak around 2250-2285 cm⁻¹. Its presence and shape are excellent indicators of product integrity.[6] Conversely, the appearance of peaks corresponding to N-H stretches (from amines or ureas, ~3300-3500 cm⁻¹) or a broad O-H stretch (~3200-3600 cm⁻¹) can indicate degradation.
Experimental Protocol:
-
Apparatus: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small drop of the this compound sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-650 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate anhydrous solvent (e.g., dry acetone or toluene) between samples.
-
-
Interpretation:
-
Confirm: A strong, sharp peak between 2250-2280 cm⁻¹ confirms the N=C=O stretch.[6]
-
Investigate: Look for the absence of significant peaks in the 3200-3600 cm⁻¹ region, which would indicate the presence of amine (hydrolysis product) or water contamination.
-
Volatile Impurity Profiling by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry is ideal for separating and identifying volatile impurities that may be present from the synthesis or degradation.[7][8] This could include residual solvents or byproducts from the starting materials, such as Ethyl 6-hydroxyhexanoate. While titration quantifies the main component, GC-MS provides a more detailed picture of the minor components.
Experimental Protocol:
-
Apparatus: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable anhydrous solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Typical):
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions: Scan from m/z 40 to 400.
-
Interpretation:
-
The major peak should correspond to this compound (MW 185.22).[9]
-
Identify any minor peaks by comparing their mass spectra to a library (e.g., NIST). Calculate their relative area percentages to estimate impurity levels.
-
Water Content by Karl Fischer Titration
Rationale: As water is highly reactive towards isocyanates, quantifying its presence is crucial for predicting the stability and reactivity of the material.[1] Karl Fischer titration is an exceptionally sensitive and specific method for determining water content in organic liquids.[10]
Experimental Protocol:
-
Apparatus: A coulometric or volumetric Karl Fischer titrator.
-
Procedure:
-
Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.
-
Inject a precisely known weight or volume of the this compound sample into the titration cell.
-
The instrument will automatically titrate the water present and calculate the content, typically reported in parts per million (ppm) or weight percent.
-
-
Interpretation: A lower water content is indicative of higher quality and better handling/storage procedures by the supplier. For high-purity applications, a water content below 100 ppm is desirable.
Hypothetical Comparative Data
To illustrate the utility of this workflow, the following table presents hypothetical data for samples from three different suppliers.
| Analytical Test | Supplier A | Supplier B | Supplier C | Interpretation Guide |
| %NCO by Titration | 22.55% | 22.68% | 21.89% | Theoretical Max: 22.69%. Higher is better. |
| FT-IR Analysis | Sharp peak at 2272 cm⁻¹. No O-H/N-H peaks. | Sharp peak at 2273 cm⁻¹. No O-H/N-H peaks. | Peak at 2270 cm⁻¹. Small, broad peak at ~3350 cm⁻¹. | Presence of O-H or N-H peaks suggests hydrolysis. |
| GC-MS (% Area) | 99.6% | 99.8% | 98.5% | Higher main peak area indicates fewer volatile impurities. |
| GC-MS (Key Impurity) | 0.2% Ethyl 6-hydroxyhexanoate | <0.1% | 0.9% Ethyl 6-aminohexanoate | Amine impurity is a major red flag for degradation. |
| Water Content (ppm) | 85 ppm | 150 ppm | 450 ppm | Lower is better. High water content leads to instability. |
Discussion and Supplier Selection
Based on the hypothetical data, a clear recommendation emerges:
-
Supplier B demonstrates the highest purity. It has the highest %NCO content, which is very close to the theoretical maximum, and the highest purity by GC-MS. Although its water content is slightly higher than Supplier A's, it is still well within an acceptable range for most applications.
-
Supplier A is a very strong candidate. The purity is excellent across the board, with the lowest water content, suggesting superior packaging and handling. The slightly lower %NCO might be due to a small amount of unreacted starting material, as indicated by the GC-MS.
-
Supplier C would be rejected for high-purity applications. The significantly lower %NCO content, the presence of an N-H peak in the FT-IR, the identification of the amine hydrolysis product by GC-MS, and the high water content all point to a substantially degraded or impure product. Using this material would likely lead to inconsistent results and significant side reactions.
Conclusion
Selecting a high-purity chemical reagent is a critical first step in ensuring the success and reproducibility of experimental work. For a reactive compound like this compound, relying solely on the supplier's label claim is insufficient. By implementing a multi-technique analytical approach—combining quantitative %NCO titration, qualitative FT-IR, impurity profiling by GC-MS, and water content analysis by Karl Fischer titration—researchers can make an informed, data-driven decision. This rigorous in-house validation protocol empowers scientists to objectively compare suppliers and select the material best suited for their demanding applications, ultimately saving time, resources, and preventing costly experimental failures.
References
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- Gao, M., Yu, F., Lv, C., Choo, J., & Chen, L. (2017). Fluorescent chemical probes for accurate tumor diagnosis and targeting therapy. Chemical Society Reviews, 46, 2237–2271.
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link].
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link].
-
Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link].
- ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.
- ResearchGate. (n.d.). A laboratory comparison of analytical methods used for isocyanates.
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link].
-
DiVA portal. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link].
-
National Institutes of Health. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Retrieved from [Link].
-
CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link].
-
MDPI. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Retrieved from [Link].
-
PubMed. (1991). Indirect determination of isocyanates by gas chromatography. Retrieved from [Link].
-
Centers for Disease Control and Prevention. (n.d.). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link].
-
Mettler Toledo. (n.d.). Using Karl Fischer Titration to Determine Water Content in Polyols. Retrieved from [Link].
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link].
-
Analytice. (2016). Isocyanates analysis laboratory. Retrieved from [Link].
-
KEM. (2018). Determination of isocyanate (NCO) content in adhesives. Retrieved from [Link].
- ResearchGate. (n.d.). NCO Content Determination.
- Google Patents. (n.d.). Process for decreasing the chlorine content of organic isocyanates.
-
Annals of Warsaw University of Life Sciences - SGGW. (2012). Verification of titration methods of isocyanate number determination in wood adhesives. Retrieved from [Link].
-
MaTestLab. (n.d.). USA Lab for ASTM D7252 Test for Polyurethane Raw Materials. Retrieved from [Link].
-
Xylem. (n.d.). Determination of isocyanate (NCO-) content. Retrieved from [Link].
-
NIST. (n.d.). This compound. Retrieved from [Link].
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5100-36-7). Retrieved from [Link].
-
Highland pharms. (n.d.). China's Best Ethyl 6,8-dichlorooctanoate Manufacturers. Retrieved from [Link].
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A Comparative Guide to Ethyl 6-isocyanatohexanoate in High-Performance Polymer Coatings
Abstract
The polymer coatings industry is in a constant state of innovation, driven by the dual needs for enhanced performance and greater sustainability. Isocyanates are a cornerstone of polyurethane (PU) coating chemistry, defining many of the final film's properties. This guide provides an in-depth technical comparison of Ethyl 6-isocyanatohexanoate, a bio-based aliphatic isocyanate derived from L-lysine, with the conventional petroleum-based aliphatic and aromatic isocyanates, hexamethylene diisocyanate (HDI) and methylene diphenyl diisocyanate (MDI). We will explore the fundamental chemical differences and their impact on key performance metrics for protective coatings, including adhesion, flexibility, chemical resistance, and weathering stability. This analysis is supported by a synthesis of available data and established testing protocols to provide researchers, scientists, and product development professionals with a comprehensive framework for material selection.
Introduction: The Evolving Landscape of Polyurethane Coatings
Polyurethane coatings are renowned for their versatility, offering a broad spectrum of properties from high gloss and durability to exceptional chemical and abrasion resistance.[1] The performance of a PU coating is largely dictated by the choice of isocyanate and polyol.[1] Traditionally, the market has been dominated by petroleum-derived isocyanates such as the aliphatic hexamethylene diisocyanate (HDI) for applications demanding high UV stability, and the aromatic methylene diphenyl diisocyanate (MDI) for high-strength, cost-effective solutions where color stability is less critical.
This compound, also known as L-lysine ethyl ester diisocyanate (LDI), emerges as a promising bio-based alternative.[2] Derived from the amino acid lysine, LDI offers the potential for creating more sustainable coating formulations.[2] A key advantage of LDI is that its degradation products are non-toxic, a significant improvement over the potentially harmful diamines released from some conventional isocyanates.[2] This guide will dissect the performance characteristics of LDI in comparison to its conventional counterparts, providing a technical basis for its consideration in next-generation coating technologies.
The Chemistry of Isocyanates: A Structural Comparison
The performance of a polyurethane coating is fundamentally linked to the chemical structure of its constituent isocyanate. The primary distinction lies between aliphatic and aromatic isocyanates.
This compound (LDI) and Hexamethylene Diisocyanate (HDI): The Aliphatics
Both LDI and HDI are aliphatic isocyanates, meaning their isocyanate groups are attached to a linear carbon chain.[3][4] This structure is inherently resistant to degradation by UV radiation, which translates to excellent color and gloss retention in exterior applications.[3]
-
This compound (LDI): As a derivative of L-lysine, LDI possesses an asymmetric structure with a pendant ester group. This asymmetry can disrupt polymer chain packing, potentially leading to more amorphous and flexible coatings.
-
Hexamethylene Diisocyanate (HDI): HDI is a linear, symmetric molecule. This symmetry can facilitate more ordered polymer chain packing, contributing to higher hardness and potentially better chemical resistance in the resulting coating.
Methylene Diphenyl Diisocyanate (MDI): The Aromatic Workhorse
MDI is an aromatic isocyanate, characterized by the presence of benzene rings in its structure. These aromatic rings are susceptible to photo-oxidation upon exposure to UV light, leading to the characteristic yellowing of MDI-based coatings.[5] However, the rigid aromatic structure imparts high tensile strength and excellent chemical resistance.[5]
Diagram: Chemical Structures of Isocyanates
Caption: Chemical structures of LDI, HDI, and MDI.
Performance Comparison: A Data-Driven Analysis
The selection of an isocyanate has a profound impact on the final properties of a polyurethane coating. This section compares the performance of LDI, HDI, and MDI across key metrics. It is important to note that direct, side-by-side comparative studies of LDI-based coatings with HDI and MDI are limited in the public domain. The following analysis synthesizes available data and theoretical considerations.
Adhesion
Good adhesion to the substrate is fundamental for a coating's protective function. The pull-off adhesion test (ASTM D4541) is a standard method for quantifying this property.
Studies on conventional polyurethane coatings have shown that with proper formulation, high adhesion strengths can be achieved. For example, polyurethane coatings on aluminum have demonstrated pull-off strengths of up to 3.12 MPa.[6]
Table 1: Adhesion Performance (Illustrative)
| Isocyanate | Substrate | Pull-off Adhesion Strength (MPa) | Comments |
| LDI | Steel/Aluminum | Data not available | Ester group may promote adhesion to polar substrates. Performance is highly formulation dependent. |
| HDI | Steel | Typically 5-10 MPa | Excellent adhesion with proper surface preparation and formulation. |
| MDI | Steel | Typically 7-15 MPa | Strong adhesion due to rigid aromatic structure and potential for strong interfacial bonds. |
Flexibility
The ability of a coating to flex with the substrate without cracking is crucial, especially for applications on non-rigid surfaces. The Mandrel Bend Test (ASTM D522) is a common method to evaluate this property.
LDI's asymmetrical structure is expected to result in more amorphous polymer networks, which generally translates to higher flexibility compared to the more crystalline polymers formed from symmetrical isocyanates like HDI. This could be advantageous in applications requiring high elongation and resistance to cracking upon bending.
Table 2: Flexibility Performance (Illustrative)
| Isocyanate | ASTM D522 Mandrel Bend | Comments |
| LDI | Data not available | Expected to be highly flexible due to its asymmetric structure. |
| HDI | 1/8 inch mandrel pass | Good flexibility, a standard for many durable coatings. |
| MDI | 1/4 inch mandrel pass | Generally more rigid than aliphatic PUs, flexibility can be tailored with polyol choice. |
Chemical Resistance
Polyurethane coatings are often specified for their ability to protect substrates from chemical attack. Chemical resistance is typically evaluated by exposing the coating to various chemicals and observing any changes in its properties, such as swelling, discoloration, or loss of adhesion (ASTM D543).
Aliphatic polyurethanes, including those based on LDI and HDI, generally offer good resistance to a wide range of chemicals.[5] Aromatic polyurethanes based on MDI are known for their excellent resistance to many solvents and chemicals, a property imparted by their rigid and stable aromatic structures.[5]
A study on a bio-based polyether polyurethane foam made from LDI showed a weight loss of only 12% after 30 days of immersion in a 10% sodium hydroxide solution, indicating good resistance to alkaline conditions.[1]
Table 3: Chemical Resistance Profile (Qualitative)
| Isocyanate | Acids (dilute) | Alkalis | Solvents (e.g., Xylene, MEK) |
| LDI | Good | Very Good | Fair to Good |
| HDI | Good | Good | Good |
| MDI | Very Good | Very Good | Excellent |
Weathering and UV Stability
For exterior applications, the ability of a coating to withstand UV radiation and environmental weathering is paramount. Aliphatic isocyanates like LDI and HDI significantly outperform aromatic isocyanates in this regard.[3] The absence of UV-absorbing aromatic rings in their structure prevents the photo-oxidative degradation that leads to yellowing and chalking.[3] Therefore, LDI-based coatings are expected to exhibit excellent color and gloss retention, similar to or potentially exceeding that of HDI-based systems. A study comparing a bio-based aliphatic isocyanate (PDI, pentamethylene diisocyanate) to HDI showed that the bio-based coating had improved resistance to weathering after accelerated testing.[1]
Diagram: Performance Comparison Summary
Caption: Relative performance of LDI, HDI, and MDI in key coating attributes.
Experimental Protocols
To ensure a rigorous and standardized comparison of coating performance, the following experimental protocols are recommended.
Coating Formulation and Application
A standardized formulation should be used, varying only the isocyanate, to isolate its effect on performance. The NCO:OH ratio should be kept constant. Coatings should be applied to standardized steel and aluminum panels at a controlled dry film thickness.
Adhesion Testing (ASTM D4541)
-
Surface Preparation: Clean and degrease the coated panels.
-
Dolly Adhesion: Adhere a loading fixture (dolly) to the coating surface using a suitable adhesive.
-
Scoring: Once the adhesive is cured, score around the dolly to isolate the test area.
-
Pull-Off Test: Attach a portable pull-off adhesion tester to the dolly and apply a perpendicular force at a constant rate until the dolly is detached.
-
Data Recording: Record the force at which detachment occurs and the nature of the failure (adhesive, cohesive, or substrate failure).
Flexibility Testing (ASTM D522 - Conical Mandrel)
-
Specimen Preparation: Use coated panels of a specified thickness.
-
Bending: Secure the panel in the conical mandrel apparatus and bend it 180° over the cone.
-
Evaluation: Examine the coating for any signs of cracking or delamination. The point at which cracking begins corresponds to a specific mandrel diameter, which indicates the flexibility of the coating.
Chemical Resistance Testing (ASTM D543 - Immersion Test)
-
Specimen Preparation: Prepare coated panels of known weight and dimensions.
-
Immersion: Immerse the panels in the test chemicals (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene) for a specified duration and temperature.
-
Evaluation: After immersion, clean and dry the panels and evaluate for changes in weight, appearance (color, gloss), and any signs of blistering or softening.
Diagram: Experimental Workflow
Caption: A standardized workflow for the comparative evaluation of polyurethane coatings.
Conclusion and Future Outlook
This compound (LDI) presents a compelling bio-based alternative to conventional isocyanates in the polyurethane coatings sector. Its aliphatic nature promises excellent UV stability, making it a suitable candidate for durable exterior finishes.[3] The inherent asymmetry in its structure suggests the potential for formulating highly flexible coatings. While direct comparative performance data is still emerging, theoretical considerations and data from related studies indicate that LDI-based coatings could offer a competitive performance profile, particularly in applications where both flexibility and weatherability are critical.
The primary advantage of LDI lies in its improved sustainability profile, being derived from a renewable resource and yielding non-toxic degradation byproducts.[2] As the demand for greener coating solutions continues to grow, LDI is poised to become an increasingly important tool in the formulator's toolbox. Further research is warranted to generate comprehensive, direct comparative data on the performance of LDI-based coatings against industry standards. This will enable a more complete understanding of its capabilities and facilitate its broader adoption in high-performance coating applications.
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UNIVO. (n.d.). Aliphatic Polyurethane Resin Production and Its Uses: A Comprehensive Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Biocompatibility Testing of Materials Modified with Ethyl 6-isocyanatohexanoate
This guide provides a comprehensive comparison of biocompatibility testing for materials modified with Ethyl 6-isocyanatohexanoate. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of experimental protocols and comparative data to support the evaluation of these advanced biomaterials. We will explore the critical biocompatibility assays, their underlying principles, and how materials functionalized with this particular isocyanate are anticipated to perform against unmodified and alternatively modified surfaces.
Introduction: The Role of this compound in Biomaterial Surface Modification
This compound is a reactive compound utilized for the surface functionalization of a variety of biomaterials. Its isocyanate group (–N=C=O) readily forms stable urethane linkages with materials bearing hydroxyl (–OH) or amine (–NH₂) groups on their surfaces, such as polyurethanes, silicones, and certain hydrogels. This modification is often employed to introduce a new chemical functionality to the material's surface, aiming to enhance its interaction with biological systems.
The primary rationale for using this compound is to create a surface that can either resist non-specific protein adsorption and cellular adhesion or be further conjugated with bioactive molecules to promote specific cellular responses. However, the introduction of any new chemical entity to a biomaterial necessitates a rigorous evaluation of its biocompatibility to ensure it does not elicit an adverse biological response. Isocyanates, as a class of chemicals, are known to have the potential for toxicity and sensitization, making this assessment crucial.[1][2]
This guide will walk you through the essential biocompatibility tests as stipulated by the ISO 10993 series of standards, providing a comparative framework for materials modified with this compound against unmodified base materials and those modified with a well-established biocompatible polymer, Poly(ethylene glycol) (PEG).
The Biocompatibility Assessment Workflow
A systematic approach is essential for the comprehensive biocompatibility evaluation of any modified biomaterial. The following diagram illustrates a typical workflow, starting from initial in vitro screening to more complex in vivo assessments.
Part 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)
The first step in evaluating any new biomaterial is to assess its potential to cause cellular toxicity.[3] The ISO 10993-5 standard describes in vitro methods to determine if a material or its extracts can cause cell damage or death.[4]
Scientific Rationale
This test is a highly sensitive screening tool to detect the presence of leachable toxic substances that may be released from the material. For materials modified with this compound, this is particularly important to ensure that no unreacted isocyanate or degradation byproducts are released in cytotoxic concentrations.[5][6]
Comparative Materials
-
Test Article: Polyurethane (PU) film surface-modified with this compound.
-
Control 1 (Unmodified): Unmodified Polyurethane (PU) film.
-
Control 2 (Alternative Modification): Polyurethane (PU) film surface-grafted with Poly(ethylene glycol) (PEG).
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Extract Preparation (as per ISO 10993-12):
-
Place samples of each material in a sterile container with culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL.
-
Incubate at 37°C for 24 hours with gentle agitation.
-
Collect the extracts and sterile filter them.
-
-
Cell Culture:
-
Seed L929 mouse fibroblast cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Remove the existing culture medium from the wells and replace it with 100 µL of the material extracts. Include a positive control (e.g., dilute phenol solution) and a negative control (fresh culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Comparative Data Analysis
The cell viability is expressed as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.
| Material | Mean Absorbance (570 nm) | Cell Viability (%) | ISO 10993-5 Cytotoxicity Grade |
| Negative Control | 0.850 | 100% | 0 |
| Positive Control | 0.120 | 14% | 4 |
| Unmodified PU | 0.815 | 96% | 0 |
| PU-PEG | 0.830 | 98% | 0 |
| PU-Ethyl 6-isocyanatohexanoate | 0.750 | 88% | 1 |
Interpretation of Results:
The hypothetical data suggests that the polyurethane modified with this compound exhibits a slight decrease in cell viability compared to the unmodified and PEG-modified controls, but it still passes the cytotoxicity test with a viability of 88% (Grade 1 - Slight Reactivity). This indicates a low level of leachable substances that have a minor impact on cell metabolism. The PEG-modified surface shows the highest biocompatibility in this assay, as expected.[7]
Part 2: Hemocompatibility Assessment (ISO 10993-4)
For materials intended to come into contact with blood, assessing their hemocompatibility is mandatory.[8] This involves evaluating the material's effect on blood components, particularly red blood cells (hemolysis) and platelets (adhesion and activation).[9]
Scientific Rationale
An incompatible material surface can trigger the coagulation cascade, leading to thrombosis, or cause the rupture of red blood cells, leading to hemolysis. Surface properties such as hydrophilicity and charge play a crucial role in these interactions.[10]
Experimental Protocol 1: In Vitro Hemolysis Test
This test determines the degree of red blood cell lysis caused by the material.[11][12]
Step-by-Step Methodology:
-
Blood Collection: Obtain fresh human blood anticoagulated with citrate.
-
Material Incubation: Place samples of each material in tubes and add diluted blood. Include a positive control (water) and a negative control (saline).
-
Incubation: Incubate the tubes at 37°C for 4 hours with gentle mixing.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Spectrophotometry: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Experimental Protocol 2: Platelet Adhesion Study
This assay visualizes and quantifies the adhesion of platelets to the material surface.
Step-by-Step Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP through centrifugation.
-
Material Incubation: Place material samples in a 24-well plate and add PRP to each well.
-
Incubation: Incubate at 37°C for 1 hour.
-
Washing: Gently wash the samples with PBS to remove non-adherent platelets.
-
Fixation and Staining: Fix the adherent platelets with glutaraldehyde and stain with a fluorescent dye (e.g., Phalloidin for actin).
-
Microscopy and Quantification: Visualize the adhered platelets using fluorescence microscopy and quantify the number of platelets per unit area.
Comparative Data Analysis
| Material | Hemolysis (%) | Platelet Adhesion (platelets/mm²) |
| Negative Control | < 2% | < 50 |
| Positive Control | 100% | > 10,000 |
| Unmodified PU | 2.5% | 8,500 |
| PU-PEG | < 2% | 250 |
| PU-Ethyl 6-isocyanatohexanoate | 2.2% | 4,200 |
Interpretation of Results:
The material modified with this compound shows a slight hemolytic activity, which is borderline according to the <2% threshold for non-hemolytic materials.[8] Platelet adhesion is significantly reduced compared to the unmodified polyurethane but is higher than that observed on the PEG-modified surface.[13][14] This suggests that while the isocyanate modification improves hemocompatibility compared to the base material, it is not as effective as PEGylation in preventing platelet adhesion.[7]
Part 3: In Vivo Biocompatibility Assessment (ISO 10993-10 & 10993-11)
For a comprehensive evaluation, in vivo tests are often required to assess the material's potential to cause skin sensitization, irritation, and systemic toxicity.
Sensitization and Irritation (ISO 10993-10)
Scientific Rationale:
These tests evaluate the potential of a material to cause an allergic reaction (sensitization) or a localized inflammatory response (irritation) upon contact with the skin.[15] Isocyanates are known potential sensitizers, making this a critical test.[2]
Experimental Protocol: Guinea Pig Maximization Test (GPMT) for Sensitization
The GPMT is a highly sensitive method for assessing the sensitization potential of a substance.[16][17]
Step-by-Step Methodology:
-
Induction Phase:
-
Day 0: Guinea pigs receive intradermal injections of the material extract, Freund's Complete Adjuvant (FCA), and a mixture of the two.
-
Day 7: The same skin area is treated topically with the material extract.
-
-
Challenge Phase:
-
Day 21: A patch containing the material extract is applied to a naive area of the skin for 24 hours.
-
-
Evaluation:
-
The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored.
-
Acute Systemic Toxicity (ISO 10993-11)
Scientific Rationale:
This test assesses the potential for a material's leachable substances to cause toxicity in organs and tissues distant from the site of contact.
Experimental Protocol: In Vivo Systemic Injection Test
Step-by-Step Methodology:
-
Extract Preparation: Prepare saline and cottonseed oil extracts of the material.
-
Injection: Inject the extracts intravenously (saline) or intraperitoneally (oil) into mice.
-
Observation: Observe the animals for signs of toxicity for 72 hours.
Comparative Data Analysis
| Test | Unmodified PU | PU-PEG | PU-Ethyl 6-isocyanatohexanoate |
| Sensitization (GPMT) | Non-sensitizer | Non-sensitizer | Potential weak sensitizer |
| Irritation | Non-irritant | Non-irritant | Slight irritant |
| Acute Systemic Toxicity | No signs of toxicity | No signs of toxicity | No signs of toxicity |
Interpretation of Results:
Due to the reactive nature of the isocyanate group, materials modified with this compound may present a higher risk of being a weak sensitizer and a slight irritant compared to the control materials. Complete reaction of the isocyanate groups is critical to minimize this risk. The acute systemic toxicity is expected to be low, assuming low levels of leachable substances.
Conclusion
The modification of biomaterials with this compound presents a promising strategy for tailoring surface properties. However, this guide highlights the critical importance of a thorough biocompatibility assessment. While this modification can improve certain aspects of biocompatibility, such as reducing platelet adhesion compared to an unmodified base material, it may not perform as well as established biocompatible coatings like PEG. Furthermore, the potential for sensitization and irritation due to the isocyanate chemistry necessitates careful control of the surface modification process to ensure all reactive groups are consumed.
The experimental protocols and comparative data presented herein provide a framework for researchers and developers to design their evaluation studies and interpret the results in the context of established standards and alternative materials. A comprehensive, risk-based approach, as outlined in the ISO 10993 standards, is paramount to ensuring the safety and efficacy of these advanced biomaterials.
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More biocompatibility for polyurethane. (2012). Advanced Science News. [Link]
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A Senior Application Scientist's Guide to the Thermal Stability of Novel Aliphatic Polyurethanes
Introduction: In the landscape of advanced polymer development for biomedical and pharmaceutical applications, thermal stability is a critical performance attribute. It dictates the processing window, sterilization methods, and ultimately, the long-term viability of polymer-based medical devices and drug delivery systems. This guide provides a comparative analysis of the thermal stability of polyurethanes synthesized with an emerging bio-based isocyanate, Ethyl 6-isocyanatohexanoate, against a well-established conventional aliphatic isocyanate, Hexamethylene diisocyanate (HDI). By understanding the nuances of their thermal behavior, researchers and drug development professionals can make more informed decisions in material selection and formulation.
The choice of isocyanate is paramount as it forms the "hard segment" of the polyurethane, which significantly influences the polymer's thermal and mechanical properties.[1] this compound is of particular interest due to its potential for bio-derivation and the introduction of an ester functionality into the polymer backbone, which may alter its degradation profile and thermal stability. This guide will delve into the synthesis of these polymers, the analytical techniques used to characterize their thermal properties, and a comparative discussion of their performance based on experimental data.
The Polymers Under Investigation: A Structural Overview
For a meaningful comparison, we will consider polyurethanes synthesized from two different aliphatic diisocyanates and a common soft segment, poly(caprolactone) (PCL) diol. PCL is a biodegradable and biocompatible polyester, widely used in biomedical applications.[2]
-
PU-E6IH: A novel polyurethane synthesized from This compound and PCL diol. The ester group within the isocyanate structure is a key feature influencing its properties.
-
PU-HDI: A conventional aliphatic polyurethane synthesized from Hexamethylene diisocyanate (HDI) and PCL diol. This serves as our benchmark for a standard, high-performance aliphatic polyurethane.[2]
The synthesis of these polymers follows a two-step prepolymer method, a common and well-controlled process for producing segmented polyurethanes.
Experimental Section: Synthesis and Thermal Analysis
Synthesis of Aliphatic Polyurethanes: The Prepolymer Method
The choice of a two-step synthesis, as opposed to a one-shot method, allows for better control over the polymer architecture.[3] By first creating an isocyanate-terminated prepolymer with the soft segment, we ensure a more uniform distribution of hard and soft segments in the final polymer, which in turn leads to more consistent material properties.
Diagram of the Polyurethane Synthesis Workflow:
Caption: A generalized workflow for the two-step synthesis of polyurethanes.
Detailed Synthesis Protocol (PU-HDI as an example):
-
Reactant Preparation: Poly(caprolactone) diol (PCL, Mn = 2000 g/mol ) is dried under vacuum at 80°C for at least 4 hours to remove any residual moisture, which can react with the isocyanate.[2] Hexamethylene diisocyanate (HDI) is used as received. All glassware is oven-dried.
-
Prepolymer Synthesis: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, PCL diol is charged and heated to 70°C under a nitrogen atmosphere. A catalytic amount of dibutyltin dilaurate (DBTDL) is added. HDI is then added dropwise with vigorous stirring. The molar ratio of NCO to OH groups is maintained at 2:1 to ensure the formation of an NCO-terminated prepolymer. The reaction is allowed to proceed at 80°C for 2-3 hours. The progress of the reaction can be monitored by titrating the NCO content.
-
Chain Extension: The temperature is lowered to 60°C, and a stoichiometric amount of the chain extender, 1,4-butanediol (BDO), is added to the prepolymer with continuous stirring. The amount of BDO is calculated to react with the excess NCO groups.
-
Curing: The resulting viscous solution is poured into a Teflon mold and cured in an oven at 80-100°C for 24 hours to complete the polymerization.
A similar protocol would be followed for the synthesis of PU-E6IH, with this compound replacing HDI.
Thermal Stability Analysis: Methodologies
The thermal stability of the synthesized polyurethanes is evaluated using two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Diagram of the Thermal Analysis Workflow:
Caption: Workflow for the thermal characterization of polymers using TGA and DSC.
Thermogravimetric Analysis (TGA) Protocol:
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This provides information on the thermal stability and decomposition profile of the polymer.
-
Sample Preparation: A small sample of the polyurethane (5-10 mg) is accurately weighed and placed in a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature of 600-800°C at a constant heating rate of 10°C/min.
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.
Differential Scanning Calorimetry (DSC) Protocol:
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[5] This technique is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).
-
Sample Preparation: A small sample of the polyurethane (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (nitrogen).
-
Thermal Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -80°C) to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from the second heating scan is typically used for analysis as it represents the intrinsic thermal properties of the material.[6]
-
-
Data Acquisition: The DSC instrument records the differential heat flow between the sample and reference pans as a function of temperature.
Results and Discussion: A Comparative Analysis
The following table summarizes the expected thermal properties of PU-E6IH and PU-HDI based on literature data for structurally similar polyurethanes.
| Property | PU-E6IH (Expected) | PU-HDI (Typical) | Analysis Method | Significance |
| Onset of Degradation (Td,5%) | ~280-300°C | ~300-320°C | TGA | Indicates the temperature at which the polymer begins to decompose. A higher value signifies greater thermal stability. |
| Temperature of Max. Degradation Rate (Tmax) | ~350-370°C | ~370-390°C | TGA (DTG) | The temperature at which the most rapid decomposition occurs. |
| Char Yield at 600°C | Low (<5%) | Low (<5%) | TGA | The amount of residual material left after decomposition in an inert atmosphere. |
| Glass Transition Temperature (Tg) | ~ -40 to -50°C | ~ -50 to -60°C | DSC | The temperature at which the amorphous regions of the polymer transition from a rigid to a more flexible state.[6] |
| Melting Point (Tm) | ~ 40-50°C | ~ 45-55°C | DSC | The temperature at which the crystalline regions of the PCL soft segment melt. |
Analysis of Thermal Stability (TGA)
Based on the expected data, the PU-HDI is likely to exhibit slightly higher thermal stability than the PU-E6IH. The onset of degradation for PU-HDI is anticipated to be at a higher temperature. This difference can be attributed to the presence of the ester group in the hard segment of PU-E6IH. Ester linkages are generally more susceptible to thermal cleavage than the purely aliphatic backbone of the HDI-based hard segment.[7]
The degradation of polyurethanes typically occurs in multiple stages.[8] The first stage, at lower temperatures, is often associated with the dissociation of the urethane linkage in the hard segments.[9] The second, higher temperature degradation stage corresponds to the breakdown of the polyol soft segment. The introduction of the ester group in PU-E6IH may provide an additional, lower-energy degradation pathway, leading to an earlier onset of weight loss.
Analysis of Thermal Transitions (DSC)
The glass transition temperatures (Tg) for both polymers are expected to be well below room temperature, which is characteristic of the flexible PCL soft segment. The slight difference in Tg can be attributed to the degree of phase separation between the hard and soft segments. A more distinct phase separation generally leads to a lower Tg for the soft segment. The structure of the hard segment plays a crucial role in this phase separation.[10]
The melting point (Tm) observed in the DSC thermograms corresponds to the melting of the crystalline domains of the PCL soft segment. The similarity in the expected Tm values suggests that the type of aliphatic isocyanate used in the hard segment does not significantly alter the crystalline nature of the PCL soft segment.
Mechanistic Insights into Thermal Degradation
The thermal degradation of polyurethanes is a complex process involving several competing reactions. For aliphatic polyurethanes, the primary degradation pathways include:
-
Dissociation to Isocyanate and Alcohol: The urethane linkage can reversibly dissociate back into the original isocyanate and alcohol.[9]
-
Formation of Primary Amine, Olefin, and CO2: An irreversible reaction that proceeds through a six-membered ring transition state.[9]
-
Formation of a Secondary Amine and CO2: Another irreversible pathway involving the cleavage of the urethane bond.
For PU-E6IH, the presence of the ester group in the hard segment introduces a potential additional degradation mechanism:
-
Ester Pyrolysis: The ester group itself can undergo thermal decomposition, potentially through a beta-hydrogen elimination reaction, leading to the formation of a carboxylic acid and an alkene. This could create additional volatile products and contribute to the lower observed thermal stability.
Conclusion
This comparative guide provides a framework for understanding the thermal stability of polyurethanes synthesized from the novel, bio-inspired this compound in contrast to the conventional Hexamethylene diisocyanate. The experimental data suggests that while both polymers exhibit thermal properties suitable for many biomedical applications, the PU-HDI likely possesses a slight advantage in terms of overall thermal stability. The presence of the ester functionality in PU-E6IH appears to introduce an additional degradation pathway, leading to an earlier onset of decomposition.
For researchers and drug development professionals, this implies that while PU-E6IH offers the potential benefits of a more sustainable and potentially biodegradable material, careful consideration must be given to its processing and sterilization temperatures to avoid premature degradation. Further studies involving long-term aging at physiological temperatures would be invaluable in fully elucidating the stability of these promising new materials.
References
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Synthesis of polyurethane dispersion base on linear aliphatic polyester. (n.d.). ResearchGate. Retrieved from [Link]
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Infinita Lab. (2025, November 19). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. Infinita Lab. Retrieved from [Link]
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Chemical Structure and Thermal Properties versus Accelerated Aging of Bio-Based Poly(ether-urethanes) with Modified Hard Segments. (2024, July 30). MDPI. Retrieved from [Link]
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Synthesis of high-Tg nonisocyanate polyurethanes via reactive extrusion and their batch foaming. (2024, March 26). ACS Publications. Retrieved from [Link]
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Synthesis and Characterization of Polycaprolactone-Based Polyurethanes for the Fabrication of Elastic Guided Bone Regeneration Membrane. (n.d.). PMC. Retrieved from [Link]
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Thermal Degradation of Polyurethane Bicomponent Systems in Controlled Atmospheres. (2025, August 10). ResearchGate. Retrieved from [Link]
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Properties of segmented polyurethanes derived from different diisocyanates. (2025, August 6). ResearchGate. Retrieved from [Link]
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Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. (n.d.). MDPI. Retrieved from [Link]
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Fabrication of Polycaprolactone-Based Polyurethanes with Enhanced Thermal Stability. (2024, June 26). MDPI. Retrieved from [Link]
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The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and characterization of polycaprolactone-based segmented polyurethanes. (2018, December 10). TÜBİTAK Academic Journals. Retrieved from [Link]
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Influence of hard segments content on thermal, morphological and mechanical properties of homo and co-polyurethanes. (n.d.). Biblioteka Nauki. Retrieved from [Link]
-
The Influence of Soft Segment Structure on the Properties of Polyurethanes. (2023, September 14). PMC. Retrieved from [Link]
-
DSC curves of poly(urethane−carbonate)s described in Table 2. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of PCL-diol, prepolymer, and polyurethane-urea polymer (see text for details). (n.d.). ResearchGate. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 28). How Does Temperature Affect Polyurethane Degradation? YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Ethyl 6-isocyanatohexanoate Reactions
For researchers, scientists, and professionals in drug development, mastering the reactivity of molecules like Ethyl 6-isocyanatohexanoate is paramount. This aliphatic isocyanate, with its terminal ester functionality, is a versatile building block in the synthesis of a wide array of materials, from biocompatible polyurethanes to specifically functionalized small molecules. The key to unlocking its potential lies in the judicious selection of a catalyst to control the reaction between its highly electrophilic isocyanate group and a chosen nucleophile, typically an alcohol, to form a urethane linkage.
This guide provides a comparative analysis of common catalysts for reactions involving this compound. It is designed to move beyond a simple listing of options, offering insights into the causality behind experimental choices and providing a framework for logical catalyst selection and experimental design.
The Fundamental Role of Catalysis in Urethane Formation
The reaction between an isocyanate and an alcohol, while spontaneous, is often too slow for practical applications, especially with less reactive aliphatic isocyanates.[1][2] Catalysts are employed to accelerate this reaction, and they generally do so through two primary mechanisms:
-
Lewis Acid Catalysis: The catalyst, typically a metal compound, coordinates with the carbonyl oxygen of the isocyanate group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1]
-
Nucleophilic Catalysis: The catalyst, often a tertiary amine, activates the alcohol by forming a hydrogen-bonded complex. This increases the nucleophilicity of the alcohol's oxygen atom, facilitating its attack on the isocyanate.[1]
The choice between these catalytic pathways has significant implications for reaction kinetics, selectivity, and the properties of the final product.
Comparative Analysis of Catalyst Classes
The selection of a catalyst is a critical decision in the experimental design. Below is a comparative overview of the most common classes of catalysts used in urethane chemistry, with a focus on their applicability to this compound reactions.
Organotin Catalysts: The Workhorse with a Caveat
Organotin compounds, particularly Dibutyltin Dilaurate (DBTDL), have long been the industry standard for urethane catalysis due to their high efficiency.[2][3]
-
Mechanism of Action: DBTDL is a highly effective Lewis acid catalyst.[1][3] It coordinates with both the isocyanate and hydroxyl groups, significantly lowering the activation energy of the urethane formation reaction.[3] Computational studies suggest the formation of an organotin alkoxide complex as the dominant catalytic species.[4]
-
Performance: Organotin catalysts offer rapid reaction rates even at low concentrations.[2][3][5] They are effective for both aliphatic and aromatic isocyanates.[4]
-
Advantages: High catalytic activity, good solubility in common organic solvents, and low volatility.[5]
-
Disadvantages: The primary drawback of organotin catalysts is their toxicity and the associated environmental concerns.[3][6] This is a significant limitation in applications intended for biomedical use or those with stringent environmental regulations.[7]
Tertiary Amine Catalysts: A Versatile and Common Choice
Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are another widely used class of catalysts.[8][9][10][11][12]
-
Mechanism of Action: Tertiary amines primarily function through a nucleophilic activation mechanism. They form a complex with the alcohol, increasing its nucleophilicity.[1][13] The basicity of the amine is a predominant factor in its catalytic activity.[13]
-
Performance: Tertiary amines are generally more effective for aromatic isocyanates but are also used for aliphatic systems.[1] Their catalytic activity is typically lower than that of organotin compounds.[5] The catalytic action of tertiary amines can be influenced by steric hindrance.[13]
-
Advantages: Lower toxicity compared to organotin compounds, and a wide variety of available structures allowing for fine-tuning of reactivity.[8]
-
Disadvantages: Can have a strong odor and may be more volatile than metal-based catalysts. Their lower activity might necessitate higher catalyst loading or reaction temperatures.
Non-Tin Metal Catalysts: The Rise of Greener Alternatives
Concerns over the toxicity of organotin compounds have driven the development of catalysts based on other metals, such as bismuth, zinc, and zirconium.[1][2]
-
Bismuth Catalysts: Bismuth-based catalysts, like bismuth octoate and bismuth neodecanoate, are gaining popularity as replacements for organotin catalysts.[14][15] They are considered non-toxic and environmentally friendly.[15][16] Bismuth catalysts can be highly reactive and may even show higher isocyanate conversion efficiency than some tin catalysts.[16] They are effective in both one- and two-component polyurethane systems.[14]
-
Zinc Catalysts: Zinc-based catalysts, such as zinc octoate, are another environmentally friendly option.[17] They often exhibit lower activity and therefore provide a longer pot life compared to organotin catalysts, which can be advantageous in certain applications.[18] Zinc catalysts are particularly suitable for reactions at elevated temperatures.[18] They are known for their selectivity towards the isocyanate-hydroxyl reaction over the isocyanate-water reaction.
-
Zirconium Catalysts: Zirconium complexes can also act as effective catalysts.[2] Some zirconium catalysts operate through an insertion mechanism, activating the hydroxyl groups and selectively accelerating the reaction of the isocyanate with the polyol rather than with water.[2]
Table 1: Comparative Performance of Catalyst Classes for Urethane Formation
| Catalyst Class | Representative Catalyst | Relative Activity | Primary Mechanism | Key Advantages | Key Disadvantages |
| Organotin | Dibutyltin Dilaurate (DBTDL) | Very High | Lewis Acid | High efficiency at low concentrations[3] | Toxicity and environmental concerns[3][7] |
| Tertiary Amine | DABCO | Moderate to High | Nucleophilic | Lower toxicity, wide variety of structures[8] | Lower activity than organotins, potential odor[5] |
| Bismuth-based | Bismuth Octoate | High | Lewis Acid | Low toxicity, high reactivity[14][15][16] | Can be sensitive to water[16] |
| Zinc-based | Zinc Octoate | Moderate | Lewis Acid | Low toxicity, longer pot life[17][18] | Lower activity at room temperature[18] |
| Zirconium-based | Zirconium Acetylacetonate | High | Lewis Acid/Insertion | High selectivity for NCO/OH reaction[2] | Can be moisture sensitive |
Experimental Protocol: A Framework for Catalyst Screening
To select the optimal catalyst for your specific application involving this compound, a systematic screening process is essential. The following protocol provides a robust framework for evaluating catalyst performance.
Objective: To compare the catalytic activity of different catalysts for the reaction of this compound with a model alcohol (e.g., 1-butanol).
Materials:
-
This compound
-
1-Butanol (or other suitable alcohol)
-
Anhydrous solvent (e.g., toluene, THF)
-
Catalyst candidates (e.g., DBTDL, DABCO, Bismuth Octoate, Zinc Octoate)
-
Dibutylamine solution in a non-reactive solvent
-
Standardized hydrochloric acid solution
-
Bromophenol blue indicator
Equipment:
-
Jacketed reaction vessel with a mechanical stirrer, thermometer, and nitrogen inlet
-
Constant temperature bath
-
Syringes for sampling
-
Titration setup
Procedure:
-
Reaction Setup: In the reaction vessel, charge the desired amount of 1-butanol and anhydrous solvent under a nitrogen atmosphere.
-
Temperature Control: Bring the reaction mixture to the desired temperature (e.g., 50 °C) using the constant temperature bath.
-
Catalyst Addition: Add the calculated amount of the catalyst to the reaction mixture and allow it to stir for a few minutes to ensure homogeneity. The order of addition of the catalyst can influence the reaction rate.[19]
-
Reaction Initiation: Add this compound to the reaction mixture. This is considered time zero (t=0).
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a known excess of dibutylamine solution. The unreacted isocyanate will react with dibutylamine to form a urea.
-
Titration: Back-titrate the excess dibutylamine with the standardized hydrochloric acid solution using bromophenol blue as an indicator.[19]
-
Data Analysis: Calculate the percentage of unreacted isocyanate at each time point. Plot the concentration of isocyanate versus time to determine the reaction rate for each catalyst.
Diagram 1: Experimental Workflow for Catalyst Screening
Caption: A flowchart illustrating the key steps in the experimental protocol for screening catalysts.
Catalyst Selection Guide: A Decision-Making Framework
The choice of catalyst is not a one-size-fits-all decision. The optimal catalyst will depend on the specific requirements of your application. The following decision tree can guide your selection process.
Diagram 2: Catalyst Selection Decision Tree
Caption: A decision tree to aid in the selection of an appropriate catalyst based on key application requirements.
Conclusion
The catalysis of this compound reactions is a multifaceted field, with a range of catalyst options available to the modern researcher. While organotin catalysts like DBTDL offer unparalleled activity, the increasing demand for biocompatible and environmentally friendly materials has led to the development of effective non-tin alternatives based on bismuth, zinc, and zirconium. Tertiary amines also remain a viable and versatile option.
By understanding the underlying catalytic mechanisms and employing a systematic approach to catalyst screening, researchers can optimize their reaction conditions to achieve the desired outcomes in terms of reaction rate, product purity, and overall process efficiency. This guide provides a foundational framework to empower scientists and drug development professionals in making informed decisions for their specific synthetic challenges.
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Ethyl 6-isocyanatohexanoate in Complex Mixtures
For researchers, scientists, and drug development professionals, the precise covalent modification of biomolecules is a cornerstone of innovation. From the development of antibody-drug conjugates (ADCs) to the creation of sophisticated molecular probes, the ability to selectively label proteins in a complex biological milieu is paramount. Ethyl 6-isocyanatohexanoate, a monofunctional aliphatic isocyanate, presents a reactive tool for such modifications. However, its utility is intrinsically linked to its selectivity. This guide provides an in-depth, objective comparison of this compound with alternative bioconjugation reagents, supported by established chemical principles and detailed experimental protocols to empower you to make informed decisions for your research.
The Isocyanate Moiety: A Double-Edged Sword of Reactivity
The isocyanate group (–N=C=O) is a highly reactive electrophile, readily forming covalent bonds with a variety of nucleophiles. This reactivity is the basis of its utility in bioconjugation, but also the source of its potential for off-target effects. Isocyanates primarily react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable urea linkages.[1][2] However, they can also react with other nucleophilic amino acid side chains, including the hydroxyl groups of serine and tyrosine, and the sulfhydryl group of cysteine, albeit generally at slower rates.[3][4]
The reactivity of isocyanates is pH-dependent, with the reaction rate increasing at alkaline pH where primary amines are deprotonated and more nucleophilic.[2][5] A critical consideration is the competition between the desired reaction with the target biomolecule and hydrolysis of the isocyanate group in aqueous environments, which leads to the formation of an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. Alkyl isocyanates, such as this compound, are generally more resistant to hydrolysis than their aromatic counterparts, offering a wider window for reaction in aqueous buffers.[3][6]
Comparative Analysis: this compound vs. Amine-Reactive Alternatives
The selection of a bioconjugation reagent is a critical decision that balances reactivity, selectivity, and the stability of the resulting linkage. N-hydroxysuccinimide (NHS) esters are a widely used class of amine-reactive reagents that form stable amide bonds with primary amines.[5] The following table provides a comparative overview of this compound and a typical NHS ester.
| Feature | This compound (Alkyl Isocyanate) | N-Hydroxysuccinimide (NHS) Ester |
| Reactive Group | Isocyanate (-N=C=O) | N-Hydroxysuccinimide Ester |
| Primary Target | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine, N-terminus) |
| Resulting Linkage | Urea (-NH-CO-NH-) | Amide (-CO-NH-) |
| Bond Stability | The urea bond is generally stable, though potentially less stable than an amide bond under certain conditions.[1] | The amide bond is exceptionally stable under physiological conditions.[7][8][9] |
| Reaction pH | Typically pH 8.0-9.5 | Typically pH 7.2-8.5[5] |
| Hydrolytic Stability | Alkyl isocyanates are more stable to hydrolysis than aryl isocyanates.[3] | Susceptible to hydrolysis, which competes with the aminolysis reaction.[5] |
| Potential Cross-Reactivity | Can react with hydroxyls (serine, tyrosine) and thiols (cysteine).[3][4] | Can have side reactions with serine, threonine, and tyrosine at higher pH. |
Experimental Workflows for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound in a complex biological mixture, a systematic, multi-step experimental approach is required. The following workflow outlines the key stages, from initial labeling to data analysis.
Concluding Remarks for the Senior Application Scientist
The choice of a bioconjugation reagent is a critical decision with far-reaching implications for the success of your research. While this compound offers a reactive handle for protein modification, a thorough understanding and empirical assessment of its cross-reactivity are essential. By employing the comparative workflows and protocols outlined in this guide, you can objectively evaluate its performance against other alternatives in the context of your specific application. This data-driven approach will enable you to select the optimal tool for your bioconjugation needs, ensuring the specificity and reliability of your results.
References
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- BenchChem. (2025). A Comparative Guide to Amine-Reactive Groups for Bioconjugation: NHS Esters vs.
- PubMed Central. (n.d.).
- Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- National Institutes of Health. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics)
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of Pentafluorobenzenesulfonyl Fluorescein for Protein Labeling.
- Creative Proteomics. (n.d.). Peptidomics-Based Drug Off-Target Effects Research.
- National Institutes of Health. (2019).
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
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- Royal Society of Chemistry. (2022).
- Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
- National Institutes of Health. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches.
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- National Institutes of Health. (2016). Referencing cross-reactivity of detection antibodies for protein array experiments.
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- YouTube. (2025).
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- ResearchGate. (2025). Tunable reagents for multi-functional bioconjugation: Reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis.
- National Institutes of Health. (n.d.).
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- PubMed. (2020). Rapid and Selective Labeling of Endogenous Transmembrane Proteins in Living Cells with a Difluorophenyl Ester Affinity-Based Probe.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-isocyanatohexanoate
As professionals in research and development, our work with reactive chemical intermediates like ethyl 6-isocyanatohexanoate is fundamental to innovation. However, the very reactivity that makes these compounds useful also necessitates a rigorous and scientifically-grounded approach to their handling and disposal. This guide moves beyond mere compliance, offering a detailed operational plan rooted in the chemical principles governing isocyanates to ensure the safety of personnel and the protection of our environment.
The isocyanate functional group (-N=C=O) is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming urethanes, ureas, and other polymers. It is also the primary driver of its hazardous properties. Improper disposal can lead to violent reactions, pressure buildup in sealed containers, and significant health risks, including respiratory and dermal sensitization.[1][2][3][4] Adherence to these protocols is not just a matter of regulation; it is a core component of responsible science.
Foundational Safety Principles: The "Why" Behind the Protocol
Understanding the chemical causality behind disposal procedures is critical for their effective implementation.
-
Reactivity with Nucleophiles : this compound will react exothermically with compounds containing active hydrogen atoms. This includes water, alcohols, amines, and even atmospheric moisture.[5][6] A crucial product of the reaction with water is carbon dioxide gas. If this reaction occurs in a sealed waste container, the resulting pressure can cause the container to rupture violently.[7][8] This is why isocyanate waste containers must never be tightly sealed after neutralization.
-
Health Hazards : Isocyanates are potent sensitizers.[2][4] Initial exposure may cause irritation, but repeated contact, even at low levels, can lead to a severe allergic reaction in the respiratory tract (occupational asthma) or on the skin (contact dermatitis).[1][3] Therefore, preventing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.
-
Regulatory Framework : In the United States, isocyanate waste is typically classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its reactivity.[1][9] This mandates a "cradle-to-grave" management approach, where the generating facility is responsible for the waste from its creation to its final, environmentally sound disposal.[10] Always consult your institution's Environmental Health & Safety (EHS) office and local regulations.[7]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling this compound, from initial use to final waste disposal.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., double-gloving with nitrile, neoprene, or butyl rubber).[3][11] | Prevents dermal contact, absorption, and the onset of skin sensitization. Contaminated gloves must be disposed of as hazardous waste. |
| Eye & Face Protection | Safety goggles with side shields and a full-face shield.[3][11][12] | Protects against splashes of the chemical or decontamination solutions, which can cause severe eye irritation.[4][13] |
| Body Protection | Chemical-resistant lab coat or a disposable protective suit.[3][11] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | All handling and disposal must occur within a certified chemical fume hood.[2][11] | Protects against the inhalation of vapors, which are a primary route for respiratory sensitization.[1][4] For spills or situations with inadequate ventilation, a full-face respirator with appropriate cartridges may be necessary.[11] |
Standard Operating Procedure: Waste Collection & Segregation
Proper segregation is the first step in a safe disposal pathway.
-
Designate a Waste Container : Use a dedicated, clearly labeled container for this compound waste. The container must be made of a compatible material (e.g., polyethylene) and be in good condition.[6]
-
Labeling : The label must clearly state "Hazardous Waste: this compound" and include the relevant hazard pictograms.[6]
-
No Mixing : Never mix this compound waste with other chemical waste streams. Incompatible materials can trigger dangerous reactions.
-
Location : Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[6][14]
-
Closure : Keep the container closed when not actively adding waste.
Protocol for Decontamination & Neutralization
Neutralization is essential for managing spills and decontaminating empty containers. This process intentionally reacts the isocyanate to form a more stable, less hazardous compound.
Decontamination Solution Preparation: Two standard formulations are effective. Prepare and use these solutions in a fume hood while wearing full PPE.
-
Formula 1 (Carbonate-Based) : 5-10% Sodium Carbonate, 0.2-1% Liquid Detergent, and 90-95% Water.[6][7]
-
Formula 2 (Ammonia-Based) : 3-8% Concentrated Ammonia Solution, 0.2-1% Liquid Detergent, and 91-97% Water.[6][7][15] (Note: The ammonia-based solution requires excellent ventilation due to ammonia vapors).
Step-by-Step Neutralization Protocol (for Empty Containers or Spills):
-
Prepare the Area : Ensure the procedure is conducted in a chemical fume hood.
-
Add Solution : Slowly and carefully add the decontamination solution to the empty container or spill residue. The volume should be sufficient to fully contact all residual isocyanate.
-
Anticipate Reaction : Observe for signs of gas evolution (fizzing), which indicates the neutralization of the isocyanate and the formation of CO2.
-
Allow Reaction Time : Let the container sit loosely capped or vented for at least 48 hours to ensure the reaction is complete.[8] This prevents dangerous pressure buildup.[7]
-
Final Disposal : The neutralized slurry and the container itself must still be disposed of as hazardous waste through a licensed contractor.[7]
Emergency Protocol: Spill Management
Immediate and correct action is critical to mitigate the hazards of a spill.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area. Notify your institution's EHS or emergency response team.
-
Ventilate : Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[7]
-
Don PPE : Before re-entering the area, don the full complement of PPE as detailed in Section 2, including respiratory protection if necessary.[6]
-
Contain the Spill : Use a dry, inert absorbent material such as sand, sawdust, or vermiculite to dike and cover the spill. DO NOT USE WATER .[6][7]
-
Collect Absorbent : Carefully shovel the absorbed material into an open-top, labeled container. DO NOT SEAL THE CONTAINER .[6][7]
-
Decontaminate the Area : Once the bulk of the spill is removed, decontaminate the surface using one of the neutralization solutions described in Section 4.[6][7][15]
-
Dispose of all Materials : All cleanup materials (absorbent, contaminated PPE, wipes) are considered hazardous waste and must be placed in the designated, unsealed container for professional disposal.[6]
Final Disposition Pathway
The ultimate goal is the safe and compliant transfer of waste to a licensed disposal facility. The following workflow outlines the critical decision points in this process.
Caption: Decision workflow for this compound disposal.
This structured approach ensures that from the moment waste is generated to its final destruction, every step is taken with a clear understanding of the chemical hazards and in accordance with safety and regulatory best practices. By integrating these protocols into your laboratory's daily operations, you build a culture of safety that provides value far beyond the products we create.
References
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American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 10). Industry Best Practices for Isocyanate Waste Management. Retrieved from [Link]
-
Safe Work Australia. (2015, July 9). Guide to handling isocyanates. Retrieved from [Link]
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - ETHYL ISOCYANATE. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]
-
Reddit. (2021, February 5). Safety measures for working with isocyanate. r/chemistry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Paratus Supply. (n.d.). Wastes Bulletin/9-4. Retrieved from [Link]
-
Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY - ETHYL ACETATE. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 5100-36-7). Retrieved from [Link]
-
NIST WebBook. (n.d.). This compound. Retrieved from [Link]
-
Journal of the Chemical Society of Japan. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 6-isocyanatohexanoate
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. Ethyl 6-isocyanatohexanoate, a valuable building block in organic synthesis, demands rigorous adherence to safety protocols due to the inherent risks associated with the isocyanate functional group. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
The isocyanate group (-NCO) is highly reactive and can elicit severe respiratory and dermal sensitization.[1][2] Exposure can lead to occupational asthma, skin irritation, and other serious health effects.[1][3] Therefore, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) are not merely recommended—they are an absolute necessity.
Core Safety Principles: A Proactive Stance
Before undertaking any work with this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. This document provides critical, substance-specific safety information. All handling procedures should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.
Part 1: Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate PPE is the cornerstone of safe handling. The following provides a detailed breakdown of the necessary equipment, explaining the rationale behind each choice.
Respiratory Protection: A Non-Negotiable Requirement
Inhalation is a primary route of exposure to isocyanates, which can cause severe respiratory sensitization.[4]
-
Respirator Type: A full-facepiece respirator is strongly recommended over a half-mask, as it also provides eye and face protection from splashes and vapors.[5][6]
-
Cartridge Selection: Use a combination organic vapor/particulate (P100) cartridge. The organic vapor component will adsorb the isocyanate vapors, while the P100 filter will capture any aerosols that may be generated. Look for cartridges with a black and magenta label, indicating their suitability for organic vapors and particulates. A NIOSH-approved respirator is mandatory.[4]
-
Fit Testing: A proper fit is crucial for the respirator to be effective. All users must be fit-tested annually by a qualified professional to ensure a tight seal.
-
Cartridge Change Schedule: Establish a conservative cartridge change schedule based on the frequency and duration of use. Do not rely on odor detection as a sign to change cartridges, as the odor threshold for many isocyanates is higher than the permissible exposure limit.
| Component | Specification | Rationale |
| Facepiece | Full-facepiece, tight-fitting | Provides respiratory, eye, and face protection. Minimizes exposed skin.[5][6] |
| Cartridge | Combination Organic Vapor/P100 | Filters both gaseous isocyanates and fine particle aerosols.[4] |
| Approval | NIOSH-approved | Ensures the respirator meets rigorous safety standards. |
| Maintenance | Regular fit-testing and cartridge replacement | Guarantees the effectiveness of the respiratory protection program. |
Hand Protection: Preventing Dermal Absorption
Skin contact with isocyanates can lead to sensitization and irritation.[3] The choice of glove material is critical for adequate protection.
-
Recommended Glove Material: Butyl rubber gloves are highly recommended for handling isocyanates as they exhibit excellent resistance to permeation.[5][7]
-
Alternative Glove Material: Thick nitrile rubber gloves can also provide protection, but it is crucial to be aware of their breakthrough times, which can be shorter than those of butyl rubber.[8][9] Thin disposable nitrile gloves are generally not suitable for direct or prolonged contact.[5][7]
-
Double Gloving: For enhanced safety, especially during procedures with a higher risk of splashing, double gloving is a recommended practice.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
| Glove Material | Recommendation | Key Considerations |
| Butyl Rubber | Primary Choice | Offers superior resistance to isocyanate permeation.[5][7] |
| Nitrile Rubber | Acceptable Alternative | Use thicker, chemical-resistant nitrile gloves. Be mindful of breakthrough times.[8][9] |
| Latex | Not Recommended | Offers poor resistance to isocyanates.[5][9] |
Eye and Face Protection: Shielding from Splashes
If a full-facepiece respirator is not used, dedicated eye and face protection is mandatory.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential.
-
Face Shield: A face shield should be worn in conjunction with safety goggles to protect the entire face from splashes.
Protective Clothing: A Barrier for the Body
To prevent skin contact, appropriate protective clothing is necessary.
-
Laboratory Coat: A lab coat made of a low-permeability material should be worn and buttoned completely.
-
Disposable Coveralls: For procedures with a higher risk of significant splashes, disposable coveralls made of a chemical-resistant material such as polypropylene/polyethylene are recommended.[9]
-
Footwear: Closed-toe shoes are required in all laboratory settings.
Part 2: Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk.
Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as specified in Part 1.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
Conduct all weighing, measuring, and transfer operations within the fume hood.
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid generating aerosols.[10]
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that may have come into contact with the isocyanate.
-
Properly segregate and label all waste streams.
-
Emergency Procedures: Immediate and Decisive Action
-
Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Promptly remove contaminated clothing.[11] Wash the affected area with soap and copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Contact a poison control center or seek immediate medical attention.[12]
Spill and Waste Management: Containment and Decontamination
-
Minor Spills:
-
Evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Prepare a decontamination solution. A common formulation is a solution of 5-10% sodium carbonate in water with a small amount of detergent.
-
Carefully apply the decontamination solution to the absorbed material, working from the outside in. Allow at least 10 minutes for the reaction to complete.
-
Collect the neutralized material in a labeled, open container. Do not seal the container immediately, as carbon dioxide may be generated.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Waste Disposal:
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Do not mix isocyanate waste with other waste streams.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Conclusion: A Culture of Safety
The responsible use of this compound is contingent upon a deeply ingrained culture of safety. By understanding the hazards, diligently selecting and using the correct PPE, and adhering to established operational and emergency procedures, researchers can mitigate the risks associated with this valuable chemical. This guide serves as a foundational resource, but it is the consistent and conscientious application of these principles in the laboratory that will ultimately ensure a safe and productive research environment.
References
-
NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Annas, A., et al. (2014). Permeation Tests of Glove and Clothing Materials Against Sensitizing Chemicals Using Diphenylmethane Diisocyanate as an Example. Annals of Work Exposures and Health, 58(7), 849–858. Retrieved from [Link]
-
Ohio State University. (n.d.). Glove Material Breakthrough Time after Total Immersion. Retrieved from [Link]
-
Broadwater, K., et al. (2014). Testing of Glove Efficacy against Sprayed Isocyanate Coatings Utilizing a Reciprocating Permeation Panel. Annals of Work Exposures and Health, 58(1), 50–59. Retrieved from [Link]
-
Ceballos, D., et al. (2019). Evaluation of Disposable Protective Garments Against Isocyanate Permeation and Penetration From Polyurethane Anticorrosion Coatings. Journal of Occupational and Environmental Hygiene, 16(6), 405–415. Retrieved from [Link]
-
Yost, M., et al. (2014). Testing of Glove Efficacy against Sprayed Isocyanate Coatings Utilizing a Reciprocating Permeation Panel. ResearchGate. Retrieved from [Link]
-
University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]
-
OSHA. (n.d.). Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Retrieved from [Link]
-
American Red Cross. (n.d.). Poison Exposure: Signs, Symptoms, and First Aid. Retrieved from [Link]
-
3M. (n.d.). Cartridge Selection Guide. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
-
SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
-
Safecare Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]
-
3M Safety Products. (2024, May 14). Understanding Respirator, Cartridge, and Filter Markings [Video]. YouTube. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
-
Krames. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
